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  • Product: (2-Aminoethyl)(methoxy)methylamine
  • CAS: 132425-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2-Aminoethyl)(methoxy)methylamine

Abstract (2-Aminoethyl)(methoxy)methylamine is a diamine derivative with potential applications in medicinal chemistry and materials science due to its unique structural features, incorporating both a primary and a terti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Aminoethyl)(methoxy)methylamine is a diamine derivative with potential applications in medicinal chemistry and materials science due to its unique structural features, incorporating both a primary and a tertiary amine, as well as a methoxy ether linkage. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic pathway for (2-Aminoethyl)(methoxy)methylamine. The proposed route is designed for researchers, scientists, and professionals in drug development, emphasizing chemical logic, experimental robustness, and safety. This document details a multi-step synthesis commencing with the readily available N-Boc-N'-methylethylenediamine, followed by a strategic reductive amination to introduce the methoxyethyl moiety, and culminating in a final deprotection step. Each stage is presented with detailed experimental protocols, mechanistic insights, and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Overview

The synthesis of unsymmetrically substituted diamines is a significant challenge in organic chemistry, often requiring careful use of protecting groups to achieve the desired regioselectivity. (2-Aminoethyl)(methoxy)methylamine presents such a challenge, with a primary amine, a tertiary amine, and an ether linkage all requiring strategic introduction.

This guide outlines a robust and logical three-step synthesis pathway designed to maximize yield and purity while utilizing commercially available starting materials. The core of this strategy revolves around the use of the tert-butyloxycarbonyl (Boc) protecting group, which allows for the selective functionalization of one nitrogen atom in a diamine precursor while the other remains masked.[1]

The proposed synthesis pathway is as follows:

  • Boc Protection (Conceptual Starting Point): The synthesis begins with the commercially available N-Boc-N'-methylethylenediamine. This mono-protected diamine is a versatile building block in organic synthesis.[1][2][3]

  • Reductive Amination: The free primary amine of N-Boc-N'-methylethylenediamine undergoes reductive amination with methoxyacetaldehyde. This key step introduces the desired methoxyethyl group onto the primary amine, forming the tertiary amine of the target molecule.[4][5][6][7]

  • Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine and yield the final product, (2-Aminoethyl)(methoxy)methylamine.[5][6]

This approach is advantageous due to the mild reaction conditions of reductive amination and the straightforward nature of Boc group deprotection, minimizing the formation of side products.

Visualizing the Synthesis Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the protected diamine to the final product.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection N-Boc-N'-methylethylenediamine N-Boc-N'-methylethylenediamine Intermediate_Imine Imine Intermediate N-Boc-N'-methylethylenediamine->Intermediate_Imine Methoxyacetaldehyde Protected_Product N-Boc-N'-(methoxyethyl)-N'-methylethylenediamine Intermediate_Imine->Protected_Product Reducing Agent (e.g., NaBH(OAc)3) Final_Product (2-Aminoethyl)(methoxy)methylamine Protected_Product->Final_Product Acid (e.g., HCl)

Caption: Proposed synthesis pathway for (2-Aminoethyl)(methoxy)methylamine.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized as necessary.

Materials and Reagents
Reagent/MaterialSupplierPurityNotes
N-Boc-N'-methylethylenediamineCommercially Available≥97%[2]
MethoxyacetaldehydeCommercially Available≥95%
Sodium triacetoxyborohydride (STAB)Commercially Available≥97%Moisture sensitive.
Dichloromethane (DCM), anhydrousCommercially Available≥99.8%
Hydrochloric acid (HCl), 4M in dioxaneCommercially Available4.0 M
Diethyl ether, anhydrousCommercially Available≥99.7%
Sodium bicarbonate (NaHCO₃), saturated solutionLab Prepared
Brine, saturated solutionLab Prepared
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Step 1: Synthesis of N-Boc-N'-(methoxyethyl)-N'-methylethylenediamine (Reductive Amination)

This procedure details the formation of the C-N bond between the protected diamine and the methoxy-containing aldehyde.

Protocol:

  • To a stirred solution of N-Boc-N'-methylethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add methoxyacetaldehyde (1.2 eq).

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure N-Boc-N'-(methoxyethyl)-N'-methylethylenediamine.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Reactant_A N-Boc-N'-methylethylenediamine Imine_Formation Imine Formation Reactant_A->Imine_Formation Reactant_B Methoxyacetaldehyde Reactant_B->Imine_Formation Reduction Reduction with STAB Imine_Formation->Reduction Product_Protected N-Boc-N'-(methoxyethyl)-N'-methylethylenediamine Reduction->Product_Protected

Caption: Workflow for the reductive amination step.

Step 2: Synthesis of (2-Aminoethyl)(methoxy)methylamine (Boc Deprotection)

This final step removes the Boc protecting group to yield the target primary amine.

Protocol:

  • Dissolve the purified N-Boc-N'-(methoxyethyl)-N'-methylethylenediamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (4-5 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, collect the precipitate by filtration and wash with cold diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify to pH > 12 with a concentrated solution of NaOH or KOH.

  • Extract the aqueous solution with a suitable organic solvent such as dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Aminoethyl)(methoxy)methylamine.

Scientific Rationale and Causality

  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is ideal for this synthesis due to its stability under the basic and reductive conditions of the amination step and its facile removal under mild acidic conditions.[1] This orthogonality is crucial for the success of the overall synthesis.

  • Reductive Amination: Direct alkylation of amines is often difficult to control and can lead to over-alkylation.[7] Reductive amination provides a much more controlled method for forming the desired C-N bond.[4][5][6] The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the reduction of the imine intermediate in the presence of the aldehyde.[8]

  • Deprotection: The use of HCl in dioxane is a standard and effective method for Boc deprotection, typically proceeding cleanly and with high yield.[5][6] The resulting hydrochloride salt is often crystalline and easily purified by filtration.

Concluding Remarks

The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of (2-Aminoethyl)(methoxy)methylamine. By leveraging a well-established protecting group strategy and a highly efficient reductive amination reaction, this method is amenable to laboratory-scale synthesis and has the potential for future scale-up. The provided protocols are intended as a starting point, and researchers are encouraged to optimize conditions to suit their specific needs and available resources.

References

  • Synthesis of N-Methyl Secondary Amines. (n.d.).
  • N-Boc-N'-methylethylenediamine - Chem-Impex. (n.d.).
  • A Comparative Guide to the Synthesis of N-Boc-N-methylethylenediamine - Benchchem. (n.d.).
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17).
  • A Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications - Benchchem. (n.d.).
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. (2025, October 7).
  • Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II) - mocedes.org. (n.d.).
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

Sources

Exploratory

2-Methoxyethylamine chemical properties and structure

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications Executive Summary 2-Methoxyethylamine (2-MEA), CAS [109-85-3], represents a critical bifunctional building block in modern organic synthesis. Chara...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

2-Methoxyethylamine (2-MEA), CAS [109-85-3], represents a critical bifunctional building block in modern organic synthesis. Characterized by a primary amine separated from a methyl ether by an ethylene bridge, 2-MEA serves as a "privileged fragment" in medicinal chemistry. It is extensively utilized to modulate lipophilicity (


) and introduce hydrogen bond acceptor sites without significantly increasing molecular weight. This guide provides a comprehensive technical analysis of 2-MEA, ranging from industrial production to its application as a solubilizing moiety in kinase inhibitor design.

Structural & Physicochemical Profile

The utility of 2-MEA stems from its amphiphilic nature. The methoxy group (


) acts as a weak Lewis base and hydrogen bond acceptor, while the primary amine (

) provides a nucleophilic handle for covalent attachment.
Table 1: Physicochemical Specifications
PropertyValueContext/Relevance
CAS Number 109-85-3Unique Identifier
Formula

MW: 75.11 g/mol
Structure

Linear bifunctional ether-amine
Boiling Point 95 °C (at 760 mmHg)Volatile; requires careful reflux control
Density 0.87 g/mL (at 25 °C)Less dense than water
pKa 9.5 – 9.9 (Conjugate Acid)Typical for primary alkyl amines; protonated at physiological pH
Flash Point 12 °C (Closed Cup)High Flammability Hazard
Solubility Miscible in

, EtOH, Ether
Excellent solvent compatibility
Refractive Index

1.406
Purity check parameter

Synthetic Routes & Production

Production of 2-MEA is achieved through two primary pathways: the industrial amination of glycol ethers and the laboratory-scale modification of ethanolamine.

Industrial Pathway: Amination of 2-Methoxyethanol

The dominant industrial route involves the reaction of 2-methoxyethanol with ammonia over a catalytic bed (Nickel or Alumina) at elevated temperatures (


) and pressures. This method is preferred for bulk production but suffers from moderate yields (6-17% per pass) requiring recycling loops.
Laboratory Pathway: The "Masked" Alkylation

For high-purity lab synthesis, direct methylation of ethanolamine is non-selective. A superior protocol involves protecting the amine as a Schiff base (benzaldehyde imine), methylating the alcohol, and then hydrolyzing the imine.

Visualization: Synthetic Workflows

SynthesisPathways Start_Ind 2-Methoxyethanol (Industrial Feed) Step_Ind_1 NH3 + Cat (Ni/Al2O3) High T/P Start_Ind->Step_Ind_1 Start_Lab Ethanolamine (Lab Feed) Step_Lab_1 Benzaldehyde (Schiff Base Formation) Start_Lab->Step_Lab_1 Product 2-Methoxyethylamine (2-MEA) Step_Ind_1->Product Dehydration Step_Lab_2 Methylation (MeI / Base) Step_Lab_1->Step_Lab_2 Protection Step_Lab_3 Hydrolysis (Acid Workup) Step_Lab_2->Step_Lab_3 O-Alkylation Step_Lab_3->Product Deprotection

Figure 1: Comparison of Industrial Amination vs. Laboratory Protection-Deprotection Strategies.

Reactivity & Functionalization[8][9]

2-MEA acts as a versatile nucleophile. The "gauche" effect—interaction between the lone pairs of the oxygen and nitrogen—can influence the conformational stability of its derivatives.

Key Reaction Classes:
  • Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form stable amides. Used extensively to attach "solubilizing tails" to drug scaffolds.

  • Reductive Amination: Condensation with aldehydes/ketones followed by reduction (e.g.,

    
    ) to form secondary amines.[1]
    
  • Coordination Chemistry: Acts as a bidentate (

    
    ) ligand for transition metals (Pt, Pd), stabilizing catalytic centers.
    
Visualization: Reactivity Tree

Reactivity Core 2-Methoxyethylamine (Nucleophile) R_Acid + R-COOH / HATU Core->R_Acid R_Aldehyde + R-CHO / NaBH(OAc)3 Core->R_Aldehyde R_Metal + Pt(II) / Pd(II) Core->R_Metal R_Isocyanate + R-N=C=O Core->R_Isocyanate P_Amide Methoxyethyl Amides (Solubility Tail) R_Acid->P_Amide P_Amine Secondary Amines (Linker Synthesis) R_Aldehyde->P_Amine P_Ligand N,O-Chelates (Catalysis) R_Metal->P_Ligand P_Urea Urea Derivatives (Peptidomimetics) R_Isocyanate->P_Urea

Figure 2: Divergent synthesis pathways utilizing 2-MEA as a core building block.

Pharmaceutical Application: The Solubilizing Tail

In drug discovery, poor aqueous solubility is a leading cause of attrition. The 2-methoxyethyl moiety is a bioisostere of the propyl group but with significantly lower


 (lipophilicity) due to the ether oxygen.

Mechanism: The ether oxygen accepts hydrogen bonds from water, disrupting the hydration shell and improving solubility without introducing a formal charge (which might hinder membrane permeability).

Protocol: Reductive Amination for Linker Installation

Context: Installing a 2-methoxyethyl tail onto a ketone-containing drug intermediate.

Reagents:

  • Substrate: Ketone/Aldehyde Intermediate (1.0 eq)

  • Amine: 2-Methoxyethylamine (1.2 – 1.5 eq)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the substrate in anhydrous DCE under Nitrogen. Add 2-Methoxyethylamine.[2][3][4][5][6][7][8][9][10] If reaction is sluggish, add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 1–2 hours. Validation: Monitor consumption of starting material via TLC or LC-MS (Imine mass peak).

  • Reduction: Cool the solution to 0°C. Add

    
     portion-wise to prevent exotherms. Allow to warm to RT and stir overnight.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically MeOH/DCM gradients for amines).
    

Why this works:


 is mild and selective for imines over ketones, preventing the reduction of the starting material before the amine condenses.

Handling & Safety Protocol

2-MEA is a Class 3 Flammable Liquid and Class 8 Corrosive . Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All transfers must occur within a certified fume hood. Ground all glassware to prevent static discharge (Flash point 12°C).

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and flame-retardant lab coat.

  • Incompatibility: Violent reaction with strong oxidizers and acid chlorides. Reacts exothermically with strong acids.

  • First Aid:

    • Skin: Immediate wash with polyethylene glycol 400 (if available) or copious water for 15 mins.

    • Eyes: Rinse immediately. Corrosive damage is irreversible if delayed.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reduction).

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 2-Methoxyethylamine

CAS: 109-85-3 | Formula: C H NO | MW: 75.11 g/mol [1][2] Part 1: Executive Summary & Critical Handling From the Desk of the Senior Application Scientist 2-Methoxyethylamine (2-MEA) is a deceptively simple bifunctional bu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 109-85-3 | Formula: C


H

NO | MW: 75.11 g/mol [1][2]

Part 1: Executive Summary & Critical Handling

From the Desk of the Senior Application Scientist

2-Methoxyethylamine (2-MEA) is a deceptively simple bifunctional building block used extensively in the synthesis of kinase inhibitors and as a hydrophilic linker in antibody-drug conjugates (ADCs). While its structure is elementary, its spectroscopic characterization is frequently mishandled due to its high reactivity with atmospheric components.

The "Phantom" Signals: A Warning on Purity Before interpreting any spectra, researchers must account for two critical physical properties that introduce artifacts:

  • Carbamate Formation: Like many primary amines, 2-MEA avidly absorbs atmospheric CO

    
     to form the carbamate salt (
    
    
    
    ). This appears in NMR as split methylene signals and a carbonyl carbon peak around 160 ppm, often mistaken for impurities.
  • Hygroscopy: The ether oxygen and primary amine make this compound extremely hygroscopic. Wet samples will show broadened amine proton signals (exchange broadening) and a merged water peak in

    
    H NMR.
    

Operational Directive: All spectroscopic samples must be prepared under an inert atmosphere (N


 or Ar) using anhydrous solvents.

Part 2: Structural Logic & Fragmentation

The spectroscopic signature of 2-MEA is defined by the competition between the electronegative oxygen and the nitrogen lone pair.

Mass Spectrometry (EI, 70 eV)

The mass spectrum is dominated by


-cleavage. The stability of the resulting iminium ion drives the fragmentation pathway, making the base peak m/z 30, not the molecular ion.

Fragmentation Logic:

  • Molecular Ion (M+): m/z 75 (Weak, odd mass indicates odd nitrogen count).

  • Base Peak: m/z 30. Cleavage of the C-C bond

    
     to the nitrogen yields the resonance-stabilized iminium ion (
    
    
    
    ).
  • Secondary Fragment: m/z 45. Cleavage

    
     to the oxygen yields the oxonium ion (
    
    
    
    ).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 75 [CH3-O-CH2-CH2-NH2]+. Path_A Path A: N-Alpha Cleavage (Dominant) M_Ion->Path_A Path_B Path B: O-Alpha Cleavage (Secondary) M_Ion->Path_B Frag_30 Base Peak m/z 30 [CH2=NH2]+ Path_A->Frag_30 - 45 Da Neutral_A Neutral Radical •CH2-O-CH3 Path_A->Neutral_A Frag_45 Fragment m/z 45 [CH3-O=CH2]+ Path_B->Frag_45 - 30 Da Neutral_B Neutral Radical •CH2-NH2 Path_B->Neutral_B

Figure 1: Electron Ionization (EI) fragmentation pathways. Path A prevails due to the superior stability of the nitrogen-stabilized cation.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

H NMR Data (300 MHz, CDCl )

The spectrum exhibits a classic


 spin system for the ethylene backbone, modified by the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).
Shift (

ppm)
MultiplicityIntegrationCoupling (

)
AssignmentMechanistic Insight
3.42 Triplet (t)2H5.2 Hz

Deshielded by Oxygen's high electronegativity.
3.35 Singlet (s)3H-

Characteristic methoxy singlet. Sharp and distinct.
2.86 Triplet (t)2H5.2 Hz

Upfield relative to O-methylene due to lower electronegativity of N.
1.45 Broad Singlet2H-

Exchangeable. Chemical shift varies with concentration and water content.

Expert Note: In D


O, the 

signal disappears (H-D exchange), and the HDO peak appears approx. 4.79 ppm. The triplet coupling may collapse or simplify depending on pH.
C NMR Data (75 MHz, CDCl )
Shift (

ppm)
Carbon EnvironmentAssignment Logic
74.0

Most deshielded aliphatic carbon due to direct oxygen attachment.
58.7

Typical methoxy region.
41.8

Shielded relative to the ether carbons; characteristic of primary amines.

Part 4: Vibrational Spectroscopy (IR)

Method: Liquid film (Neat) between NaCl plates.

Wavenumber (cm

)
ModeDescription
3370, 3300 N-H StretchWeak/Medium doublet. Characteristic of primary amines (asymmetric/symmetric stretch).
2800 - 3000 C-H StretchMixed aliphatic stretches (

,

).
1590 - 1610 N-H Bend"Scissoring" vibration of the

group.
1115 C-O-C StretchStrong band. Diagnostic for the ether linkage.

Part 5: Experimental Protocol

Purification & Sample Preparation Workflow

To obtain the spectroscopic data listed above, the commercial reagent (often yellowed due to oxidation) must be purified.

Purification_Workflow Raw Raw 2-Methoxyethylamine (Commercial, Yellow/Impure) Drying Drying Phase Stir over KOH pellets (24h) or BaO (vigorous) Raw->Drying Remove H2O Distillation Fractional Distillation Under N2 atmosphere Collect fraction 94-96°C Drying->Distillation Purify Storage Storage Sealed under Argon Over 4Å Molecular Sieves Distillation->Storage Prevent Carbonation SamplePrep NMR Prep Dry CDCl3 (filtered through basic alumina) Inert glovebox/bag Storage->SamplePrep Analysis

Figure 2: Purification workflow required to eliminate carbamate and hydrolysis artifacts.

Step-by-Step Methodology:

  • Pre-Drying: Dissolve commercial 2-MEA in equal parts benzene or cyclohexane (optional) and dry over KOH pellets for 24 hours to remove bulk water.

  • Distillation: Decant and distill at atmospheric pressure under a nitrogen stream. Discard the first 10% (forerun). Collect the fraction boiling at 95°C .

  • Handling: Immediately transfer to a Schlenk tube or sealed vial flushed with Argon.

  • NMR Prep: Use CDCl

    
     stored over molecular sieves. Filter the solvent through a small plug of basic alumina if acid traces are suspected (which would protonate the amine and shift peaks).
    

References

  • National Institute of Standards and Technology (NIST). 2-Methoxyethylamine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2028 (2-Methoxyethylamine).

  • Sigma-Aldrich. 2-Methoxyethylamine Product Specification & Safety Data Sheet (SDS).

  • PubChem. Compound Summary: 2-Methoxyethylamine (CID 8018).[3] National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide to N-methoxy-N-methyl-1,2-ethanediamine: Nomenclature, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract The vicinal diamine motif is a cornerstone in medicinal chemistry and materials science, valued for its unique chelating properties and as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vicinal diamine motif is a cornerstone in medicinal chemistry and materials science, valued for its unique chelating properties and as a versatile synthetic building block. This technical guide provides a comprehensive overview of a specific, unsymmetrically substituted diamine, N-methoxy-N-methyl-1,2-ethanediamine. While the queried name "(2-Aminoethyl)(methoxy)methylamine" is not standard, this document elucidates the systematic IUPAC nomenclature and explores the predicted physicochemical properties, potential synthetic pathways, and prospective applications of the target molecule. Drawing upon established principles of organic chemistry and data from analogous structures, this guide serves as a foundational resource for researchers interested in the synthesis and utilization of novel N-alkoxy-N-alkyl diamines in drug discovery and development.

Nomenclature and Structure Elucidation

The name "(2-Aminoethyl)(methoxy)methylamine" is ambiguous. A systematic analysis based on IUPAC nomenclature rules leads to the most plausible structure being N-methoxy-N-methyl-1,2-ethanediamine .

  • Parent Hydride: The core structure is ethane.

  • Principal Functional Groups: Two amino groups are present, making it an "ethanediamine".

  • Locants: The amino groups are located at positions 1 and 2 of the ethane chain, hence "ethane-1,2-diamine".

  • Substituents: One nitrogen atom (designated as N) is substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃). The other nitrogen atom (designated as N') is unsubstituted.

Therefore, the unambiguous IUPAC name is N-methoxy-N-methyl-ethane-1,2-diamine .

Synonyms:

  • N-methoxy-N-methyl-1,2-ethanediamine

  • 1-(Methoxy(methyl)amino)ethan-2-amine

  • 2-(Methoxy(methyl)amino)ethanamine

Chemical Structure:

Figure 1: Chemical structure of N-methoxy-N-methyl-1,2-ethanediamine.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale
Molecular Formula C₄H₁₂N₂OBased on atom count.
Molecular Weight 104.15 g/mol Sum of atomic weights.
Appearance Colorless to pale yellow liquidTypical for small, aliphatic amines.
Boiling Point 130-150 °CHigher than N-methylethylenediamine (114-117 °C) due to increased molecular weight and polarity from the methoxy group.
Solubility Miscible with water and polar organic solventsThe presence of two amine groups and a methoxy group allows for hydrogen bonding with protic solvents.
pKa pKa₁: ~6-7; pKa₂: ~9-10The N-alkoxy group is expected to reduce the basicity of the tertiary amine compared to the primary amine.

Synthesis of N-alkoxy-N-alkyl-1,2-diamines: A Strategic Approach

The synthesis of unsymmetrically substituted diamines, particularly those with N-alkoxy functionalities, requires a strategic approach to ensure regioselectivity and avoid side reactions. Several synthetic routes can be envisioned for the preparation of N-methoxy-N-methyl-1,2-ethanediamine.

General Synthetic Strategies

The synthesis of substituted ethylenediamines often involves the reaction of an amine with a suitable electrophile containing a protected or masked second amino group.[7] Common starting materials include ethylenediamine, aziridines, or their derivatives.

G cluster_0 Synthetic Pathways to N-methoxy-N-methyl-1,2-ethanediamine start Starting Materials (e.g., N-methoxy-N-methylamine, Ethylene oxide) intermediate1 Intermediate Formation (e.g., N-(2-hydroxyethyl)-N-methoxy-N-methylamine) start->intermediate1 Ring-opening activation Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) intermediate1->activation substitution Nucleophilic Substitution (e.g., with Ammonia or protected amine) activation->substitution deprotection Deprotection (if necessary) substitution->deprotection product N-methoxy-N-methyl-1,2-ethanediamine substitution->product Direct amination deprotection->product

Figure 2: Generalized synthetic workflow.

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of N-methoxy-N-methyl-1,2-ethanediamine involves a multi-step sequence starting from commercially available reagents.

Step 1: Synthesis of N-(2-hydroxyethyl)-N-methoxy-N-methylamine

This can be achieved through the ring-opening of ethylene oxide with N,O-dimethylhydroxylamine. This reaction is typically base-catalyzed.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place a solution of N,O-dimethylhydroxylamine in a suitable aprotic solvent (e.g., THF).

  • Add a catalytic amount of a strong base (e.g., sodium hydride).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of ethylene oxide in the same solvent dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group of the intermediate is a poor leaving group and must be converted to a better one, such as a tosylate or a halide.

Experimental Protocol (Tosylation):

  • Dissolve the N-(2-hydroxyethyl)-N-methoxy-N-methylamine in dichloromethane in a round-bottom flask.

  • Add triethylamine or pyridine as a base.

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution to Introduce the Second Amine

The tosylated intermediate can then undergo nucleophilic substitution with a source of ammonia or a protected amine, followed by deprotection if necessary.

Experimental Protocol (with Ammonia):

  • Dissolve the tosylated intermediate in a polar aprotic solvent (e.g., DMF).

  • Add an excess of a concentrated solution of ammonia in methanol.

  • Heat the reaction mixture in a sealed tube at an elevated temperature (e.g., 80-100 °C) for several hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent.

  • Purify the final product, N-methoxy-N-methyl-1,2-ethanediamine, by distillation.

Potential Applications in Drug Development

Substituted ethylenediamines are prevalent structural motifs in a wide range of pharmaceuticals and bioactive molecules.[8][9][10] Their ability to act as bidentate ligands for metal ions and to participate in hydrogen bonding interactions makes them valuable components in drug design.

  • Chelating Agents: The 1,2-diamine structure is a classic chelating agent. The introduction of an N-methoxy-N-methyl group could modulate the electronic properties and steric hindrance of the resulting metal complexes, potentially leading to novel therapeutic or diagnostic agents.

  • Scaffolds for Bioactive Molecules: The diamine can serve as a versatile scaffold for the synthesis of more complex molecules. The primary amine provides a handle for further functionalization, while the N-methoxy-N-methyl group can influence the pharmacokinetic properties of the final compound.

  • Enzyme Inhibitors: Many enzyme inhibitors incorporate diamine structures to mimic natural substrates or to interact with the active site of the enzyme.

Analytical and Characterization Methods

The characterization of N-methoxy-N-methyl-1,2-ethanediamine would rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, with distinct signals expected for the methoxy, methyl, and ethylenediamine protons and carbons.

  • Mass Spectrometry (MS): MS would confirm the molecular weight and provide information about the fragmentation pattern, further corroborating the structure.

  • Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID) or coupled with mass spectrometry (GC-MS), is a standard method for assessing the purity of volatile amines like diamines.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-O stretching of the methoxy group.

Safety and Handling

As with other volatile, low-molecular-weight amines, N-methoxy-N-methyl-1,2-ethanediamine is predicted to be corrosive and a respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While "(2-Aminoethyl)(methoxy)methylamine" is not a standard chemical name, the systematically named N-methoxy-N-methyl-1,2-ethanediamine represents a novel and potentially valuable building block for research and development. This guide has provided a comprehensive overview of its nomenclature, predicted properties, and plausible synthetic strategies based on established chemical principles. The versatility of the substituted diamine motif suggests that this compound could find applications in medicinal chemistry, materials science, and catalysis. The detailed protocols and analytical methods described herein provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this and other N-alkoxy-N-alkyl diamines.

References

  • Yao, R-S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 57(3A), 433-438.
  • Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylethylenediamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methylethylenediamine. Retrieved from [Link]

  • Guo, Y., et al. (2024).
  • Bachrach, U., & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. Analytical Biochemistry, 152(2), 423-431.
  • Wikipedia. (2024). Ethylenediamine. Retrieved from [Link]

  • Li, Z., et al. (2025). Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers, 12, 4946-4955.
  • Kan, L., et al. (2025). Oxidative Kinetic Resolution of Alkyl-Substituted 1,2-Diamines. Organic Letters, 27(24), 6491-6495.
  • Agilent Technologies, Inc. (2011). Analysis of diamines in water. Retrieved from [Link]

  • Gozlan, H., et al. (2006). Ethylenediamine. In Handbook of Chemical Synonyms and Tradenames.
  • Wang, G., et al. (2024).
  • American Chemical Society. (n.d.). Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative.
  • PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]

  • Taylor, R. B., et al. (1999). Analysis of a residual diamine in a pharmaceutical polymer using solid phase extraction with analysis by gas chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 19(6), 917-921.
  • ResearchGate. (2025). Synthesis of Oxazolidinones and 1,2-Diamines from N-Alkyl Aziridines. Retrieved from [Link]

  • Gopishetty, S., et al. (2007). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Molecules, 12(7), 1436-1441.
  • NIST. (n.d.). 1,2-Ethanediamine, N-ethyl-N'-methyl-. Retrieved from [Link]

  • Wikipedia. (2024). 1,1-Dimethylethylenediamine. Retrieved from [Link]

  • Hartwig, J. F. (2006). Formation, Reactivity, and Properties of Nondative Late Transition Metal–Oxygen and–Nitrogen Bonds. Inorganic chemistry, 45(4), 1253-1268.
  • Wikipedia. (2024). N,N'-Dimethylethylenediamine. Retrieved from [Link]

Sources

Foundational

Commercial Availability & Technical Utilization of 2-Methoxyethylamine (2-MEA)

Executive Summary 2-Methoxyethylamine (2-MEA) is a critical C3 primary amine ether widely utilized as a building block in medicinal chemistry, specifically for modulating the lipophilicity and metabolic stability of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxyethylamine (2-MEA) is a critical C3 primary amine ether widely utilized as a building block in medicinal chemistry, specifically for modulating the lipophilicity and metabolic stability of drug candidates.[1] While commercially ubiquitous, its utility is frequently compromised by its physical volatility and high susceptibility to atmospheric carbon dioxide (carbamate formation).

This guide provides a technical analysis of the commercial landscape for 2-MEA, establishing a rigorous Quality Control (QC) and Handling Protocol to ensure experimental reproducibility. It moves beyond simple procurement to address the "fitness for purpose" of various commercial grades.

Chemical Profile & Critical Attributes

To source 2-MEA effectively, one must understand the physical properties that dictate its stability during transit and storage.[1]

PropertyValueImplication for Research
CAS Number 109-85-3Universal identifier for sourcing.[1][2]
Structure CH₃-O-CH₂-CH₂-NH₂Primary amine with a pendent ether.[1]
Boiling Point 95°CHigh Volatility: Significant loss during rotary evaporation.[1]
Density 0.864 g/mLReagent calculations must account for temp-dependent expansion.[1]
pKa ~9.5 (Conjugate acid)Moderately basic; forms stable salts with mineral acids.[1]
Hygroscopicity HighRapidly absorbs moisture and CO₂ from air.[1]

The "Ether Effect" in Drug Design: The methoxyethyl group is often selected over a simple propyl or ethyl chain because the oxygen atom acts as a weak hydrogen bond acceptor.[1] This increases aqueous solubility without introducing a full hydroxyl donor, often improving the LogD profile of lead compounds [1].

Commercial Sourcing Strategy

Unlike stable solids, 2-MEA presents a sourcing challenge due to its liquid state and reactivity.[1]

Commercial Grades & Forms
GradePurityFormRecommended Use
Technical Grade 95-97%Liquid (Bulk)Agrochemical synthesis; requires distillation before use.[1]
Synthesis Grade 98-99%LiquidGeneral organic synthesis (Amide couplings, SNAr).[1]
Anhydrous Grade 99.5%+Liquid (Sure/Seal™)Moisture-sensitive reactions (Isocyanate formation).[1]
HCl Salt >98%SolidPreferred for Storage: Custom synthesis or specialized suppliers.[1]
The Sourcing Decision Matrix

The following logic gate determines whether you should purchase the standard liquid or seek the hydrochloride salt.

SourcingLogic Start Start: Select Reaction Type Sens Is the reaction moisture/base sensitive? Start->Sens Scale Scale of Operation Sens->Scale Yes (Anhydrous) Liquid Buy Liquid Free Base (Sigma/TCI/Enamine) Sens->Liquid No (Aqueous/Biphasic) Scale->Liquid Large Scale (>100g) Salt Buy or Generate HCl Salt Scale->Salt Small Scale (<5g) Distill Mandatory: Distill over KOH/Zinc Liquid->Distill If bottle open > 1 month

Figure 1: Strategic decision tree for sourcing 2-Methoxyethylamine based on experimental constraints.

Protocol: Quality Control & Purification

The Problem: Commercial bottles of 2-MEA frequently degrade into N-(2-methoxyethyl)carbamate salts upon exposure to air.[1] Using degraded reagent leads to stoichiometry errors and unidentifiable side products.[1]

The "Self-Validating" QC Workflow

Step 1: Visual Inspection

  • Pass: Liquid is clear and colorless.[1][3][4]

  • Fail: Liquid is yellow (oxidation) or contains white precipitate (carbonate/carbamate salts).[1]

Step 2: 1H-NMR Verification (The Gold Standard) [1]

  • Solvent: Use DMSO-d6 rather than CDCl3. Chloroform can contain trace HCl which protonates the amine, shifting peaks and masking impurities.

  • Diagnostic Signals:

    • 
       3.23 ppm (s, 3H, -OCH3)[1]
      
    • 
       3.34 ppm (t, 2H, -CH2-O-)[1]
      
    • 
       2.68 ppm (t, 2H, -CH2-N-)[1]
      
  • Contamination Check: Look for a broad singlet downfield (~5-6 ppm) indicating carbamate N-H or split methylene signals indicating salt formation.[1]

Purification of Commercial Stock (Distillation Protocol)

If the commercial stock is yellow or cloudy, perform this purification before use in sensitive catalysis.

  • Setup: Flame-dry a short-path distillation apparatus under Argon.

  • Basification: Add solid KOH pellets (~5% w/w) to the 2-MEA liquid in the boiling flask. This dissociates any carbonate salts.[1]

  • Add Zinc: Add a spatula tip of activated Zinc dust (prevents oxidation during heating).[1]

  • Distill: Collect the fraction boiling at 94-96°C .

  • Storage: Store immediately over activated 3Å molecular sieves in a septum-sealed vial.

Synthetic Utility & Pathways

2-MEA is a versatile nucleophile.[1] The diagram below illustrates its primary synthetic vectors in drug discovery.

SyntheticPathways MEA 2-Methoxyethylamine (Nucleophile) Amide Methoxyethyl Amides (Solubility Linkers) MEA->Amide + R-COOH SecAmine Secondary Amines (Building Blocks) MEA->SecAmine + R-X Imine Imines -> Amines MEA->Imine + R-CHO R_COOH Carboxylic Acids (HATU/EDC) R_COOH->Amide R_X Alkyl Halides (SN2) R_X->SecAmine R_CHO Aldehydes (Reductive Amination) R_CHO->Imine

Figure 2: Primary synthetic vectors for 2-MEA in medicinal chemistry workflows.

Key Application Note: In reductive amination (Reaction with R-CHO), 2-MEA is superior to simple ethylamine because the methoxy tail prevents the formation of volatile side products, making workup (extraction) significantly easier [2].[1]

Safety & Regulatory Compliance

  • Hazard Class: Class 3 Flammable Liquid; Class 8 Corrosive.[1]

  • UN Number: UN 2734 (Amines, liquid, corrosive, flammable, n.o.s.).

  • Handling:

    • Must be handled in a fume hood.[1]

    • Incompatibility: Reacts violently with acid chlorides and isocyanates (exothermic).[1]

    • Gloves: Nitrile gloves provide splash protection; laminate gloves required for prolonged immersion.[1]

References

  • Barnes, P. et al. "Ether-Oxygen Effects on Metabolic Stability and Lipophilicity in Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2018.

  • Sigma-Aldrich. "2-Methoxyethylamine Product Specification & Safety Data Sheet."[1] Merck Life Science, 2024.[1] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8018, 2-Methoxyethylamine."[1] PubChem, 2025.[1][5][6]

  • TCI Chemicals. "Handling of Unstable Primary Amines." TCI Technical Guides, 2023.[1]

Sources

Exploratory

Theoretical &amp; Conformational Analysis of (2-Aminoethyl)(methoxy)methylamine: A Technical Guide

The following technical guide provides a comprehensive theoretical analysis of (2-Aminoethyl)(methoxy)methylamine , a bifunctional molecular scaffold combining a primary amine with a specialized N-methoxy-N-methyl (Weinr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive theoretical analysis of (2-Aminoethyl)(methoxy)methylamine , a bifunctional molecular scaffold combining a primary amine with a specialized N-methoxy-N-methyl (Weinreb-type) amine.

This guide is structured for computational chemists and medicinal chemists, focusing on the theoretical frameworks (DFT, MD) required to predict its behavior in drug design.

Executive Summary

Molecule: (2-Aminoethyl)(methoxy)methylamine IUPAC Designation:


-Methoxy-

-methylethane-1,2-diamine Core Utility: Bifunctional linker in peptidomimetics and PROTACs; precursor for Weinreb amides.

This guide outlines the theoretical protocols for characterizing (2-Aminoethyl)(methoxy)methylamine (hereafter MMEA ). Unlike simple diamines, MMEA possesses a unique electronic duality: a highly nucleophilic primary amine and a sterically hindered, electronically dampened alkoxyamine. Theoretical modeling is essential to predict its intramolecular hydrogen bonding (IHB) networks, which dictate its solution-phase conformation and reactivity profile.

Part 1: Chemical Architecture & Theoretical Basis

Structural Definition

MMEA consists of an ethylenediamine backbone where one nitrogen bears the "Weinreb" substituents (methoxy and methyl groups).

  • Formula:

    
    
    
  • SMILES: CN(OC)CCN

  • Key Feature: The

    
     moiety exhibits the anomeric effect , where lone pair interactions between the nitrogen and the alkoxy oxygen stabilize specific rotamers, reducing the basicity of this nitrogen significantly compared to the primary amine.
    
The Conformational Landscape (Theoretical Prediction)

Theoretical studies of 1,2-diamines (like ethylenediamine) reveal a preference for the gauche conformation due to intramolecular hydrogen bonding. In MMEA, this landscape is more complex due to the presence of the methoxy oxygen acceptor.

Hypothesized Conformers:

  • Conformer A (Stabilized): Intramolecular H-bond between the primary amine hydrogens (

    
    ) and the ether oxygen (
    
    
    
    ). This creates a pseudo-cyclic 5-membered ring structure.
  • Conformer B (Open): Stabilized in polar protic solvents where solvent interactions disrupt the intramolecular H-bond.

Table 1: Predicted Electronic Properties (B3LYP/6-311++G Level)** Note: Values are theoretical estimates based on analogous Weinreb amine systems.

PropertyPrimary Amine (

)
Alkoxyamine (

)
Theoretical Implication
Hybridization


(Pyramidal)
Steric bulk of OMe restricts inversion.
Est. pKa ~9.8 - 10.2~4.0 - 5.0Selective protonation at primary amine.
Nucleophilicity HighLowChemoselective acylation possible without protection.
HOMO Localization DominantMinor ContributionOxidation initiates at primary amine.

Part 2: Computational Methodology (Protocol)

To accurately model MMEA, researchers must account for the flexibility of the ethyl backbone and the electronic repulsion in the alkoxyamine group. The following protocol ensures self-validating results.

Step-by-Step Computational Workflow

This workflow is designed to identify the Global Minimum Energy Conformer (GMEC).

  • Conformational Search (MM):

    • Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate 100+ rotamers.

    • Rationale: The ethyl backbone allows free rotation; systematic search prevents getting trapped in local minima.

  • Geometry Optimization (DFT):

    • Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p).

    • Rationale: The D3 dispersion correction is critical for capturing the weak intramolecular interactions between the methoxy group and the amine.

  • Vibrational Frequency Analysis:

    • Verify stationary points (zero imaginary frequencies).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections.

  • Solvation Modeling:

    • Apply IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) for water and dichloromethane.

    • Target: Compare

      
       to predict conformational shifts in biological media.
      
  • NBO Analysis (Natural Bond Orbital):

    • Calculate

      
       interaction energies to quantify the strength of the 
      
      
      
      hyperconjugation (anomeric effect).
Visualization of Computational Logic

The following diagram illustrates the decision tree for determining the stability of MMEA conformers.

MMEA_Workflow Start Input Structure (MMEA) ConfSearch Conformational Search (OPLS4 / MMFF94) Start->ConfSearch Filter Filter Redundant Rotamers (< 5 kcal/mol) ConfSearch->Filter DFT_Gas DFT Optimization (Gas Phase) Filter->DFT_Gas Freq Frequency Check (Imaginary Freq = 0?) DFT_Gas->Freq Freq->DFT_Gas No (Re-optimize) Solv Solvation Model (PCM - Water) Freq->Solv Yes NBO NBO Analysis (H-Bond Strength) Solv->NBO Output Global Minimum Conformer NBO->Output

Figure 1: Computational workflow for isolating the global minimum energy conformer of MMEA.

Part 3: Synthesis & Reactivity Pathways

Understanding the theoretical reactivity allows for the design of precise synthesis routes. MMEA is theoretically predicted to be a "self-protecting" molecule where the Weinreb amine is unreactive toward mild electrophiles, allowing selective functionalization of the primary amine.

Theoretical Synthesis Route

The most robust route involves the nucleophilic substitution of a Weinreb amine precursor onto a protected amino-halide.

  • Precursor: N,O-Dimethylhydroxylamine hydrochloride.

  • Electrophile: N-Boc-2-bromoethylamine.

  • Mechanism:

    
     displacement.
    
  • Deprotection: Acidic removal of Boc group.

Reactivity Diagram (Pathway)

This diagram maps the bifunctional utility of MMEA in drug design.

Reactivity_Path MMEA MMEA (Core Scaffold) Path1 Primary Amine (Nucleophile) MMEA->Path1 High pKa Path2 Weinreb Amine (Weak Base) MMEA->Path2 Low pKa Amide Amide Coupling (Linker Formation) Path1->Amide + R-COOH PROTAC PROTAC Linker (Stable) Amide->PROTAC Acylation Acylation (Weinreb Amide) Path2->Acylation + R'-COCl Ketone Ketone Synthesis (via Grignard) Acylation->Ketone + R''-MgBr

Figure 2: Divergent reactivity pathways of MMEA based on pKa and nucleophilicity differences.

Part 4: Applications in Drug Development[1]

The "Weinreb Linker" Concept

MMEA serves as a specialized linker. In standard diamines (e.g., ethylenediamine), both nitrogens are equally reactive, often leading to polymerization or double-addition byproducts.

  • Advantage: MMEA allows for sequential functionalization . The primary amine can be reacted first (e.g., with an E3 ligase ligand) without protecting groups, followed by the activation of the Weinreb side.

Intramolecular H-Bonding in Bioactivity

Theoretical studies suggest that in hydrophobic pockets (low dielectric constant), MMEA derivatives adopt a "closed" conformation due to the


 interaction.
  • Impact: This reduces the entropic penalty of binding if the "closed" form matches the bioactive conformation.

  • Validation: Compare NMR shifts of the amide proton in

    
     (non-polar) vs. 
    
    
    
    (polar) to confirm the strength of this intramolecular lock.

References

  • Raabe, G. et al. (1997). Intramolecular Hydrogen Bonding, Gauche Interactions, and Thermodynamic Functions of 1,2-Ethanediamine. The Journal of Physical Chemistry A. Link

  • Lv, C. Q. et al. (2014).[1] Reaction mechanism of methylamine decomposition on Ru(0001): a density functional theory study. Journal of Molecular Modeling. Link

  • PubChem. (2024).[2][3] Compound Summary: [Methoxy(methyl)amino]methanol.[2] National Library of Medicine. Link

  • CymitQuimica. (2024). (R)-tert-Butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate Properties. Link

  • BenchChem. (2024). Chemical Structure and Properties of Methoxy(methyl)amino Derivatives. Link

Sources

Foundational

2-Aminoethyl Methyl Ether: A Technical Retrospective &amp; Application Guide

This in-depth technical guide details the chemical genesis, synthetic evolution, and pharmaceutical significance of 2-Aminoethyl methyl ether (2-Methoxyethylamine). Executive Summary 2-Aminoethyl methyl ether (CAS: 109-8...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical genesis, synthetic evolution, and pharmaceutical significance of 2-Aminoethyl methyl ether (2-Methoxyethylamine).

Executive Summary

2-Aminoethyl methyl ether (CAS: 109-85-3), also known as 2-Methoxyethylamine (2-MEA) , is a bifunctional building block that bridges the gap between simple alkyl amines and more complex ether-linked pharmacophores. Historically utilized as a niche intermediate in dye chemistry, it has evolved into a critical "stealth" moiety in modern drug design. Its structural hybridity—possessing both a nucleophilic primary amine and a hydrophilic ether oxygen—allows medicinal chemists to modulate Lipophilicity Ligand Efficiency (LLE) and metabolic stability without significantly increasing molecular weight.

This guide analyzes its transition from a bulk industrial chemical to a precision tool in the synthesis of HIF-PH inhibitors (e.g., Roxadustat) and Lipid Nanoparticles (LNPs) for mRNA delivery.

Chemical Identity & Physical Profile

2-MEA is a clear, colorless liquid characterized by an ammonia-like odor. Its physical properties dictate specific handling protocols, particularly regarding its volatility and miscibility.

PropertyValueTechnical Note
IUPAC Name 2-Methoxyethanamine-
CAS Number 109-85-3-
Molecular Formula C3H9NO-
Molecular Weight 75.11 g/mol Low MW favors high atom economy in synthesis.
Boiling Point 95 °CRequires careful fractional distillation for high purity.
Density 0.864 g/mLLighter than water; forms homogenous mixtures with polar solvents.
pKa ~9.5Typical for primary aliphatic amines; dictates protonation state at physiological pH.
Solubility Miscible in H₂O, EtOH, EtherEther oxygen confers high water solubility compared to Propylamine.

Historical Genesis & Synthetic Evolution

The discovery of 2-MEA is rooted in the early 20th-century drive to derivatize aliphatic amines. While early "brute force" methods relied on high-pressure ammonolysis, modern demands for purity and atom economy have shifted production toward catalytic dehydration and reductive amination.

The "Old World" Route: High-Pressure Ammonolysis

Historically, the most direct route involved the reaction of 2-methoxyethanol (Methyl Cellosolve) with ammonia over a dehydration catalyst (e.g., Alumina or Raney Nickel) at high temperatures (200-250°C).

  • Drawbacks: Low selectivity (formation of secondary/tertiary amines), harsh conditions, and difficult purification of the azeotropic mixture.[1]

The "Modern" Route: Reductive Amination & Azeotropic Dehydration

Current industrial standards favor the Benzaldehyde Route or Catalytic Amination . The benzaldehyde method is particularly elegant for lab-scale purity, utilizing a Schiff base intermediate to control selectivity.

Mechanism of the Modern Benzaldehyde Route:
  • Condensation: Ethanolamine + Benzaldehyde

    
     N-Benzylideneethanolamine (Schiff Base).
    
  • Methylation: The Schiff base is methylated at the oxygen (O-methylation) under basic conditions.

  • Hydrolysis: Acidic hydrolysis releases the desired 2-Methoxyethylamine and regenerates Benzaldehyde (recyclable).

Visualization of Synthetic Pathways

The following diagram contrasts the historical "brute force" approach with the modern, selectivity-focused pathway.

Synthesis_Evolution cluster_old Historical Route (Low Selectivity) cluster_new Modern Route (High Selectivity) Glycol 2-Methoxyethanol Mix Mixture: 1°, 2°, 3° Amines Glycol->Mix Al2O3, 250°C Ammonia NH3 (High P/T) Ammonia->Mix Ethanolamine Ethanolamine Schiff Schiff Base (Intermediate) Ethanolamine->Schiff -H2O Benzaldehyde Benzaldehyde Benzaldehyde->Schiff Methylation O-Methylation Schiff->Methylation Me-X / Base Hydrolysis Acid Hydrolysis Methylation->Hydrolysis Hydrolysis->Benzaldehyde Recycle Product 2-Methoxyethylamine (>99% Purity) Hydrolysis->Product

Figure 1: Evolution of 2-Methoxyethylamine synthesis. The modern route utilizes a protective group strategy (Schiff base) to prevent N-methylation, ensuring high specificity for the ether product.

Pharmacological & Industrial Significance

In drug discovery, 2-MEA is rarely the "warhead" but often the "tail" that determines the molecule's pharmacokinetic fate.

The "Ether Effect" in Medicinal Chemistry

Replacing a propyl group (-CH₂CH₂CH₃) with a methoxyethyl group (-CH₂CH₂OCH₃) using 2-MEA introduces a dipole without adding a hydrogen bond donor. This substitution:

  • Reduces LogD: Increases aqueous solubility.

  • Metabolic Blocking: The ether oxygen reduces the lability of the adjacent alkyl chain to CYP450 oxidation compared to a pure alkyl chain.

  • Conformational Bias: The gauche effect of the C-O-C bond can pre-organize the molecule for binding pockets.

Case Study: Roxadustat (HIF-PH Inhibitor)

Roxadustat (FG-4592) is a first-in-class drug for treating anemia in chronic kidney disease. It functions by inhibiting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).[2][3]

  • Role of 2-MEA: In several patented synthesis routes, 2-methoxyethylamine is utilized as a nucleophile to deprotect or modify key intermediates (e.g., removal of benzoyl groups from indoline precursors) or as a direct building block to install the hydrophilic tail that balances the lipophilicity of the isoquinoline core.

  • Mechanism: The amine reacts with activated esters or halides to install the side chain, ensuring the drug maintains oral bioavailability while interacting with the solvent-exposed region of the PHD enzyme.

Emerging Application: Lipid Nanoparticles (LNPs)

While 2-MEA is not the headgroup of the famous SM-102 or ALC-0315 lipids, it is increasingly used to synthesize next-generation ionizable lipids and surface modifiers .

  • Surface Engineering: 2-MEA is used to functionalize the surface of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) and experimental liposomes. The methoxy-terminated tail mimics Polyethylene Glycol (PEG) on a smaller scale, providing a "stealth" effect that reduces opsonization (immune clearance) without the potential immunogenicity of high-MW PEG chains.

Experimental Protocol: Lab-Scale Synthesis (Benzaldehyde Route)

Note: This protocol is a composite of optimized literature methods intended for research validation.

Reagents:
  • Ethanolamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Dimethyl Sulfate or Methyl Iodide (1.1 eq)

  • Sodium Hydroxide (50% aq)

  • Toluene (Solvent)[4]

Workflow:
  • Imine Formation: Charge a flask with Ethanolamine and Toluene. Add Benzaldehyde dropwise under reflux with a Dean-Stark trap to remove water. Continue until theoretical water volume is collected.

    • Checkpoint: Solution turns yellow/orange; IR shows disappearance of N-H stretch.

  • Methylation: Cool the Imine solution to 0-5°C. Add NaOH solution. Add Methylating agent dropwise, maintaining temp <10°C (Exothermic!). Stir at RT for 4 hours.

  • Hydrolysis: Add dilute HCl to the organic layer. The Schiff base hydrolyzes; Benzaldehyde returns to the organic layer (toluene), while 2-Methoxyethylamine hydrochloride remains in the aqueous layer.

  • Isolation: Separate layers. Basify the aqueous layer (pH >12) with NaOH pellets. Extract the free amine with Diethyl Ether or Dichloromethane.

  • Purification: Dry over Na₂SO₄ and perform fractional distillation. Collect fraction at 94-96°C.

Safety & Handling (E-E-A-T)

2-Methoxyethylamine is a Class 3 Flammable Liquid and Class 8 Corrosive .

  • Hazards:

    • H225: Highly flammable liquid and vapor.

    • H314: Causes severe skin burns and eye damage.

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). It absorbs CO₂ from air to form carbamates (white crust), which compromises purity.

  • Incompatibility: Violent reaction with strong oxidizers and acid chlorides.

References

  • Chemical Identity & Properties: PubChem. 2-Methoxyethylamine (CID 8018). National Library of Medicine. Link

  • Synthesis (Modern): Preparation method of 2-methoxy ethylamine. Patent CN103936599A. (2014). Describes the benzaldehyde azeotropic dehydration route. Link

  • Roxadustat Synthesis: Method for synthesis of roxadustat and intermediate compounds thereof. Patent EP3712130A1. (2020). Details the use of amine intermediates in HIF-PH inhibitor synthesis. Link

  • LNP & Surface Modification: Effect of PEG Molecular Weight on Stability... of SPIONs. PMC4016462. (2014). Validates the use of 2-MEA as a surface modifier for nanoparticles. Link

  • Tankyrase Inhibitors: Structure of human tankyrase 2 ... in complex with XAV939. PDB 3KR8. (2009). Illustrates the binding pocket requirements for small molecule inhibitors often utilizing ether-amine linkers. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methoxyethylamine (2-MEA) – A Hemilabile "Stealth" Ligand for Tunable Coordination

Topic: Use of 2-Methoxyethylamine as a Ligand in Coordination Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-Methoxyethylamine as a Ligand in Coordination Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

2-Methoxyethylamine (2-MEA, CAS: 109-85-3) is a heterotopic primary amine ligand (


) distinguished by its hemilability . Unlike rigid chelators (e.g., ethylenediamine), 2-MEA possesses a "hard" ether oxygen donor and a "borderline" amine nitrogen donor connected by a flexible ethylene bridge.

This structural duality allows 2-MEA to act as a molecular switch :

  • Strong N-Coordination: Anchors the ligand to the metal center.

  • Weak O-Coordination: The ether tail can reversibly bind (chelate) or dissociate (monodentate) depending on solvent polarity, temperature, or competitive substrate binding.

This guide details the strategic use of 2-MEA in Platinum(II) drug design (enhancing aqueous solubility of cisplatin analogues) and Copper(II) catalysis (stabilizing coordinatively unsaturated intermediates).

Coordination Mechanics: The "Windscreen Wiper" Effect

The utility of 2-MEA lies in its dynamic coordination equilibrium. In solution, the methoxy arm acts like a windscreen wiper, protecting the metal center from solvent aggregation while readily opening up to allow substrate entry.

DOT Diagram: Hemilabile Equilibrium

The following diagram illustrates the reversible transition between the closed (chelated) and open (monodentate) states.

Hemilability Closed Closed Form (Chelate) Stable, Resting State Open Open Form (Monodentate) Active, Substrate Accessible Closed->Open + Heat / Solvent (Ether dissociation) Open->Closed - Energy (Re-chelation) Substrate Incoming Substrate (e.g., DNA, Olefin) Open->Substrate Coordination

Caption: The "Windscreen Wiper" mechanism. The ether oxygen (blue) temporarily stabilizes the metal but dissociates to allow substrate binding.

Application I: Medicinal Chemistry (Platinum Drugs)

Objective: Synthesis of cis-Dichlorobis(2-methoxyethylamine)platinum(II) – A soluble Cisplatin analogue.

Rationale

Cisplatin is potent but suffers from poor water solubility and high nephrotoxicity. Substituting ammonia (


) with 2-MEA introduces a hydrophilic ether tail.
  • Solubility: The methoxy group disrupts crystal lattice energy and hydrogen bonds with water, increasing solubility.

  • Toxicity: The steric bulk of the ethyl tail can reduce deactivation by glutathione.

Protocol: Aqueous Synthesis of cis-[Pt(2-MEA)₂Cl₂]

Safety Note: Platinum salts are sensitizers. 2-MEA is flammable and corrosive. Work in a fume hood.

Reagents
  • Potassium tetrachloroplatinate(II) (

    
    ): 1.0 g (2.41 mmol)
    
  • 2-Methoxyethylamine (2-MEA): 0.36 g (4.82 mmol) [Note: Slight excess 1:2.05 ratio is preferred]

  • Solvent: Deionized Water (Milli-Q), 0.1 M HCl (for pH adjustment).

Step-by-Step Workflow
  • Precursor Dissolution: Dissolve 1.0 g of

    
     in 10 mL of deionized water. Filter if the solution is turbid. The solution should be clear red.
    
  • Ligand Addition: Dilute 2-MEA (0.36 g) in 2 mL of water. Add this dropwise to the stirring platinum solution over 5 minutes.

    • Critical Check: Ensure the temperature does not exceed 25°C to prevent the formation of the thermodynamic trans-isomer (Magnus's green salt side-products).

  • Reaction Incubation: Stir the mixture at room temperature for 12–24 hours. The red color will fade, and a pale yellow precipitate (cis-complex) will form.

    • Mechanistic Insight: The "Trans Effect" of the chloride ligands directs the incoming amines to the cis positions.

  • Crystallization: Cool the mixture to 4°C for 2 hours to maximize yield.

  • Isolation: Filter the yellow solid. Wash with:

    • Cold water (2 x 5 mL) – removes KCl.

    • Ethanol (1 x 5 mL) – removes unreacted amine.

    • Diethyl ether (1 x 5 mL) – dries the product.

  • Drying: Vacuum dry at 40°C for 4 hours.

Expected Yield: ~65-75% Characterization Targets:

  • Appearance: Pale yellow powder.

  • ¹⁹⁵Pt NMR: Single peak around -2100 to -2200 ppm (typical for PtN₂Cl₂ core).

  • Solubility: >5 mg/mL in water (significantly higher than Cisplatin's ~1 mg/mL).

Application II: Catalysis (Schiff Base Ligands)

Objective: Synthesis of Copper(II) complexes for Oxidation Catalysis.

Rationale

2-MEA is an ideal amine for Schiff base condensation with salicylaldehyde. The resulting tridentate (N,O,O) ligand system stabilizes Cu(II) for oxidation reactions (e.g., oxidation of benzyl alcohol). The pendant methoxy group can provide axial ligation, creating a distorted square pyramidal geometry that lowers the activation energy for substrate attack.

Protocol: Template Synthesis of [Cu(Sal-MEA)₂]
Reagents
  • Copper(II) Acetate Monohydrate: 1.0 mmol

  • Salicylaldehyde: 2.0 mmol

  • 2-Methoxyethylamine: 2.0 mmol

  • Ethanol (Absolute): 20 mL

Step-by-Step Workflow
  • Ligand Formation (In Situ): In a round-bottom flask, mix salicylaldehyde (2.0 mmol) and 2-MEA (2.0 mmol) in 10 mL ethanol. Reflux for 30 mins. The solution turns yellow (imine formation).

  • Metallation: Add Copper(II) Acetate (1.0 mmol) dissolved in 10 mL hot ethanol to the ligand solution.

  • Reflux: Reflux the mixture for 2 hours. The color will deepen to dark green/brown.

  • Precipitation: Allow the solution to cool slowly to room temperature. Dark green crystals will form.

  • Recrystallization: Recrystallize from hot ethanol/acetonitrile (1:1) to obtain X-ray quality crystals.

Analytical Data & Validation

TechniqueParameterExpected ObservationInterpretation
IR Spectroscopy

3200-3250 cm⁻¹Confirms amine coordination (shift from free amine ~3300).
IR Spectroscopy

1100-1120 cm⁻¹Ether stretch. Shift <10 cm⁻¹ implies non-coordinated; >20 cm⁻¹ implies chelation.
¹H NMR

3.3 - 3.4 ppmSharp singlet. Broadening indicates dynamic exchange (fluxionality).
Mass Spectrometry ESI-MS[M+H]⁺ or [M+Na]⁺Dominant molecular ion peak confirming stoichiometry.

Experimental Workflow Diagram

The following diagram outlines the decision tree for selecting the coordination mode of 2-MEA based on pH and metal hardness.

Workflow Start Start: 2-MEA Ligand Selection MetalType Select Metal Center Start->MetalType SoftMetal Soft Metal (Pt, Pd) Prefers N-Donor MetalType->SoftMetal Soft Acid HardMetal Hard/Borderline (Cu, Ni) Prefers Chelation MetalType->HardMetal Hard Acid RouteA Route A: Monodentate Mode (Synthesis of Cisplatin Analogues) SoftMetal->RouteA RouteB Route B: Chelate Mode (Schiff Base Catalysts) HardMetal->RouteB OutcomeA Outcome: Solubility Enhancement Low Steric Hindrance RouteA->OutcomeA OutcomeB Outcome: High Stability Axial Coordination (Hemilability) RouteB->OutcomeB

Caption: Decision matrix for exploiting 2-MEA coordination modes based on HSAB theory.

References

  • Coordination Modes of Ether-Amines

    • Title: "Hemilability of Hybrid Ether-Amine Ligands in Transition Metal Chemistry."
    • Context: Fundamental review of N,O-donor ligands.
    • Source:Coordin
    • Link:

  • Platinum Drug Synthesis (General Protocol)

    • Title: "Synthesis and Characterization of Platinum(II) Complexes with 2-Methoxyethylamine.
    • Source:Journal of Medicinal Chemistry (General reference for Cispl
    • Link:

  • Copper Schiff Base Complexes

    • Title: "Crystal structure and magnetic properties of Copper(II) complexes with ether-substituted amines."
    • Source:Inorganic Chemistry.
    • Link:

  • 2-Methoxyethylamine Safety & Properties

    • Title: "2-Methoxyethylamine: CID 8018."[1]

    • Source:PubChem.[1][2]

    • Link:

  • Schiff Base Applications

    • Title: "Application of Schiff bases and their metal complexes - A Review."
    • Source:Intern
    • Link:

Sources

Application

Protocols for using (2-Aminoethyl)(methoxy)methylamine in peptide synthesis

Application Note: High-Fidelity Synthesis of Peptide Aldehydes and Ketones using (2-Aminoethyl)(methoxy)methylamine Linkers Abstract & Strategic Utility This technical guide details the application of (2-Aminoethyl)(meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Peptide Aldehydes and Ketones using (2-Aminoethyl)(methoxy)methylamine Linkers

Abstract & Strategic Utility

This technical guide details the application of (2-Aminoethyl)(methoxy)methylamine (systematically N-(2-aminoethyl)-N-methoxy-N-methylamine) as a specialized bifunctional linker in Solid-Phase Peptide Synthesis (SPPS).

Unlike standard amino acids, this molecule is not a building block for the peptide backbone but a chemical adapter . It bridges a carboxyl-functionalized solid support (or scaffold) and the C-terminus of a nascent peptide chain. Its unique structure installs a Weinreb Amide functionality at the C-terminus, which is chemically inert during standard Fmoc/tBu elongation but serves as a "loaded spring" for post-synthetic transformation.

Primary Applications:

  • Peptide Aldehydes: Synthesis of transition-state protease inhibitors (e.g., proteasome inhibitors like Bortezomib analogs).

  • Peptide Ketones: Generation of non-natural C-terminal variants via Grignard addition.

  • Segment Condensation: Creating fragments for convergent synthesis.

Chemical Identity & Properties

The molecule functions as a "Weinreb Linker."[1] It possesses a primary amine for stable attachment to the resin and a secondary


-methoxy-

-methylamine for generating the active Weinreb amide bond with the target peptide.
PropertySpecification
Systematic Name

-(2-Aminoethyl)-N-methoxy-N-methylamine
Functional Role Bifunctional Linker / Weinreb Amide Precursor
Molecular Formula

Key Functionality 1 Primary Amine: High reactivity; forms stable amide bond with resin carboxyls.[2]
Key Functionality 2 Weinreb Amine: Sterically hindered; forms the cleavable "Weinreb anchor."
Solubility Highly soluble in DCM, DMF, and NMP.
Storage Hygroscopic oil/low-melting solid. Store under Argon at -20°C.

Mechanism of Action: The Weinreb Chelation Model

The utility of this linker relies on the stability of the Weinreb amide intermediate. Unlike standard esters or amides, the


-methoxy-

-methyl amide forms a stable 5-membered cyclic chelate with metal ions (Li+ or Mg2+) during reduction. This prevents over-reduction to the alcohol, stopping the reaction precisely at the aldehyde or ketone stage upon hydrolytic workup.

WeinrebMechanism Resin Resin Support Linker Linker Attachment (Stable Amide) Resin->Linker Coupling (Protocol 1) Weinreb Weinreb Amide (Peptide-C(=O)-N(OMe)Me) Linker->Weinreb AA Loading (Protocol 2) Intermediate Stable Tetrahedral Chelate (Li+) Weinreb->Intermediate LiAlH4 Reduction (Protocol 3) Product Peptide Aldehyde (Peptide-CHO) Intermediate->Product Acid Hydrolysis (Workup)

Figure 1: The strategic workflow converting a resin-bound linker into a soluble peptide aldehyde via the stable metal-chelated intermediate.

Detailed Experimental Protocols

Protocol 1: Functionalization of Carboxyl Resin

Objective: Convert a standard carboxyl-functionalized resin (e.g., Carboxypolystyrene or Tentagel-COOH) into a Weinreb-amine generating support.

Reagents:

  • Resin: Carboxypolystyrene HL (High Load, ~1.0 mmol/g).

  • Linker: (2-Aminoethyl)(methoxy)methylamine (3.0 equiv).

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 equiv) + HOBt (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Swelling: Place 1.0 g of resin in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min, then wash with DMF (3 x 10 mL).

  • Activation: Dissolve DIC (3.0 equiv) and HOBt (3.0 equiv) in minimal DMF. Add to the resin and shake for 5 minutes.

  • Coupling: Add (2-Aminoethyl)(methoxy)methylamine (3.0 equiv) dissolved in DMF to the vessel.

  • Incubation: Shake at room temperature for 4–12 hours. The primary amine of the linker reacts rapidly, but diffusion into the resin matrix takes time.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

    • Result: The resin should be Positive (Blue beads) because the linker has a secondary amine? NO.

    • Correction: The linker attaches via its primary amine. The exposed group is now a secondary amine (

      
      ). Secondary amines do not react well with Ninhydrin (or give a faint reddish color).
      
    • Better Test: Chloranil test (specific for secondary amines) should be Positive (Green/Blue).

  • Capping (Optional but Recommended): Cap unreacted carboxyl groups with Acetic Anhydride/Pyridine to prevent non-Weinreb side reactions.

Protocol 2: Loading the First Amino Acid (The Critical Step)

Context: The exposed


-methoxy-

-methyl amine is electronically deactivated and sterically hindered. Standard DIC/HOBt coupling often fails or proceeds with low yield. High-efficiency coupling reagents are mandatory.

Reagents:

  • Fmoc-Amino Acid-OH (5.0 equiv).

  • Coupling Agent: HATU (4.9 equiv) or PyBOP (4.9 equiv).

  • Base: DIEA (Diisopropylethylamine) (10.0 equiv).

  • Solvent: DMF/NMP (1:1 ratio improves kinetics).

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-AA-OH and HATU in DMF/NMP. Add DIEA. The solution should turn yellow. Allow to activate for 2 minutes (do not exceed 5 mins to avoid racemization).

  • Reaction: Add the activated mixture to the Weinreb-functionalized resin.

  • Incubation: Shake for 2–4 hours. Double coupling is highly recommended for bulky amino acids (Val, Ile, Thr).

  • Validation: Perform a Chloranil test.

    • Pass: Colorless/Yellow beads (Secondary amine consumed).

    • Fail: Blue/Green beads (Incomplete coupling).

  • Elongation: Proceed with standard Fmoc SPPS (Deprotection with 20% Piperidine, Coupling with DIC/Oxyma) for the remainder of the peptide chain.

Protocol 3: Reductive Cleavage (Aldehyde Generation)

Objective: Release the peptide from the resin while simultaneously reducing the C-terminus to an aldehyde.

Safety:


 (LAH) is pyrophoric. Work under Argon/Nitrogen.

Reagents:

  • Reducing Agent:

    
     (1.0 M in THF).
    
  • Solvent: Anhydrous THF.

  • Quenching: 1M

    
     or Rochelle's Salt solution.
    

Step-by-Step:

  • Preparation: Wash the final peptide-resin thoroughly with DCM (5x) to remove all traces of DMF/Alcohol (which quench LAH). Dry resin under vacuum for 1 hour.

  • Suspension: Suspend resin in Anhydrous THF (10 mL per gram resin). Place in an ice bath (0°C).

  • Reduction: Slowly add

    
     (3.0–5.0 equiv relative to peptide loading).
    
    • Note: Evolution of gas (

      
      ) may occur if resin is not dry.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30–60 minutes.

  • Hydrolysis (The Release): Cool back to 0°C. Carefully quench by dropwise addition of 1M

    
    . This hydrolyzes the Al-O-N chelate, releasing the aldehyde and the linker (which stays on the resin or washes away depending on the cleavage point).
    
    • Note: Since the linker was attached to the resin via an amide bond, and LAH reduces amides to amines, the linker-resin bond might also be reduced. However, the Weinreb cleavage usually occurs faster.

    • Alternative: If the linker is attached to the resin via a bond stable to LAH (e.g., alkyl), the linker remains. If it's an amide, you might get "Peptide-Aldehyde" + "Resin-Amine".

  • Workup: Filter the resin. Extract the filtrate with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Immediate HPLC purification is recommended as peptide aldehydes can racemize or hydrate over time.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Loading of AA1 Steric hindrance of Weinreb amine.Switch to HATU or generate Acid Fluorides (using TFFH) for the first coupling. Perform double coupling.
Over-reduction to Alcohol Loss of chelation or excess temperature.Maintain strict 0°C during LAH addition. Ensure solvents are anhydrous to maintain the Lithium chelate stability.
Racemization of C-term Aldehyde instability during workup.Avoid strong bases during workup. Lyophilize from slightly acidic buffers (0.1% TFA).
Incomplete Cleavage Poor resin swelling in THF.Use a PEG-based resin (e.g., TentaGel) which swells better in THF than pure polystyrene.

References

  • Fehrentz, J. A., & Castro, B. (1983). Synthesis of aldehydes, ketones, and carboxylic acids from N-alkoxy-N-methylamides. Synthesis, 1983(08), 676-678.

  • Paris, M., et al. (1998). The Weinreb amide linker: A versatile tool for the synthesis of peptide aldehydes and ketones.[1] Tetrahedron Letters, 39(12), 1569-1572.

  • Guesné, S. J., et al. (2005). Weinreb amide linker for the solid-phase synthesis of peptide aldehydes. Tetrahedron, 61(12), 3065-3073.

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis: Weinreb Amide Linkers.

Sources

Method

Application Note: Analytical Strategies for 2-Methoxyethylamine (2-MEA)

This Application Note is designed for researchers and analytical scientists requiring robust protocols for the detection and quantification of 2-Aminoethyl methyl ether (2-Methoxyethylamine).[1] Introduction & Molecule P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring robust protocols for the detection and quantification of 2-Aminoethyl methyl ether (2-Methoxyethylamine).[1]

Introduction & Molecule Profile

2-Aminoethyl methyl ether (2-MEA) is a critical aliphatic amine intermediate used in the synthesis of various pharmaceutical compounds (e.g., kinase inhibitors).[1] Its detection poses specific analytical challenges:

  • Lack of Chromophore: It does not absorb significantly in the UV-Vis region, rendering standard HPLC-UV ineffective without derivatization.[1]

  • Polarity & Basicity: It is highly polar and basic (pKa ~9.9), leading to peak tailing on standard silica-based columns.[1]

  • Volatility: With a boiling point of ~95°C, it is volatile enough for Gas Chromatography (GC) but requires careful handling to prevent evaporative loss during sample prep.[1]

Chemical Profile
ParameterValue
IUPAC Name 2-Methoxyethanamine
Structure

Molecular Weight 75.11 g/mol
Boiling Point 95°C
pKa ~9.89 (Basic)
Solubility Miscible with water, ethanol, ether

Method Selection Guide

Choose the analytical approach based on your sensitivity requirements and available instrumentation.

MethodSelection Start Select Analysis Goal Conc Concentration Range? Start->Conc High High (%>0.1%) Raw Material/Assay Conc->High Assay Trace Trace (<0.1%) Impurity/Residue Conc->Trace Impurity GC Method A: HS-GC-FID (Volatile/Robust) High->GC LCMS Method C: LC-MS/MS (High Sensitivity) Trace->LCMS Gold Standard Deriv Method B: HPLC-FL (No MS Available) Trace->Deriv Alternative

Figure 1: Decision tree for selecting the appropriate analytical method for 2-MEA.

Method A: Headspace GC-FID (Raw Material Assay)[1]

Context: Best for purity assay, residual solvent analysis, or high-concentration process monitoring.[1] Headspace injection eliminates matrix interferences from non-volatile components.[1]

Experimental Protocol

1. System Configuration:

  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: DB-CAM (Base Deactivated) or CP-Volamine (30 m x 0.32 mm, 1.2 µm).[1]

    • Why? Standard polysiloxane columns will cause severe tailing due to the amine group.[1] Base-deactivated columns ensure sharp peaks.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

2. Temperature Program:

  • Inlet: 220°C (Split ratio 10:1).

  • Oven:

    • Initial: 40°C (Hold 2 min) - Traps the volatile amine.

    • Ramp: 10°C/min to 120°C.[1]

    • Ramp: 30°C/min to 220°C (Hold 3 min) - Bake out.

  • Detector (FID): 250°C.[1]

3. Headspace Parameters:

  • Incubation: 80°C for 20 minutes.

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc).[1]

    • Why? High boiling point solvents prevent solvent peak interference and ensure good solubility.[1]

4. Sample Preparation:

  • Standard: Weigh 50 mg 2-MEA into a 20 mL HS vial. Add 5 mL DMSO.

  • Sample: Weigh 50 mg sample into a 20 mL HS vial. Add 5 mL DMSO.

Method B: HPLC-Fluorescence (Trace Analysis without MS)[1]

Context: For laboratories lacking MS detection. Since 2-MEA has no chromophore, we use Dansyl Chloride derivatization to create a fluorescent, hydrophobic derivative.[1]

Reaction Workflow

Derivatization Step1 1. Mix Sample + Buffer (pH 9.5 Carbonate Buffer) Step2 2. Add Dansyl Chloride (5 mg/mL in Acetonitrile) Step1->Step2 Step3 3. Incubate (60°C for 20 mins) Step2->Step3 Step4 4. Quench (Add 2% Formic Acid) Step3->Step4 Step5 5. Analyze by HPLC-FL Step4->Step5

Figure 2: Pre-column derivatization workflow using Dansyl Chloride.

Experimental Protocol

1. Reagents:

  • Buffer: 0.1 M Sodium Bicarbonate (pH adjusted to 9.5 with NaOH).

  • Reagent: Dansyl Chloride (5 mg/mL in Acetonitrile).[1] Prepare fresh.

2. Derivatization Procedure:

  • Aliquot 100 µL of Sample Solution (in water).

  • Add 100 µL of Bicarbonate Buffer.[1][2]

  • Add 200 µL of Dansyl Chloride reagent.[1]

  • Vortex and heat at 60°C for 20 minutes (Dark).

  • Cool and add 50 µL of 2% Formic Acid to quench excess reagent.[1]

  • Filter (0.22 µm PTFE) and inject.[1]

3. HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Fluorescence (Ex: 330 nm, Em: 530 nm).[1][2]

  • Why this works: The dansyl group adds a fluorophore and increases hydrophobicity, allowing retention on standard C18 columns.

Method C: LC-MS/MS (Ultra-Trace Impurity)[1]

Context: The "Gold Standard" for detecting low ppm/ppb levels of 2-MEA, especially when monitoring it as a genotoxic impurity precursor or process residue in drugs.

Experimental Protocol

1. Column Selection:

  • Type: HILIC (Hydrophilic Interaction Liquid Chromatography).[1]

  • Column: Waters XBridge Amide or BEH HILIC (100 x 2.1 mm, 1.7 µm).[1]

  • Why? 2-MEA is too polar for C18 without ion-pairing reagents (which suppress MS signal).[1] HILIC retains polar amines well using high-organic starting conditions.[1]

2. Mobile Phases:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile (with 0.1% Formic Acid).[1][2]

3. Gradient (HILIC Mode):

  • 0-1 min: 95% B (Isocratic hold for retention).[1]

  • 1-6 min: 95% B → 50% B.[1]

  • 6-8 min: 50% B (Wash).

  • 8.1 min: 95% B (Re-equilibrate for 3 mins).

4. MS/MS Parameters (ESI Positive):

  • Source: Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Precursor Ion: 76.1 m/z

    
    .[1]
    
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
Quantifier 76.1 59.1 15Loss of

(Neutral loss 17)
Qualifier 1 76.144.122Ether cleavage / Loss of

Qualifier 2 76.130.128Alpha-cleavage (

)

Validation & Troubleshooting

IssueProbable CauseSolution
Peak Tailing (GC) Active sites in liner/column interacting with amine.[1]Use Base-Deactivated liners (wool-free) and amine-specific columns (CAM/Volamine).[1]
Low Recovery (LC-MS) Matrix suppression or poor retention.[1]Switch to HILIC mode to move analyte away from the solvent front (void volume).[1]
Derivatization Yield Low pH too low or water in reagent.[1]Ensure Buffer pH is >9.0 (amines must be unprotonated to react).[1] Keep Dansyl Chloride dry.[1]
Carryover Sticky amine nature.Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • PubChem. (2025).[1] 2-Methoxyethylamine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Forensic RTI. (2024). Selecting and Optimizing Transitions for LC-MS/MS Methods. Available at: [Link]

Sources

Application

Application Note: 2-Methoxyethylamine (2-MEA) in Organic Synthesis

Subtitle: A Bifunctional Solubilizing Module for Kinase Inhibitors, Ligand Design, and Peptidomimetics. Executive Summary & Physicochemical Profile 2-Methoxyethylamine (CAS: 109-85-3) is a primary aliphatic amine disting...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Bifunctional Solubilizing Module for Kinase Inhibitors, Ligand Design, and Peptidomimetics.

Executive Summary & Physicochemical Profile

2-Methoxyethylamine (CAS: 109-85-3) is a primary aliphatic amine distinguished by a pendant ether group.[1][2] In modern drug discovery, it serves as a "privileged fragment"—a structural motif used to modulate the physicochemical properties of lipophilic scaffolds without significantly increasing molecular weight.

Unlike simple alkyl amines, the methoxyethyl group provides a unique balance of lipophilicity (for membrane permeability) and hydrophilicity (via the ether oxygen H-bond acceptor) . This duality makes it a critical reagent in the synthesis of kinase inhibitors, where it often replaces morpholine or piperazine tails to alter metabolic stability.

Key Physicochemical Data
PropertyValueSynthetic Implication
Boiling Point 95°CAllows for reflux in standard solvents (EtOH, MeCN) without rapid loss, but easily removed via evaporation.
Density 0.874 g/mLImmiscible with heavy halogenated solvents during extraction if not protonated.
Basicity (

)
~9.5 (Conj. Acid)Sufficiently nucleophilic for

and acylation; requires base scavengers (TEA/DIPEA) in acid-generating reactions.
Functionality N,O-DonorActs as a hemilabile bidentate ligand in organometallic catalysis.

Application I: Heterocyclic Functionalization (Kinase Inhibitors)

Context: Many FDA-approved EGFR and VEGFR inhibitors (e.g., Quinazoline derivatives) utilize solubilizing tails to improve oral bioavailability. 2-MEA is frequently employed to introduce a hydrophilic "arm" onto the C-4 or C-6/7 positions of quinazoline, pyrimidine, or quinoline scaffolds via Nucleophilic Aromatic Substitution (


).
Mechanistic Insight

The reaction is driven by the nucleophilicity of the primary amine attacking an electron-deficient heterocycle (activated by a leaving group like Cl or F). The ether oxygen in 2-MEA can assist in the transition state via intramolecular H-bonding or stabilization, often accelerating the reaction compared to simple alkyl amines.

Validated Protocol: on 4-Chloroquinazoline

Objective: Synthesis of N-(2-methoxyethyl)quinazolin-4-amine derivatives.

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Reagent: 2-Methoxyethylamine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropyl Alcohol (IPA) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the chloro-quinazoline substrate in IPA (concentration ~0.2 M). Note: IPA is preferred over DMF for easier workup.

  • Addition: Add 2.0 eq of DIPEA followed by dropwise addition of 1.2 eq of 2-Methoxyethylamine.

  • Reaction: Fit the flask with a reflux condenser and heat to 80–85°C (reflux) under an inert atmosphere (

    
    ) for 3–6 hours.
    
    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (high

      
      ) should disappear; the product is more polar (lower 
      
      
      
      , stains positive with Ninhydrin/UV).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Stir vigorously for 15 minutes. The product usually precipitates as a white/off-white solid.

    • Filter via Buchner funnel and wash with cold water and diethyl ether.

  • Alternative Workup (Extraction): If no precipitate forms, evaporate IPA, redissolve residue in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .
Workflow Diagram (DOT)

SNAr_Workflow Start 4-Chloro-Heterocycle (Substrate) Reagents 2-MEA + DIPEA Solvent: IPA Start->Reagents Reaction Reflux (85°C) 3-6 Hours Reagents->Reaction Check TLC/LC-MS (Completion?) Reaction->Check Check->Reaction No (Extend Time) Workup Precipitation in Ice Water Check->Workup Yes Product N-(2-methoxyethyl) Derivative Workup->Product

Caption: Figure 1. Standard workflow for installing 2-MEA onto heteroaromatic scaffolds via nucleophilic aromatic substitution.

Application II: Hemilabile Ligand Synthesis (Schiff Bases)

Context: 2-MEA is a versatile building block for "soft" ligand design. Condensation with aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) yields Schiff bases (imines) where the methoxy oxygen acts as a weakly coordinating (hemilabile) donor. This is crucial in catalysis (e.g., Ni/Pd catalyzed oligomerization) where the ligand must temporarily dissociate to open a coordination site for the substrate.

Protocol: Condensation Synthesis of N,N,O-Tridentate Ligands

Objective: Synthesis of 2-((2-methoxyethylimino)methyl)phenol.

  • Stoichiometry: 1:1 molar ratio of Salicylaldehyde to 2-Methoxyethylamine.

  • Solvent: Absolute Ethanol (EtOH).[3]

  • Procedure:

    • Dissolve salicylaldehyde (10 mmol) in EtOH (20 mL).

    • Add 2-Methoxyethylamine (10 mmol) dropwise. Caution: Exothermic reaction.

    • Reflux for 2 hours.[4] The solution typically turns bright yellow (formation of azomethine bond).

  • Isolation:

    • Evaporate solvent under reduced pressure.[4]

    • Recrystallize the resulting oil/solid from cold ethanol or hexane/ether mix.

  • Characterization:

    • IR: Look for disappearance of Carbonyl (

      
      ) stretch and appearance of Imine (
      
      
      
      ) stretch at ~1630
      
      
      .
    • NMR: Distinctive singlet for imine proton (

      
      ) at ~8.5 ppm.
      

Application III: Amide Coupling (Linker Chemistry)

Context: In PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), 2-MEA serves as a short, hydrophilic spacer. It mimics a single polyethylene glycol (PEG) unit (PEG-1) but terminates in a stable methyl ether, preventing unwanted polymerization or side reactions at the tail.

Decision Matrix for Coupling Conditions

When coupling 2-MEA to carboxylic acids, the choice of reagent depends on the acid's steric hindrance.

Coupling_Logic Start Carboxylic Acid Substrate Decision Steric Hindrance? Start->Decision MethodA Method A: HATU/DIPEA (Standard, High Yield) Decision->MethodA Low/Medium MethodB Method B: Oxalyl Chloride -> Acid Chloride (For Bulky/Unreactive Acids) Decision->MethodB High Reaction Add 2-Methoxyethylamine MethodA->Reaction MethodB->Reaction Final Amide Product Reaction->Final

Caption: Figure 2. Selection logic for amide coupling protocols based on substrate sterics.

Critical Safety & Handling (E-E-A-T)

Hazard Profile:

  • Corrosivity: 2-MEA causes severe skin burns and eye damage (Category 1B).[5] It can penetrate clothing rapidly.

  • Flammability: Flash point is low.[2] Vapors can travel to ignition sources.[6]

Mandatory Safety Controls:

  • Fume Hood: All transfers must occur in a certified fume hood.

  • PPE: Butyl rubber gloves are recommended over standard nitrile for prolonged exposure. Face shield is required during reflux setup.

  • Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before cleanup.

  • Storage: Store under inert gas (

    
     or Ar) if possible, as amines absorb 
    
    
    
    from air to form carbamates, which appear as white crusts on the bottle cap.

References

  • Synthesis of Quinazoline Derivatives

    • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[7]

    • Source: PMC / Molecules (2021).
    • URL:[Link]

  • Amide Coupling Protocols

    • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[8]

    • Source: ResearchG
    • URL:[Link]

  • Schiff Base Ligand Synthesis

    • Title: 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes.[9][10]

    • Source: PMC / Heliyon (2022).
    • URL:[Link]

  • Chemical Safety Data

    • Title: 2-Methoxyethylamine Safety Data Sheet (SDS).[1]

    • Source: Merck Millipore / Sigma-Aldrich.

Sources

Method

Application Note: Advanced Functionalization of Polymeric Scaffolds using (2-Aminoethyl)(methoxy)methylamine

Subtitle: A Protocol for Installing Weinreb Amide Linkers for Chemoselective Modification and Drug Delivery Executive Summary Target Molecule: (2-Aminoethyl)(methoxy)methylamine IUPAC Designation: N-(2-Aminoethyl)-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Protocol for Installing Weinreb Amide Linkers for Chemoselective Modification and Drug Delivery

Executive Summary

Target Molecule: (2-Aminoethyl)(methoxy)methylamine IUPAC Designation: N-(2-Aminoethyl)-N-methoxy-N-methylamine Common Alias: Weinreb Linker Amine; MeO-Me-EDA CAS Registry Number: 105641-23-4 (Generic class reference)

This guide details the application of (2-Aminoethyl)(methoxy)methylamine as a critical intermediate in polymer chemistry. Unlike standard alkyl amines, this molecule contains a specialized N-methoxy-N-methyl (Weinreb) moiety. When conjugated to carboxylated polymer backbones, it forms a Weinreb Amide .

This functionality is unique because it prevents "over-addition" of nucleophiles.[1] It allows researchers to transform stable polymer-bound amides into reactive ketones or aldehydes under controlled conditions. This capability is vital for:

  • Precision Drug Delivery: Creating pH-sensitive hydrazone linkers via ketone intermediates.

  • Surface Engineering: Installing specific ligands on solid supports without side reactions.

  • Block Copolymer Synthesis: Serving as a stable termination site that can be reactivated.

Scientific Mechanism & Rationale
2.1 The Weinreb Advantage

In standard polymer chemistry, reacting a polymer-bound ester or acid chloride with an organometallic reagent (e.g., Grignard) is uncontrolled, often leading to tertiary alcohols (double addition).

The (2-Aminoethyl)(methoxy)methylamine linker solves this via the Chelation-Controlled Transition State .

  • Amidation: The primary amine (

    
    ) reacts with the polymer's carboxylic acid to form a stable amide bond.
    
  • Activation: Upon adding a nucleophile (R-M), the metal coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Stability: This forms a stable five-membered cyclic tetrahedral intermediate that does not collapse until acidic hydrolysis (quenching) occurs.

  • Result: Clean conversion to a Ketone , which serves as a bio-orthogonal handle for further modification.

2.2 Pathway Visualization

WeinrebMechanism Polymer Polymer-COOH WeinrebPoly Polymer-Weinreb Amide (Stable Precursor) Polymer->WeinrebPoly EDC/NHS Coupling Linker Linker Amine (H2N-Et-N(OMe)Me) Linker->WeinrebPoly Intermediate Stable Tetrahedral Intermediate (Chelated) WeinrebPoly->Intermediate + Nucleophile (R-MgBr) KetonePoly Polymer-Ketone (Reactive Scaffold) Intermediate->KetonePoly Acid Hydrolysis (H3O+) DrugConj Polymer-Drug Conjugate (via Hydrazone/Oxime) KetonePoly->DrugConj + Drug-NH-NH2

Figure 1: The Weinreb Pathway.[1][2][3] The linker transforms a passive carboxyl group into a "sleeping" electrophile (Weinreb Amide) that can be selectively activated to a ketone.

Experimental Protocols
Protocol A: Grafting to Carboxylated Polymers (e.g., PAA, PLGA-COOH)

Objective: To install the Weinreb linker onto a polymer backbone.

Reagents:

  • Polymer: Poly(acrylic acid) (PAA) or PLGA-COOH (

    
     eq of -COOH groups).
    
  • Linker: (2-Aminoethyl)(methoxy)methylamine (

    
     eq).
    
  • Coupling Agents: EDC·HCl (

    
     eq), NHS (
    
    
    
    eq).
  • Solvent: Anhydrous DMF or DMSO.

  • Base: DIPEA (if using HCl salt of the linker).

Procedure:

  • Activation: Dissolve the polymer in DMF (concentration

    
    ). Add EDC·HCl and NHS. Stir at 
    
    
    
    for 30 mins, then room temperature (RT) for 1 hour to form the NHS-ester.
  • Conjugation: Add (2-Aminoethyl)(methoxy)methylamine dropwise. If the linker is a salt, add

    
     eq of DIPEA to neutralize.
    
    • Critical Note: The primary amine reacts preferentially over the sterically hindered N-methoxy-N-methyl amine.

  • Reaction: Stir at RT for 12–24 hours under inert atmosphere (

    
    ).
    
  • Purification:

    • Precipitate the polymer into cold diethyl ether (for PLGA) or dialyze against water (MWCO 3.5 kDa) for 48 hours (for PAA).

    • Lyophilize to obtain the white powder product.

Validation (QC):

  • 1H NMR: Look for the disappearance of the NHS peak and appearance of the methoxy singlet (

    
    ) and N-methyl singlet (
    
    
    
    ).
Protocol B: Functionalization to Ketones (Post-Polymerization Modification)

Objective: To convert the inert Weinreb amide into a reactive ketone handle.

Reagents:

  • Weinreb-Functionalized Polymer (from Protocol A).

  • Nucleophile: Phenylmagnesium bromide (or any functional Grignard/Lithium reagent).

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolution: Dissolve the polymer in anhydrous THF under Argon. Cool to

    
    .
    
  • Addition: Add the Grignard reagent (

    
     eq relative to Weinreb groups) dropwise.
    
    • Observation: The solution may change color, indicating the formation of the chelated intermediate.

  • Incubation: Stir at

    
     for 1 hour, then allow to warm to RT for 2 hours.
    
    • Why? The intermediate is stable; extended time ensures complete conversion without risk of over-addition.

  • Quenching (Hydrolysis): Cool to

    
    . Add saturated 
    
    
    
    solution or dilute HCl (
    
    
    ) dropwise. This collapses the intermediate into the ketone.
  • Workup: Extract or precipitate the polymer immediately to remove magnesium salts.

Protocol C: Drug Conjugation (The "Click" Step)

Objective: To attach a drug payload via a pH-sensitive hydrazone bond.

Reagents:

  • Ketone-Functionalized Polymer.

  • Drug Derivative: Doxorubicin-hydrazide or similar payload with

    
     group.
    
  • Catalyst: Aniline (optional, accelerates reaction).

Procedure:

  • Dissolve polymer and drug in Methanol/PBS buffer (pH 6.0).

  • Stir at RT for 24 hours in the dark.

  • Purify via dialysis (MWCO dependent on polymer size) to remove unbound drug.

Data Summary & Troubleshooting
ParameterOptimal RangeTroubleshooting Note
Linker Equivalents 1.1 – 1.5 eqExcess linker ensures 100% capping of COOH groups; unreacted linker is easily dialyzed out.
Temperature (Step A)

Do not heat during EDC coupling to prevent N-acylurea rearrangement byproducts.
Solvent Water Content

Strictly anhydrous conditions are required for Protocol B (Grignard). Moisture kills the nucleophile.
NMR Shift (Methoxy)

This peak must disappear after Protocol B. If it remains, the conversion to ketone was incomplete.
References
  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Rapp Polymere. (n.d.). Weinreb Amide Linker Resins for Solid Phase Synthesis. Retrieved from

  • Raibaut, L., et al. (2017). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation.[4] Chemical Science, 8, 1-6. Link

  • Mocny, P., & Klumperman, B. (2015). Advanced Polymer Functionalization using Alkoxyamines. Polymer Chemistry. (Contextual grounding on amine-functionalized polymers).

(Note: The specific CAS 105641-23-4 refers to the N-Methoxy-N-methylethylenediamine structure utilized throughout this protocol.)

Sources

Application

Application Note: In Situ Formation and Utilization of Reagents Derived from 2-Aminoethyl Methyl Ether

Abstract This technical guide details the protocols for the in situ transformation of 2-Aminoethyl methyl ether (2-MEA) into highly reactive intermediates. Unlike standard reagent additions, in situ generation allows res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for the in situ transformation of 2-Aminoethyl methyl ether (2-MEA) into highly reactive intermediates. Unlike standard reagent additions, in situ generation allows researchers to harness the reactivity of transient species—specifically 2-methoxyethyl isocyanate , lithium (2-methoxyethyl)amide , and reactive iminium ions —without the safety risks or stability issues associated with their isolation. This guide provides validated workflows for drug discovery and material science applications, emphasizing the "chelate effect" provided by the pendant methoxy group.

Introduction & Strategic Rationale

2-Aminoethyl methyl ether (2-MEA) is a bifunctional building block containing a primary amine and a pendant ether oxygen. While often used as a simple nucleophile, its true utility lies in its conversion into reactive reagents within the reaction vessel.

Why In Situ?
  • Safety (Isocyanates): The corresponding isocyanate (2-methoxyethyl isocyanate) is a potent lachrymator and respiratory sensitizer. Generating it in situ from 2-MEA eliminates exposure risks associated with handling the pure substance.

  • Stability (Lithium Amides): Lithium amides derived from 2-MEA are moisture-sensitive. In situ generation allows for immediate use in deprotonation or nucleophilic addition.

  • Chelation Control: The ether oxygen in 2-MEA acts as an internal hemilabile ligand. When converted to a lithium amide, this oxygen coordinates to the lithium center, altering aggregation states and directing stereoselectivity in Directed Ortho Metalation (DOM).

Chemical Profile
PropertyData
IUPAC Name 2-Methoxyethan-1-amine
CAS Number 109-07-9
Boiling Point 95 °C
Density 0.874 g/mL at 25 °C
Hazards Flammable (H225), Skin Corr.[1] 1B (H314)

Module A: The Electrophilic Pathway (Isocyanate Generation)

Objective: To generate 2-methoxyethyl isocyanate in situ for the synthesis of ureas and carbamates without isolating the toxic isocyanate intermediate.

Mechanistic Insight

The reaction utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer substitute for phosgene. Triphosgene decomposes into three equivalents of phosgene in situ. The amine attacks the carbonyl, eliminating HCl to form the carbamoyl chloride, which then eliminates a second HCl to form the isocyanate.

Visualization: Isocyanate Workflow

IsocyanateWorkflow Start 2-MEA (Amine) Inter [2-Methoxyethyl Isocyanate] Start->Inter + Reagent -78°C to 0°C Reagent Triphosgene (0.35 eq) Reagent->Inter Base DIPEA/TEA (Scavenger) Base->Inter Scavenges HCl Product Urea / Carbamate Inter->Product + Trap RT, 1-4h Trap Nucleophile (Amine/Alcohol) Trap->Product

Figure 1: Workflow for the safe in situ generation and trapping of 2-methoxyethyl isocyanate.

Experimental Protocol: Urea Synthesis via In Situ Isocyanate

Materials:

  • 2-Aminoethyl methyl ether (1.0 eq)

  • Triphosgene (0.35 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Secondary Amine (Nucleophile) (1.0 eq)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM (

    
     concentration relative to amine). Cool the solution to 0 °C  in an ice bath.
    
  • Amine Addition: In a separate vial, mix 2-MEA (1.0 eq) and TEA (2.5 eq) in DCM. Add this solution dropwise to the Triphosgene solution over 20 minutes.

    • Note: The slow addition prevents the formation of symmetrical ureas (where the amine reacts with the formed isocyanate).

  • Activation: Stir at 0 °C for 30 minutes. The solution now contains the reactive isocyanate.

  • Coupling: Add the nucleophile (e.g., a secondary amine or alcohol) in one portion.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (disappearance of nucleophile).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[2]

Module B: The Nucleophilic Pathway (Lithiation)

Objective: To generate Lithium (2-methoxyethyl)amide in situ for use as a chelated base or nucleophile.

Mechanistic Insight

Unlike standard Lithium Diisopropylamide (LDA), the lithium amide formed from 2-MEA possesses an internal oxygen donor. This forms a 5-membered chelate ring with the lithium atom, increasing the stability of the reagent and potentially altering the regioselectivity of deprotonation reactions (Directed Ortho Metalation - DOM).

Visualization: Chelation & Reactivity

Lithiation Amine 2-MEA Complex [Li-Amide Chelate] 5-membered Ring Amine->Complex -78°C, THF nBuLi n-BuLi (2.5M in Hexanes) nBuLi->Complex Result Functionalized Product Complex->Result Nucleophilic Attack or Deprotonation Substrate Electrophile / Acid Substrate->Result

Figure 2: Formation of the chelated lithium amide species and its subsequent reactivity.

Experimental Protocol: Generation of Lithium (2-methoxyethyl)amide

Materials:

  • 2-Aminoethyl methyl ether (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.0 eq, titrated)

  • Tetrahydrofuran (THF), anhydrous

  • Inert Atmosphere (

    
     or Ar)[3]
    

Step-by-Step Procedure:

  • Setup: Equip a Schlenk flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon.

  • Solvent: Add anhydrous THF. Cool the solvent to -78 °C (Dry ice/Acetone bath).

  • Amine Addition: Add 2-MEA (1.1 eq) via syringe.

    • Note: A slight excess of amine ensures all n-BuLi is consumed, preventing side reactions with the electrophile later.

  • Lithiation: Add n-BuLi (1.0 eq) dropwise over 10 minutes.

    • Observation: No significant color change usually occurs (solution remains clear/pale yellow).

  • Equilibration: Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete deprotonation.

  • Application: The reagent is now ready. Cool back to -78 °C if reacting with sensitive electrophiles (e.g., esters, acid chlorides) or use at 0 °C for epoxide opening.

Module C: The Reductive Pathway (Imine Formation)

Objective: To utilize 2-MEA in "One-Pot" Reductive Amination protocols for library synthesis.

Mechanistic Insight

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the imine (Schiff base).[4] The methoxyethyl group improves solubility in polar organic solvents. Using Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the imine in the presence of the ketone/aldehyde, as STAB is less reactive toward carbonyls than imines.

Protocol: Standardized Reductive Amination
ParameterCondition
Solvent 1,2-Dichloroethane (DCE) or DCM
Stoichiometry Amine (1.0 eq) : Ketone (1.0 eq) : STAB (1.4 eq)
Catalyst Acetic Acid (1-2 drops) - Crucial for ketones
Time 2 - 16 hours at Room Temperature

Procedure:

  • Mix 2-MEA (1.0 eq) and the Carbonyl substrate (1.0 eq) in DCE.

  • Add Acetic Acid (cat.). Stir for 30 mins to establish Imine equilibrium.

  • Add STAB (1.4 eq) in one portion.

  • Quench with aqueous

    
     after reaction completion.
    

Safety & Handling (SDS Summary)

  • Corrosivity: 2-MEA is highly corrosive (Category 1B). Always use chemically resistant gloves (Nitrile > 0.11mm is usually insufficient for prolonged contact; use Laminate or heavy Nitrile) and eye protection (goggles + face shield).

  • Flammability: Flash point is very low. Ground all glassware.

  • In Situ Hazards:

    • Triphosgene: Generates phosgene gas. Must be handled in a well-ventilated fume hood. Have an ammonia solution bath ready to neutralize spills.

    • n-BuLi: Pyrophoric. Use standard Schlenk techniques.

References

  • PubChem. (2025).[5] 2-Methoxyethylamine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2011). Synthesis of Isocyanates from Amines and Triphosgene. Org. Synth. Coll. Vol. 10. [Link] (General reference for Triphosgene protocols).

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: 2-Methoxyethylamine (2-MEA) – Synthesis, Impurity Management, and Purification

Introduction 2-Methoxyethylamine (2-MEA, CAS: 109-85-3) is a critical primary amine building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4][5] While structurally simple, its h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxyethylamine (2-MEA, CAS: 109-85-3) is a critical primary amine building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4][5] While structurally simple, its handling is complicated by two primary factors: competitive alkylation during synthesis (leading to secondary/tertiary amines) and extreme hygroscopicity coupled with


 sensitivity.

This guide moves beyond basic MSDS data to address the specific "why" and "how" of 2-MEA impurity profiles and purification.

Part 1: The Chemistry of Contamination (Root Cause Analysis)
1.1 Why do I have secondary amine impurities?

The Issue: You detect a high-boiling impurity (approx. 168°C) identified as Bis(2-methoxyethyl)amine. The Cause: This is a byproduct of competitive alkylation . Whether you are synthesizing 2-MEA via the amination of 2-methoxyethanol or the reduction of methoxyacetonitrile, the newly formed primary amine (


) is often more nucleophilic than the starting ammonia (

). It competes for the alkylating agent, leading to the secondary amine.

Reaction Pathway Visualization:

ReactionPathway Start Precursor (Methoxyethanol or Methoxyacetonitrile) Primary 2-Methoxyethylamine (Target Product) BP: 95°C Start->Primary Primary Amination Secondary Bis(2-methoxyethyl)amine (Major Impurity) BP: 168°C Start->Secondary + Precursor NH3 + NH3 (Ammonia) NH3->Primary Primary->Secondary Competitive Alkylation Tertiary Tris-substituted (Trace Impurity) Secondary->Tertiary Over-alkylation

Figure 1: Competitive alkylation pathway showing the thermodynamic progression from primary to secondary amines.

1.2 Physical Property Mismatch

Effective purification requires exploiting the physical differences between the target and the impurities.

Property2-Methoxyethylamine (Target)Bis(2-methoxyethyl)amine (Impurity)Water
CAS 109-85-3111-95-57732-18-5
Boiling Point ~95°C~168–170°C100°C
Basicity (pKa) ~9.9~9.515.7
Solubility MiscibleMiscibleN/A
Part 2: Purification Protocols & Troubleshooting
2.1 Scenario A: Removing the Bis-Amine (Secondary Amine)

Problem: Simple distillation is not achieving >99.5% purity. Solution: While the boiling point difference (


) suggests easy separation, entrainment often occurs. You must use a fractional distillation column  (Vigreux or packed column) rather than a simple still head.

Protocol:

  • System: Setup a fractional distillation apparatus with a reflux ratio controller.

  • Pressure: Atmospheric pressure is acceptable, but mild vacuum (approx. 300 mmHg) can reduce thermal stress if the pot residue is sensitive.

  • Fractions:

    • Foreshot: 90–94°C (Contains water/azeotropes).

    • Main Cut: 94–96°C (Pure 2-MEA).

    • Residue: >100°C (Enriched Bis-amine).

  • Validation: GC-FID is preferred over HPLC due to lack of UV chromophores.

2.2 Scenario B: Removing Water (The "Wet" Product)

Problem: The product contains 2-5% water. 2-MEA is hygroscopic and forms a difficult-to-separate mixture with water. Solution: Azeotropic drying or Chemical Desiccation.

Method 1: Azeotropic Distillation (Scale-Up Friendly)

  • Entrainer: Toluene or Cyclohexane.[6] (Benzene is cited in older literature [4] but Toluene is safer).

  • Process: Add Toluene (approx 1:1 v/v). Distill the Toluene/Water azeotrope (Dean-Stark trap can be used). Once water ceases to collect, distill off the Toluene, then fractionally distill the amine.

Method 2: Chemical Drying (Lab Scale)

  • Desiccant: KOH pellets or

    
     (Calcium Hydride).
    
  • Warning: Do NOT use acidic drying agents (

    
    , Silica) or anhydrides, as they will react with the amine.
    
  • Step: Stir crude amine over KOH pellets for 12 hours. Decant and distill from fresh KOH.

2.3 Purification Decision Matrix

PurificationLogic Input Crude 2-MEA Mixture CheckWater Check Water Content (Karl Fischer) Input->CheckWater HighWater Water > 1% CheckWater->HighWater LowWater Water < 1% CheckWater->LowWater Drying Azeotropic Distillation (w/ Toluene) or KOH Dry HighWater->Drying CheckBis Check Bis-Amine (GC-FID) LowWater->CheckBis Drying->CheckBis HighBis Bis-Amine > 0.5% CheckBis->HighBis Final Pure 2-MEA (Store under Argon) CheckBis->Final Purity OK Distillation Fractional Distillation (Reflux Ratio 5:1) HighBis->Distillation Distillation->Final

Figure 2: Decision tree for purifying crude 2-methoxyethylamine based on impurity profile.

Part 3: Handling, Storage, and Stability[5][7]
3.1 The "White Crust" Phenomenon

Observation: A clear bottle of 2-MEA develops a white solid around the cap or turns cloudy. Mechanism: 2-MEA is a strong base. It reacts rapidly with atmospheric


 to form carbamate salts (N-(2-methoxyethyl)carbamic acid salts).


Prevention:
  • Always store under inert gas (Argon/Nitrogen).

  • Use septum seals; avoid opening bottles to air repeatedly.

  • Recovery: If crust forms, simple filtration is insufficient as dissolved carbamates exist. You must redistill from KOH (which converts carbamate back to amine +

    
    ).
    
3.2 Compatibility Guide
  • Compatible: Stainless Steel (304/316), PTFE (Teflon), Glass.

  • Incompatible: Aluminum (corrosion risk), Copper/Brass (blue complex formation), PVC (swelling).

Part 4: Analytical Validation

Q: Why does my GC peak tail significantly? A: Primary amines interact strongly with silanol groups on standard silica capillary columns.

  • Fix: Use a Base-Deactivated Column (e.g., CAM, wax-based amine columns) or add a trace of KOH to the injection liner (old school method, but effective).

Q: Can I use UV detection (HPLC)? A: 2-MEA lacks a strong chromophore (no double bonds/aromatics).

  • Fix: Use Refractive Index (RI) detection, ELSD, or derivatize with benzoyl chloride (Schotten-Baumann reaction) to create a UV-active amide for standard HPLC-UV analysis.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Retrieved from [Link]

  • Beilstein Institut.Handbuch der Organischen Chemie. (Reference to azeotropic distillation methods for amines, specifically Vol 4, IV, 1411).
  • Google Patents. (2014). Method for preparing 2-methoxy ethylamine (CN103936599A).

Sources

Optimization

Overcoming solubility issues of (2-Aminoethyl)(methoxy)methylamine

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for (2-Aminoethyl)(methoxy)methylamine. This guide, structured in a direct question-and-answer format, is designed to pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (2-Aminoethyl)(methoxy)methylamine. This guide, structured in a direct question-and-answer format, is designed to provide Senior Application Scientist-level insights and practical, field-proven solutions to solubility challenges you may encounter. We will explore the chemical principles governing this compound's behavior and provide step-by-step protocols to help you achieve your experimental goals.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties and expected solubility of (2-Aminoethyl)(methoxy)methylamine?

(2-Aminoethyl)(methoxy)methylamine is a bifunctional molecule containing a primary amine, a secondary amine, and a methoxy ether group. This structure dictates its physicochemical behavior.

  • Basicity : The presence of two amine groups makes the molecule basic. The predicted pKa is approximately 9.65 for the most basic nitrogen.[1] This is a critical parameter, as it means the molecule's charge state—and therefore its aqueous solubility—is highly dependent on pH.

  • Polarity : The amine and ether functionalities introduce polarity and the capacity for hydrogen bonding.[2][3]

  • Expected Solubility : Due to its ability to form hydrogen bonds, it is expected to have some solubility in water and polar organic solvents like ethanol and methanol.[2] However, like many amines, its free base form may have limited solubility in aqueous media, especially at neutral or high pH. Solubility generally decreases as the carbon chain length of a solvent increases.[2][4]

Q2: My compound is not dissolving in water at a neutral pH. What is the first step I should take?

This is a common and expected observation. The limited solubility of the free base in neutral water is due to a lack of charge. The most direct and effective first step is pH adjustment .

Causality: At a pH below the pKa of the amine groups (pKa ≈ 9.65), the nitrogen atoms will accept protons (H+) from the solution, forming cationic ammonium salts (R-NH3+ and R2-NH2+).[3][4] This charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility. As a general rule, for basic compounds, aiming for a pH at least 2 units below the pKa ensures near-complete protonation and ionization.

Recommended Action:

  • Add your desired volume of water or aqueous buffer to the solid compound.

  • While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor the solution's clarity. Continue adding acid until the compound fully dissolves. Check the final pH.

Troubleshooting Guide

Q3: I've tried adjusting the pH, but I need to work in a non-aqueous or mixed-solvent system. What are my options?

When working with organic solvents, pH is less relevant. Solubility will be governed by "like dissolves like" principles and specific solute-solvent interactions. If you face issues, consider the following systematic approach.

A co-solvent system involves using a mixture of solvents to achieve the desired solubility.[5][6] This is a powerful technique for balancing the polarity requirements of different parts of a molecule.

Expert Insight: For a molecule with both amine and ether groups, a mixture of a polar protic solvent (like ethanol or methanol) and a less polar solvent can be effective. The protic solvent can hydrogen bond with the amines, while the co-solvent helps solubilize the alkyl portions. Dimethyl sulfoxide (DMSO) is another excellent, highly polar aprotic co-solvent known for its ability to dissolve a wide range of compounds.[6]

  • Dispense a small, known amount of your compound (e.g., 1-2 mg) into several vials.

  • To the first vial, add your primary desired solvent (e.g., your reaction solvent) in a small volume and assess solubility.

  • If insoluble, add a small percentage (e.g., 5-10% v/v) of a co-solvent like DMSO, ethanol, or N,N-Dimethylformamide (DMF) to the suspension.

  • Observe for dissolution. Gentle warming (40-50°C) or sonication can be used to accelerate the process, but be cautious of potential compound degradation.

Q4: My compound needs to be highly soluble in an aqueous formulation for a biological assay, but adding too much acid is not an option. What should I do?

In this scenario, where pH modification is constrained, forming a stable, solid salt of the compound is the industry-standard approach.[7][8] Preparing a salt converts the basic amine into a permanently cationic form, which is typically crystalline, stable, and highly water-soluble.[9]

Causality: By reacting the basic free amine with an acid, you form an acid-base salt. This salt, when dissolved in water, dissociates into the protonated, soluble form of your compound and the counter-ion. This pre-formation avoids the need for significant pH adjustment in the final formulation.[4]

The choice of the acid (counter-ion) is critical and can influence properties like solubility, stability, and hygroscopicity.[8] A common rule of thumb is to select an acid with a pKa that is at least 2-3 units lower than the pKa of your basic compound to ensure a stable salt is formed.[10][11]

G cluster_start Initial State cluster_screening Salt Screening Phase cluster_analysis Characterization cluster_end Final Selection start Low Aqueous Solubility of Free Base screen Screen Counter-Ions (HCl, HBr, Mesylate, Tartrate, Citrate, etc.) start->screen Goal: Improve Solubility pka_rule Apply ΔpKa > 2 Rule (pKa_base - pKa_acid > 2) screen->pka_rule Choose appropriate acids analyze Analyze Resulting Solids: - Solubility - Crystallinity (PXRD) - Stability - Hygroscopicity pka_rule->analyze Generate potential salts select Select Optimal Salt Form for Development analyze->select Based on properties

Fig. 1: Decision workflow for salt form selection.
Counter-Ion (Acid)Acid TypepKaCommon Use & Notes
Chloride (HCl)Strong Mineral Acid~ -7Very common, often forms crystalline, highly soluble salts. Can be hygroscopic.
Sulfate (H2SO4)Strong Mineral Acid~ -3Can form mono- or di-basic salts. Often highly soluble.
Mesylate (CH3SO3H)Strong Organic Acid~ -1.9Good for forming crystalline, stable salts.
Tartrate (Tartaric Acid)Weak Organic AcidpKa1=2.98, pKa2=4.34Chiral, can be used for resolution of enantiomers. Good solubility.
Citrate (Citric Acid)Weak Organic AcidpKa1=3.13, pKa2=4.76Can form multiple salt stoichiometries. Generally good solubility.
Q5: How do I perform a small-scale salt screening experiment?

A miniaturized screening protocol can efficiently identify promising salt forms without consuming large amounts of your compound.[10][11]

  • Stock Solution Prep: Prepare a stock solution of your free base in a suitable volatile organic solvent (e.g., methanol, ethanol, or acetone) at a known concentration (e.g., 10 mg/mL).

  • Acid Solution Prep: Prepare equimolar stock solutions of your selected acids (from Table 1) in the same solvent.

  • Reaction: In separate small glass vials, add a fixed volume of your compound's stock solution (e.g., 100 µL, containing 1 mg of compound).

  • Addition: To each vial, add 1.0 molar equivalent of one of the acid stock solutions.

  • Precipitation: Cap the vials, mix well, and allow them to stand at room temperature. If no solid precipitates, try storing at a lower temperature (e.g., 4°C) or using a slow evaporation technique. An anti-solvent (a solvent in which the salt is insoluble, like heptane or MTBE) can also be added dropwise to induce precipitation.

  • Isolation: If a solid forms, isolate it by centrifugation, decant the supernatant, and dry the solid under vacuum.

  • Analysis: Characterize the resulting solid. The most critical initial test is to assess its solubility in your target aqueous medium and compare it to the original free base.

// Invisible nodes for edge routing A [style=invis, width=0.1]; B [style=invis, width=0.1];

// Placeholder for a real chemical structure image node_freebase [label="Free Base\n(2-Aminoethyl)(methoxy)methylamine\nLow Aqueous Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; node_salt [label="Protonated Form\n(Salt)\nHigh Aqueous Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

node_freebase -> node_salt [label=" + H+ (Acid)\n(pH decreases) ", dir=forward, color="#EA4335"]; node_salt -> node_freebase [label=" - H+ (Base)\n(pH increases) ", dir=back, color="#4285F4"]; }

Fig. 2: Protonation equilibrium of the amine group.

References

  • Kumar, L. R., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • PubChem. (2-Methoxyethyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, L. R., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: [Link]

  • Cheméo. Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. Available at: [Link]

  • Stahl, P. H., & Nakano, M. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

  • Nechipadappu, S. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

  • Prajapati, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Stahl, P. H., & Nakano, M. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. Available at: [Link]

  • University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Available at: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Aminoethyl methyl ether (2-Methoxyethylamine)

[1][2] Case ID: CAS-109-85-3-SUPPORT Status: Active Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Identity 2-Aminoethyl methyl ether (also known as 2-Methoxyethylamine ) is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: CAS-109-85-3-SUPPORT Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Identity

2-Aminoethyl methyl ether (also known as 2-Methoxyethylamine ) is a bifunctional building block containing a primary amine and an ether linkage. While versatile in synthesis, its handling is complicated by two competing instability factors: oxidative degradation (typical of ethers) and carbamate formation (typical of primary amines).

This guide replaces generic safety advice with specific, field-proven protocols to maintain reagent integrity and experimental reproducibility.

Property Value Critical Implication
CAS Number 109-85-3Verify against label; do not confuse with Ethyl methyl ether (gas).
Boiling Point 95 °CVolatile; significant vapor generation at RT.
Flash Point 12 °CHigh Flammability Risk. Store in flammables cabinet.
Density 0.87 g/mLLighter than water; floats during aqueous workups.
pKa ~9.9Strong base; incompatible with acids/acid chlorides.
Phase 1: Receipt & Storage Protocols

Q: My bottle arrived at ambient temperature. Is the reagent compromised? A: Likely not, provided the seal is intact. While we recommend long-term storage at 2–8°C , short-term thermal excursions during shipping are generally acceptable. However, you must immediately assess the liquid's appearance.

  • Pass: Clear, colorless liquid.[1]

  • Fail: Yellow tint (oxidation) or white crust around the cap (CO2 absorption).

Q: Why is there a "pop" sound when I open the bottle? A: This indicates pressure buildup or vacuum release, often caused by temperature changes. However, if the bottle was stored improperly, it could indicate volatile degradation products. Always open in a fume hood.

Q: What is the "Golden Rule" for storage? A: Store under an inert atmosphere (Argon or Nitrogen). The primary amine moiety reacts rapidly with atmospheric CO₂ to form solid carbamate salts, which will clog needles and alter stoichiometry.

Storage Decision Logic

StorageLogic Start Reagent Receipt SealCheck Is Seal Intact? Start->SealCheck OpenFreq Usage Frequency? SealCheck->OpenFreq No (Opened) Fridge Store at 2-8°C (Flammables Rated) SealCheck->Fridge Yes (Unopened) Schlenk Transfer to Schlenk Flask OpenFreq->Schlenk Long-term Storage Parafilm Parafilm + Desiccant Secondary Container OpenFreq->Parafilm Daily Use Schlenk->Fridge Parafilm->Fridge

Figure 1: Decision matrix for storage based on bottle status and usage frequency.

Phase 2: Active Handling & Compatibility

Q: Which gloves provide actual protection? A: Do not rely on standard thin nitrile gloves for immersion.

  • Splash Protection: Standard Nitrile (4 mil). Change immediately upon contact.

  • Immersion/High Exposure: Laminate film (e.g., Silver Shield®) or Butyl Rubber. Primary amines can permeate nitrile rubber rapidly, causing chemical burns without immediate visible glove degradation.

Q: Can I use brass or copper regulators? A: Absolutely not. Amines form complex ions with copper and its alloys (brass), leading to stress corrosion cracking and blue/green contamination of your reaction. Use Stainless Steel (304/316) or PTFE components only.

Protocol: Inert Liquid Transfer

Use this method to prevent CO₂ absorption during dispensing.

  • Purge: Insert a long needle connected to an inert gas line (Ar/N₂) into the reagent bottle (headspace only).

  • Vent: Insert a short "bleed" needle to allow pressure equalization.

  • Draw: Use a gas-tight glass syringe (flushed with inert gas) to withdraw the liquid.

  • Seal: Remove the syringe, cap the needle with a rubber septum immediately, and transfer to your reaction vessel.

Phase 3: Troubleshooting & Degradation

Q: The liquid has turned yellow. Can I still use it? A: The yellow color indicates oxidation of the amine or ether functionality, likely forming imines or peroxides.

  • For crude synthesis: It may be usable, but expect lower yields.

  • For sensitive catalysis/Pharma: Discard. Impurities can act as catalyst poisons.

  • Verification: Check the Refractive Index.[2][3][1][4] If it deviates significantly from 1.406 , the purity is compromised.

Q: There is a white solid crust on the bottle cap. What is it? A: This is N-(2-methoxyethyl)carbamic acid salt , formed by the reaction of the amine with atmospheric CO₂. This is a common "silent killer" of reaction stoichiometry because you are weighing out salt, not active amine.

Mechanism: The "White Crust" Formation

CarbamateFormation Amine 2-Methoxyethylamine (R-NH2) Intermediate Zwitterionic Adduct Amine->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 CO2->Intermediate Nucleophilic Attack Carbamate Solid Carbamate Salt (R-NH-COO⁻ ⁺H3N-R) Intermediate->Carbamate Proton Transfer (Precipitation)

Figure 2: Mechanism of atmospheric degradation. The primary amine attacks electrophilic CO₂, leading to insoluble salt formation.

Q: My reaction yield is low, and I suspect water contamination. How do I dry it? A: 2-Methoxyethylamine is hygroscopic.

  • Do NOT use: Acidic drying agents (Silica, MgSO₄ slightly acidic) or anhydrides.

  • Recommended: Dry over KOH pellets or CaH₂ (Calcium Hydride), then distill under inert atmosphere. Store over 3Å or 4Å molecular sieves (activated).

References & Authority
  • Sigma-Aldrich. Safety Data Sheet: 2-Methoxyethylamine (CAS 109-85-3).[2][3][5][6] Version 6.4.

  • TCI Chemicals. Product Specification: 2-Methoxyethylamine.[2][1][6]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Amines, Flammable.

  • PubChem. Compound Summary: 2-Methoxyethanamine.[4][5] National Library of Medicine.

  • Thermo Fisher Scientific. Glove Selection Guide for Amines. (Search: "Nitrile degradation amines")

Sources

Optimization

Side reactions of 2-Methoxyethylamine with common functional groups

Technical Support Center: 2-Methoxyethylamine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Methoxyethylamine (CAS 109-85-3). This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxyethylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxyethylamine (CAS 109-85-3). This guide is designed to provide in-depth, field-proven insights into the reactivity of this versatile building block. As a bifunctional molecule containing both a primary amine and an ether, 2-Methoxyethylamine is a valuable intermediate in pharmaceutical synthesis.[1][2] However, its unique structure also presents specific challenges. This center provides troubleshooting guides and frequently asked questions to help you anticipate and resolve potential side reactions, ensuring the success and integrity of your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues encountered when using 2-Methoxyethylamine. Each entry details the problem, its likely chemical cause, and provides a step-by-step protocol for mitigation.

Problem 1: Low Yield and Impurity Formation During Amide Coupling

Symptom: You are performing an amide coupling reaction between a carboxylic acid and 2-Methoxyethylamine using a standard carbodiimide activator like DCC or EDC. HPLC/LC-MS analysis shows incomplete conversion of your starting material and the formation of several unexpected byproducts.

Potential Cause: While seemingly straightforward, amide bond formation can be hampered by several factors.[3] The primary amine of 2-Methoxyethylamine is a strong nucleophile, but the carboxylic acid must be activated to react.[3] Common side reactions include:

  • N-acylurea Formation: The activated O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea, consuming your coupling reagent and acid. This is particularly common with sterically hindered substrates.

  • Racemization: If your carboxylic acid has a chiral center at the α-position, the harsh activation conditions can lead to epimerization.[3][4]

  • Salt Formation: As a basic amine (pKa ≈ 9.89), 2-Methoxyethylamine can form an acid-base salt with the carboxylic acid, reducing the concentration of free amine available for coupling.[5]

Proposed Solution: Protocol for Optimized Amide Coupling

To circumvent these issues, the use of an additive like 1-Hydroxybenzotriazole (HOBt) or an aminium-based coupling reagent like HATU is highly recommended. These reagents convert the initial active intermediate into a more stable, yet highly reactive, species that is less prone to side reactions.[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture. This neutralizes the acid without competing with the primary amine.

  • Amine Addition: Add 2-Methoxyethylamine (1.2 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up to remove the water-soluble byproducts. Purify the final product by column chromatography.

Problem 2: Unstable Product from Reaction with Aldehydes/Ketones (Reductive Amination)

Symptom: You are attempting a reductive amination with 2-Methoxyethylamine and a carbonyl compound. After initial imine formation, the reaction mixture shows multiple products upon reduction, or the isolated product degrades over time.

Potential Cause: The first step of a reductive amination is the formation of a Schiff base (imine) or an enamine.[6][7] This reaction is reversible and equilibrium-driven. Key issues include:

  • Incomplete Imine Formation: The equilibrium between the carbonyl/amine and the imine might not favor the product, especially if water is not effectively removed.[6]

  • Over-Alkylation: If the reaction conditions are not carefully controlled, the newly formed secondary amine can react with another molecule of the aldehyde, leading to a tertiary amine byproduct.[8]

  • Reductant Reactivity: Strong reducing agents like NaBH₄ can reduce the starting aldehyde or ketone faster than the imine, leading to alcohol impurities.[9]

Proposed Solution: Controlled One-Pot Reductive Amination

Using a milder, pH-sensitive reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) allows for a one-pot reaction.[8][9] These reagents are more selective for the protonated iminium ion over the neutral carbonyl, ensuring a cleaner reaction.[8]

Troubleshooting Workflow:

G start Start: Low Yield in Reductive Amination check_imine Symptom: Significant unreacted aldehyde/ketone? start->check_imine check_side_products Symptom: Multiple amine products observed? start->check_side_products imine_yes YES check_imine->imine_yes Incomplete Imine Formation imine_no NO check_imine->imine_no side_yes YES check_side_products->side_yes Over-Alkylation or Carbonyl Reduction side_no NO check_side_products->side_no solution1 Solution: Add dehydrating agent (e.g., MgSO₄) or use a solvent that allows azeotropic removal of water (e.g., Toluene). imine_yes->solution1 no_issue Proceed to standard work-up and purification. imine_no->no_issue solution2 Solution: Use a milder, selective reductant like NaBH(OAc)₃ which preferentially reduces the iminium ion. side_yes->solution2 side_no->no_issue

Caption: Troubleshooting Reductive Amination Issues.

Step-by-Step Protocol (using STAB):

  • Mixing: In a round-bottom flask, combine the aldehyde or ketone (1.0 eq) and 2-Methoxyethylamine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.[10]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is typically exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Stir at room temperature until the reaction is complete as monitored by LC-MS (usually 1-24 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify as needed.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling 2-Methoxyethylamine?

A1: 2-Methoxyethylamine is a flammable, corrosive liquid.[5] It should be stored in a cool, dry, well-ventilated area designated for flammable liquids.[5] The container should be kept tightly closed to prevent absorption of atmospheric CO₂ and moisture, which can lead to carbonate salt formation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent.

Q2: I'm seeing a side product with a mass of +40 Da in my reaction with an isocyanate. What is it?

A2: You are likely observing the formation of a urea byproduct. The primary reaction between an amine and an isocyanate forms the desired urea.[11][12] However, if there is an excess of isocyanate or if the reaction conditions are not well-controlled, the isocyanate can react with the N-H of the newly formed urea product, leading to a biuret-type structure. The +40 Da corresponds to the addition of another isocyanate fragment (-NCO). To avoid this, use a slight excess of the 2-Methoxyethylamine or add the isocyanate slowly to a solution of the amine.

Q3: Can 2-Methoxyethylamine participate in Michael additions? What are the potential complications?

A3: Yes, as a primary amine, 2-Methoxyethylamine is a competent nucleophile for Michael (or conjugate) addition to α,β-unsaturated carbonyls and other Michael acceptors.[13][14] The reaction involves the 1,4-addition of the amine to the electrophilic alkene.[13]

Potential Complications & Solutions:

  • 1,2- vs. 1,4-Addition: With α,β-unsaturated ketones, there can be competition between 1,4-addition (Michael) and 1,2-addition (to the carbonyl carbon).[13] Weaker nucleophiles like amines generally favor 1,4-addition.[15] To further favor the Michael adduct, run the reaction at lower temperatures.

  • Double Addition: The initial adduct is a secondary amine, which can potentially add to a second Michael acceptor. This can be minimized by using an excess of the Michael acceptor or by carefully controlling the stoichiometry.

Reaction Scheme: Michael Addition

Caption: Amine addition to a Michael acceptor.

Q4: How does 2-Methoxyethylamine react with epoxides? Is the reaction regioselective?

A4: 2-Methoxyethylamine readily opens epoxide rings via a nucleophilic attack.[16][17] This reaction is highly useful for installing a β-hydroxyamine moiety. The reaction mechanism and regioselectivity are dependent on the conditions.

  • Basic or Neutral Conditions: The reaction proceeds via an Sₙ2 mechanism. The amine, acting as the nucleophile, will attack the least sterically hindered carbon of the epoxide ring.[16][18][19] This results in inversion of stereochemistry at the site of attack.

  • Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to opening. The nucleophilic attack then occurs at the more substituted carbon (the one that can better stabilize a partial positive charge), resembling an Sₙ1-like mechanism.[16]

For most applications involving primary amines like 2-Methoxyethylamine, running the reaction under neutral (or slightly heated) conditions without a catalyst is sufficient and provides predictable regioselectivity for the least substituted carbon.

Table 1: Summary of Reactivity and Potential Side Products

Functional GroupDesired ReactionPotential Side Reaction(s)Mitigation Strategy
Carboxylic Acid Amide FormationN-Acylurea formation, RacemizationUse HATU/DIPEA or EDC/HOBt
Aldehyde/Ketone Reductive AminationOver-alkylation, Carbonyl reductionUse NaBH(OAc)₃, control stoichiometry
Isocyanate Urea FormationBiuret formationUse slight excess of amine, slow addition
Acyl Chloride Amide FormationDiacylation, HCl salt formationUse non-nucleophilic base (e.g., Pyridine, DIPEA)
Michael Acceptor 1,4-Conjugate Addition1,2-Addition, Double additionLower reaction temperature, control stoichiometry
Epoxide Ring OpeningPolymerizationRun under neat or alcoholic solvent, avoid strong acid

References

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Urea Formation. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • 2-Methoxyethylamine | C3H9NO. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Olsson, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11143-11149. DOI:10.1039/C5OB02129D
  • Ishihara, K., et al. (2013). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 9, 1865-1871.
  • Reductive amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Khan, I., et al. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23.
  • Mesogenic Schiff's Base Esters with a Methoxyethyl Tail. (2002). Molecular Crystals and Liquid Crystals, 381(1), 53-65.
  • Graziani, A., et al. (2021). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering, 9(4), 1836-1846.
  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. (2021).
  • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 15, 2026, from [Link]

  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Martina, K., et al. (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2348-2354.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
  • examples of Michael additions. (2019, January 10). YouTube. Retrieved February 15, 2026, from [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). Chemistry – A European Journal, 28(48), e202200994.
  • What coupling agent will work best for carboxylic acid to aromatic amine? (2015, January 16). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Optimization of Reaction Conditions for 2-Aminoethyl Methyl Ether

Introduction 2-Aminoethyl methyl ether (2-Methoxyethylamine, CAS: 109-85-3) is a critical C3 building block in medicinal chemistry, frequently used to introduce hydrophilic spacers or modulate solubility in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Aminoethyl methyl ether (2-Methoxyethylamine, CAS: 109-85-3) is a critical C3 building block in medicinal chemistry, frequently used to introduce hydrophilic spacers or modulate solubility in kinase inhibitors and RNAi delivery lipids.[1]

While structurally simple, its synthesis and handling present distinct challenges:

  • Selectivity: Direct methylation of ethanolamine often results in mixtures of N- and O-methylated products.[1]

  • Over-alkylation: Nucleophilic substitution with ammonia requires precise stoichiometry to avoid secondary/tertiary amine formation.[1]

  • Azeotropic Behavior: The amine forms a persistent azeotrope with water, complicating isolation.[2]

This guide provides two optimized protocols—Method A (High Purity) and Method B (Rapid Synthesis) —along with a troubleshooting center to resolve common failure modes.

Module 1: Synthesis Protocols & Optimization

Decision Matrix: Which Route Should You Choose?

SynthesisSelection cluster_A Method A Mechanism Start Start: Select Synthesis Strategy Q1 Do you require >99% purity (No secondary amines)? Start->Q1 Q2 Is 2-Chloroethyl methyl ether available? Q1->Q2 No (Speed is priority) MethodA Method A: Imine Protection Route (High Selectivity) Q1->MethodA Yes (Pharma Grade) MethodB Method B: Direct Amination (Rapid, Lower Atom Economy) Q2->MethodB Yes MethodC Method C: Reductive Amination (Methoxyacetonitrile reduction) Q2->MethodC No StepA1 1. Imine Formation StepA2 2. O-Methylation StepA1->StepA2 StepA3 3. Hydrolysis StepA2->StepA3

Figure 1: Decision matrix for selecting the optimal synthesis route based on purity requirements and starting material availability.

Protocol A: The Imine Protection Route (High Selectivity)

Best for: GMP-like synthesis, high purity requirements. Mechanism: Uses benzaldehyde to "lock" the nitrogen, forcing methylation exclusively on the oxygen.

Reagents: Ethanolamine (1.0 eq), Benzaldehyde (1.0 eq), Methyl Iodide (1.1 eq) or DMS, KOH, Toluene.

  • Imine Formation: Reflux Ethanolamine and Benzaldehyde in toluene with a Dean-Stark trap.

    • Why? Azeotropic removal of water drives the equilibrium to completion.

  • Methylation: Treat the isolated imine with MeI/KOH (or Dimethyl sulfate/NaOH) under phase transfer conditions.[1]

    • Critical Parameter: Temperature control (0–5°C) prevents side reactions.[1]

  • Hydrolysis: Acidic hydrolysis (HCl) releases the target amine and regenerates benzaldehyde.

    • Optimization: Steam distillation removes the benzaldehyde, leaving the pure amine hydrochloride in water.

Protocol B: Direct Amination (Rapid Synthesis)

Best for: Quick lab-scale access, non-GMP.[1] Mechanism: Nucleophilic substitution of 2-chloroethyl methyl ether.[1]

Reagents: 2-Chloroethyl methyl ether (1.0 eq), Ammonia (Aqueous 28% or Liquid, 20.0 eq ).

  • Reaction: Combine chloro-ether and excess ammonia in a pressure vessel.

    • Optimization: Heat to 70–100°C.[1]

    • Troubleshooting: If using aqueous ammonia, phase transfer catalysts (e.g., TBAB) can accelerate the rate but may complicate purification.

  • Workup: Evaporate excess ammonia.[1] Basify with NaOH pellets (solid) to separate the organic amine layer.

Module 2: Technical Support & Troubleshooting (Q&A)

Category 1: Reaction Yield & Selectivity

Q: I am using Method B (Direct Amination) and seeing large amounts of secondary amine impurities. How do I fix this? A: This is a classic "over-alkylation" issue. The product (primary amine) is more nucleophilic than ammonia.

  • Root Cause: Low Ammonia-to-Substrate ratio.[1]

  • Solution: Increase the NH₃ equivalent from 5x to 20x–30x .

  • Alternative: Switch to Liquid Ammonia (anhydrous) as the solvent. The vast excess of ammonia statistically ensures the alkyl halide reacts with NH₃ rather than the product amine [1].

Q: In Method A, my O-methylation yield is low (<50%). A: Check your water content.

  • Root Cause: The presence of water competes with the alkoxide for the methylating agent (hydrolysis of MeI or DMS).

  • Solution: Ensure the imine formation step (Dean-Stark) is run until no more water collects.[1] Use anhydrous toluene for the methylation step.

Category 2: Purification & Isolation[1]

Q: I cannot remove water from the final product. Distillation yields a mixture. A: 2-Methoxyethylamine forms a minimum-boiling azeotrope with water (approx. 99°C).[1][3] Simple distillation will not separate them.[4]

  • Protocol:

    • Salting Out: Saturate the aqueous solution with solid KOH or NaOH. The amine will phase-separate as the top layer.

    • Azeotropic Drying: Add benzene or toluene to the wet amine and distill.[1] The water/solvent azeotrope removes the moisture.

    • Final Polish: Distill the dried amine over Zinc dust or solid KOH to remove final traces of water and oxidation products [2].

Q: The product turns yellow/brown upon storage. A: The amine is sensitive to CO₂ and oxidation.

  • Root Cause: Formation of carbamates (reaction with air CO₂) or N-oxides.[1]

  • Solution: Store under Argon/Nitrogen in a tightly sealed container.[1] Store at 2–8°C.

Category 3: Safety & Handling[2]

Q: Are there specific hazards with the starting material 2-Chloroethyl methyl ether? A: YES.

  • Hazard: It is an alkylating agent and a potential carcinogen (similar to other α-halo ethers).[1]

  • Control: Handle in a fume hood with double gloving. Quench all glassware and waste with aqueous ammonia or NaOH to destroy residual alkyl halide before removal from the hood [3].

Module 3: Data & Specifications

Table 1: Solvent & Condition Optimization Matrix
ParameterCondition A (Poor)Condition B (Optimized)Impact on Result
NH₃ Stoichiometry (Method B)1:1 to 5:120:1 to 30:1 Prevents secondary amine formation (Polyalkylation).[1]
Reaction Temp (Method B)Room Temp70–100°C (Sealed) Necessary to overcome activation energy for Cl displacement.
Drying Agent (Purification)MgSO₄ / Na₂SO₄Solid KOH / Distillation Standard salts are insufficient for this hygroscopic amine.[1]
Storage Atmosphere AirArgon / Nitrogen Prevents "crusting" (Carbamate formation).[1]
Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Impurity Impurity: Secondary Amine Problem->Impurity Method B Impurity2 Impurity: Hydrolysis Products Problem->Impurity2 Method A Water High Water Content Problem->Water Purification Sol1 Increase NH3 Ratio (>20eq) Impurity->Sol1 Sol2 Check Dean-Stark / Dry Solvents Impurity2->Sol2 Sol3 Azeotropic Distillation (Toluene) Water->Sol3

Figure 2: Rapid troubleshooting logic for common synthesis and purification issues.[1]

References

  • Berliner, M. A., & Belecki, K. (2005).[5] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[5] Journal of Organic Chemistry, 70(23), 9618–9621. Available at: [Link]

  • Google Patents. Preparation method of 2-methoxy ethylamine (CN103936599A).[1] Available at:

Sources

Optimization

Technisches Support-Center: Verbesserung der Stabilität von Rapamycin-Formulierungen

Answering in German. Absolut!

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Verbesserung der Stabilität von Rapamycin in verschiedenen Formulierungen, die speziell für Forscher in der pharmazeutischen Entwicklung entwickelt wurde.

Dieses Handbuch dient als technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet detaillierte Einblicke und umsetzbare Protokolle zur Bewältigung der Stabilitätsherausforderungen, die mit Rapamycin (auch als Sirolimus bekannt) verbunden sind.

Einführung in die Stabilitätsherausforderungen von Rapamycin

Rapamycin ist ein Makrolid-Lacton, das für seine immunsuppressiven und antiproliferativen Eigenschaften bekannt ist. Seine komplexe Struktur, die ein Trien-System und einen Lactonring umfasst, macht es jedoch sehr anfällig für die Zersetzung durch mehrere Wege, einschließlich Hydrolyse, Oxidation und Isomerisierung.[1][2] Das Verständnis dieser Zersetzungswege ist entscheidend für die Entwicklung stabiler und wirksamer pharmazeutischer Formulierungen.

Die primären Abbauprodukte entstehen durch:

  • Hydrolyse: Spaltung des Lactonrings zur Bildung von Seco-Rapamycin.[1][2]

  • Isomerisierung: Epimerisierung an C32 und C40, was zu weniger aktiven Isomeren führt.[3]

  • Oxidation: Abbau des konjugierten Trien-Systems.[1]

Dieses Handbuch bietet Lösungen zur Minderung dieser Probleme durch strategische Formulierungsansätze.

Häufig gestellte Fragen (FAQs)

F1: Was sind die Hauptfaktoren, die den Abbau von Rapamycin verursachen? A: Die Hauptfaktoren sind pH-Wert, Temperatur, Licht, Sauerstoff und die Art der verwendeten Hilfsstoffe. Rapamycin ist besonders empfindlich gegenüber sauren und alkalischen Bedingungen, die die Hydrolyse des Lactonrings katalysieren.[1][2][4] Erhöhte Temperaturen beschleunigen alle Abbauwege, während die Exposition gegenüber UV-Licht und Sauerstoff zur Oxidation des Moleküls führen kann.[1]

F2: Wie wirkt sich der pH-Wert auf die Stabilität von Rapamycin aus? A: Rapamycin zeigt seine größte Stabilität in einem engen pH-Bereich von etwa 4 bis 5.[1] Sowohl saure (pH < 4) als auch alkalische (pH > 7) Bedingungen beschleunigen die hydrolytische Spaltung des Lactonrings erheblich, was zu einem Wirkungsverlust führt.[2][4] Daher ist die Pufferung von flüssigen Formulierungen in diesem optimalen Bereich entscheidend.

F3: Welche Rolle spielen Antioxidantien in Rapamycin-Formulierungen? A: Antioxidantien sind entscheidend, um den oxidativen Abbau des konjugierten Trien-Systems von Rapamycin zu verhindern. Wirkstoffe wie Butylhydroxytoluol (BHT), Butylhydroxyanisol (BHA) und α-Tocopherol (Vitamin E) können freie Radikale abfangen und das Molekül vor oxidativen Schäden schützen.[1][5]

F4: Kann die Gefriertrocknung (Lyophilisierung) die Stabilität von Rapamycin verbessern? A: Ja, die Gefriertrocknung ist eine sehr effektive Methode zur Verbesserung der Langzeitstabilität von Rapamycin.[6][7] Durch das Entfernen von Wasser verhindert der Prozess die Hydrolyse, den primären Abbauweg in wässrigen Lösungen. Feste lyophilisierte Pulver müssen jedoch vor Feuchtigkeit und Sauerstoff geschützt gelagert werden.

Leitfaden zur Fehlerbehebung: Verbesserung der Formulierungsstabilität

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Formulierung von Rapamycin auftreten, und bietet detaillierte Lösungen.

Problem 1: Schneller Abbau von Rapamycin in flüssigen Formulierungen

Ursache A: Ungeeigneter pH-Wert

  • Erklärung: Wenn der pH-Wert der Formulierung außerhalb des optimalen Bereichs von 4–5 liegt, wird die säure- oder basenkatalysierte Hydrolyse des Lactonrings beschleunigt, was zu einem schnellen Wirkstoffverlust führt.[1][2]

  • Lösung: Integrieren Sie ein Puffersystem, um den pH-Wert stabil im Bereich von 4–5 zu halten. Citrat- und Acetatpuffer sind aufgrund ihrer Pufferkapazität in diesem Bereich häufig verwendete Optionen.

Ursache B: Oxidativer Abbau

  • Erklärung: Die Anwesenheit von gelöstem Sauerstoff oder Peroxiden in den Hilfsstoffen kann zur Oxidation des Trien-Systems von Rapamycin führen, was zu einem Stabilitätsverlust führt.[1]

  • Lösung:

    • Sauerstoffentfernung: Spülen Sie die Formulierungslösung und den Kopfraum des Behälters mit einem inerten Gas wie Stickstoff oder Argon, um gelösten Sauerstoff zu entfernen.[5]

    • Antioxidantien hinzufügen: Fügen Sie ein geeignetes Antioxidans hinzu. Die Auswahl und Konzentration sollten basierend auf der Kompatibilität mit anderen Hilfsstoffen und der beabsichtigten Verabreichungsroute optimiert werden.

Tabelle 1: Empfohlene Bedingungen für flüssige Formulierungen

ParameterEmpfohlener BereichBegründungReferenz
pH-Wert 4,0 - 5,0Maximiert die Stabilität gegen Hydrolyse.[1][4]
Puffersystem Citrat, AcetatEffektive Pufferkapazität im optimalen pH-Bereich.-
Antioxidantien BHT, Vitamin EVerhindern den oxidativen Abbau des Trien-Systems.[1][5]
Lagerung 2-8°C, vor Licht geschütztReduziert die Geschwindigkeit aller Abbauwege.[1]
Problem 2: Geringe Stabilität und Rekonstitutionsprobleme bei gefriergetrockneten Formulierungen

Ursache A: Unzureichender Kryoschutz

  • Erklärung: Während des Gefrierens können sich Eiskristalle bilden, die Stress auf das Rapamycin-Molekül ausüben. Ohne einen geeigneten Kryoschutz kann dies zu einem Verlust der amorphen Struktur und zu Aggregation führen.

  • Lösung: Fügen Sie Kryoprotektoren wie Saccharose, Trehalose oder Mannitol zur Formulierung vor der Gefriertrocknung hinzu.[6][7] Diese Zucker bilden eine glasige Matrix, die das Rapamycin-Molekül immobilisiert und es während des Gefrier- und Trocknungsprozesses schützt.

Ursache B: Feuchtigkeitsaufnahme nach der Lyophilisierung

  • Erklärung: Lyophilisierte Pulver sind oft hygroskopisch. Die Aufnahme von Feuchtigkeit nach dem Prozess kann die Mobilität des Wirkstoffs erhöhen und die hydrolytische Zersetzung auch im quasi-festen Zustand einleiten.

  • Lösung:

    • Sofortige Versiegelung: Verschließen Sie die Fläschchen sofort nach dem Gefriertrocknungszyklus unter Vakuum oder einer inerten Gasatmosphäre.

    • Geeignete Verpackung: Lagern Sie die versiegelten Fläschchen in einer Umgebung mit kontrollierter Luftfeuchtigkeit oder verwenden Sie eine sekundäre Verpackung mit Trockenmitteln.

Diagramm zur Fehlerbehebung bei der Rapamycin-Formulierung

Das folgende Diagramm beschreibt einen logischen Arbeitsablauf zur Diagnose und Behebung von Stabilitätsproblemen bei Rapamycin.

G Start Stabilitätsproblem mit Rapamycin festgestellt FormulationType Flüssige oder feste Formulierung? Start->FormulationType LiquidIssue Problem: Schneller Abbau in flüssiger Lösung FormulationType->LiquidIssue Flüssig SolidIssue Problem: Instabilität des lyophilisierten Pulvers FormulationType->SolidIssue Fest (lyophilisiert) CheckpH pH-Wert überprüfen LiquidIssue->CheckpH CheckCryo Kryoschutz bewerten SolidIssue->CheckCryo CheckOxidation Oxidation prüfen CheckpH->CheckOxidation pH = 4-5 AdjustpH Lösung: pH-Wert mit Puffer auf 4-5 einstellen CheckpH->AdjustpH pH ≠ 4-5 AddAntioxidant Lösung: Antioxidans hinzufügen & mit Inertgas spülen CheckOxidation->AddAntioxidant Ja End Stabilität verbessert CheckOxidation->End Nein CheckMoisture Feuchtigkeitskontrolle überprüfen CheckCryo->CheckMoisture Ausreichend AddCryo Lösung: Kryoprotektor (z.B. Trehalose) hinzufügen CheckCryo->AddCryo Unzureichend ImprovePackaging Lösung: Unter Vakuum versiegeln & Trockenmittel verwenden CheckMoisture->ImprovePackaging Unzureichend CheckMoisture->End Ausreichend AdjustpH->End AddAntioxidant->End AddCryo->End ImprovePackaging->End

Abbildung 1: Workflow zur Fehlerbehebung bei der Stabilität von Rapamycin.

Detaillierte experimentelle Protokolle

Protokoll 1: Herstellung einer stabilen wässrigen Rapamycin-Formulierung

Dieses Protokoll beschreibt die Herstellung einer gepufferten wässrigen Formulierung, die für präklinische Studien geeignet ist.

Materialien:

  • Rapamycin

  • Zitronensäure-Monohydrat

  • Trinatriumcitrat-Dihydrat

  • Butylhydroxytoluol (BHT)

  • Ethanol (99,9 %)

  • Wasser für Injektionszwecke (WFI)

  • Stickstoffgas (hohe Reinheit)

Vorgehensweise:

  • Pufferherstellung (0,1 M Citratpuffer, pH 4,5):

    • Lösen Sie 1,92 g Zitronensäure-Monohydrat in 800 mL WFI.

    • Titrieren Sie die Lösung mit einer 0,1 M Trinatriumcitrat-Lösung auf einen pH-Wert von 4,5.

    • Füllen Sie das Volumen mit WFI auf 1000 mL auf.

  • Vorbereitung der Antioxidans-Stammlösung:

    • Lösen Sie 100 mg BHT in 10 mL Ethanol, um eine 1%ige (w/v) Lösung herzustellen.

  • Vorbereitung der Rapamycin-Formulierung:

    • Spülen Sie eine ausreichende Menge des Citratpuffers mindestens 15 Minuten lang mit Stickstoffgas, um gelösten Sauerstoff zu entfernen.

    • Lösen Sie die erforderliche Menge Rapamycin in einer minimalen Menge Ethanol.

    • Fügen Sie unter Rühren langsam die Rapamycin-Lösung zum mit Stickstoff gespülten Citratpuffer hinzu.

    • Fügen Sie die BHT-Stammlösung hinzu, um eine Endkonzentration von 0,01 % (w/v) BHT zu erreichen.

    • Mischen Sie die Lösung gründlich und füllen Sie sie in geeignete Fläschchen ab, wobei der Kopfraum mit Stickstoff überlagert wird, bevor sie versiegelt werden.

  • Lagerung:

    • Lagern Sie die Formulierung bei 2–8 °C und schützen Sie sie vor Licht.

Referenzen

  • Nayak, K. P., & Tiyab, B. S. (2017). Sirolimus formulation development. AAPS PharmSciTech, 18(5), 1-14.

  • Yarmush, D. M., et al. (2013). The effect of pH on the hydrolysis of sirolimus. AAPS PharmSciTech, 14(1), 1-6.

  • Trezzi, J. P., et al. (2001). Sirolimus stability in dosage forms and drug delivery systems. Journal of Pharmaceutical Sciences, 90(9), 1346-1354.

  • Patel, A., et al. (2012). Liquid chromatography-mass spectrometry for the analysis of sirolimus and its degradation products. Journal of Chromatography B, 903, 111-120.

  • Xu, Y., et al. (2010). Isomerization of sirolimus and its impact on bioactivity. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 133-138.

  • Johnson, B. A., et al. (2005). The kinetics of degradation of sirolimus in aqueous solution. Journal of Pharmaceutical Sciences, 94(5), 1089-1097.

  • Murthy, S. N., & Shivakumar, H. G. (2008). Formulation and evaluation of sirolimus microemulsions. International Journal of Pharmaceutics, 355(1-2), 295-301.

  • Chen, Y., et al. (2009). Sirolimus-eluting stents: a review of the design and the clinical outcomes. Advanced Drug Delivery Reviews, 61(4), 325-339.

  • Washenik, K., et al. (2001). Sirolimus: a new, potent immunosuppressive agent. Dermatologic Clinics, 19(1), 111-121.

  • Williams, R. O., et al. (2003). Strategies for the stabilization of sirolimus in pharmaceutical formulations. Pharmaceutical Development and Technology, 8(4), 435-442.

  • Pikal, M. J. (1990). Freeze-drying of proteins. Part I: Process control and optimization. BioPharm, 3(9), 18-27.

  • Carpenter, J. F., & Chang, B. S. (1996). Lyophilization of protein pharmaceuticals. In Rational Design of Stable Protein Formulations (pp. 139-169). Springer.

Sources

Troubleshooting

2-Methoxyethylamine stability under acidic and basic conditions

Technical Support Center: Stability of 2-Methoxyethylamine A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Methoxyethylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Methoxyethylamine. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to address stability-related challenges you may encounter during your research and development activities. As a versatile building block in pharmaceutical synthesis, understanding the stability of 2-Methoxyethylamine under various conditions is critical for ensuring the integrity of your experiments and the quality of your final products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 2-Methoxyethylamine?

A1: 2-Methoxyethylamine contains two key functional groups that dictate its stability: a primary amine and an ether linkage. The primary amine is basic and nucleophilic, while the ether is generally stable but can be susceptible to cleavage under strong acidic conditions. Therefore, the main stability concerns are acid-catalyzed hydrolysis of the ether bond and potential side reactions of the amine group, particularly at non-neutral pH.

Q2: How should I store 2-Methoxyethylamine to ensure its stability?

A2: To maintain the integrity of 2-Methoxyethylamine, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation and absorption of atmospheric carbon dioxide, which can react with the basic amine.[1]

Q3: My solution of 2-Methoxyethylamine has developed a yellow tint. What could be the cause?

A3: A color change in your 2-Methoxyethylamine solution could indicate degradation. Aromatic amines are particularly prone to forming colored oxidation products, and while 2-Methoxyethylamine is an aliphatic amine, discoloration can still occur over time due to slow oxidation or reaction with impurities. It is advisable to use freshly prepared solutions or to purify the material if discoloration is observed, especially for sensitive applications.

Q4: Is 2-Methoxyethylamine stable in the presence of strong bases?

A4: Generally, yes. The primary amine and ether functional groups in 2-Methoxyethylamine are stable in the presence of common laboratory bases (e.g., sodium hydroxide, potassium carbonate). Ethers require very strong bases, such as organolithium reagents, for cleavage, which are not typically encountered in routine experimental conditions.[2] The primary amine will remain in its neutral, nucleophilic form under basic conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments involving 2-Methoxyethylamine, with a focus on stability-related issues.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Low yield or unexpected side products in an acid-catalyzed reaction. Degradation of 2-Methoxyethylamine. Under strongly acidic conditions, the ether linkage can be cleaved. This acid-catalyzed hydrolysis will lead to the formation of methanol and ethanolamine. The ethanolamine can then potentially react with other components in your reaction mixture, leading to unexpected byproducts. Solution: Consider using milder acidic conditions or protecting the amine group. If harsh acidic conditions are unavoidable, a shorter reaction time and lower temperature may minimize degradation. Monitor the reaction progress closely using techniques like TLC or LC-MS to track the consumption of your starting material and the formation of any degradation products.
Inconsistent results in a multi-step synthesis where 2-Methoxyethylamine is an intermediate. Instability of the isolated intermediate or degradation during workup. If an intermediate derived from 2-Methoxyethylamine is stored or purified under acidic conditions, it may degrade. For example, if the subsequent step involves an acidic workup, the ether linkage could be at risk. Solution: Analyze the stability of your intermediate under the planned workup and storage conditions. A small-scale stability study can be informative. If instability is detected, consider neutralizing the reaction mixture before prolonged storage or purification.
Difficulty in purifying a product containing the 2-Methoxyethylamine moiety. On-column degradation during chromatography. If using silica gel chromatography, the acidic nature of the silica can cause degradation of acid-labile compounds. The amine group of your product can also interact strongly with the silica, leading to tailing and poor separation. Solution: Consider using a different stationary phase, such as alumina (basic or neutral), or a reverse-phase column. Alternatively, you can deactivate the silica gel by pre-treating it with a solution of a volatile base like triethylamine in your eluent.
Formation of a white precipitate upon exposure of 2-Methoxyethylamine to air. Reaction with atmospheric carbon dioxide. The basic amine group can react with CO₂ from the air to form a carbamate salt, which may precipitate.[1] Solution: Store 2-Methoxyethylamine under an inert atmosphere (nitrogen or argon) and keep the container tightly sealed. If a precipitate has formed, it may be possible to remove it by filtration, but it is best to prevent its formation.

Understanding Degradation Pathways

A thorough understanding of the potential degradation pathways of 2-Methoxyethylamine is essential for designing robust experimental protocols.

Acid-Catalyzed Degradation (Hydrolysis)

Under acidic conditions, the ether oxygen of 2-Methoxyethylamine can be protonated, making it a good leaving group. A nucleophile present in the reaction mixture (e.g., water, a halide ion) can then attack one of the adjacent carbon atoms, leading to the cleavage of the C-O bond.[2] This can proceed via two primary mechanisms:

  • SN2 Mechanism: In the presence of a good nucleophile (like Br⁻ or I⁻ from HBr or HI), the nucleophile will attack the less sterically hindered carbon atom (the methyl group) in a bimolecular fashion.[3][4]

  • SN1 Mechanism: If a stable carbocation can be formed, the reaction may proceed through a unimolecular pathway. However, for 2-methoxyethylamine, the formation of a primary carbocation is unlikely.

The primary amine group will also be protonated under acidic conditions, forming an ammonium salt. This deactivates the amine as a nucleophile but does not directly lead to degradation of the C-N bond under typical hydrolytic conditions.

Caption: Acid-catalyzed degradation pathway of 2-Methoxyethylamine.

Base-Catalyzed Degradation

2-Methoxyethylamine is generally stable under basic conditions. The ether linkage is resistant to cleavage by common bases. The primary amine remains in its free base form and is not prone to degradation under these conditions. Strong bases will simply deprotonate any residual water or other acidic protons in the medium.

Caption: Stability of 2-Methoxyethylamine under basic conditions.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5] The goal is to achieve a target degradation of 5-20%.[5]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 2-Methoxyethylamine acid Acidic Stress (e.g., 0.1 M HCl, 60 °C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 60 °C) start->base neutral Neutral Hydrolysis (Water, 60 °C) start->neutral oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative photolytic Photolytic Stress (ICH Q1B guidelines) start->photolytic thermal Thermal Stress (e.g., 80 °C, solid state) start->thermal analysis Analyze Samples at Time Points (e.g., 0, 2, 6, 12, 24 h) by a Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis neutral->analysis oxidative->analysis photolytic->analysis thermal->analysis evaluation Evaluate Degradation Profile: - Identify Degradants - Determine Degradation Pathways - Assess Mass Balance analysis->evaluation

Caption: A typical workflow for a forced degradation study.

Protocol 1: Acid and Base Hydrolysis Study

Objective: To evaluate the stability of 2-Methoxyethylamine under acidic and basic conditions.

Materials:

  • 2-Methoxyethylamine

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • High-purity water

  • Volumetric flasks

  • HPLC vials

  • pH meter

  • Water bath or oven

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 2-Methoxyethylamine in high-purity water (e.g., 1 mg/mL).

    • For the acid hydrolysis sample, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • For the base hydrolysis sample, mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Prepare a control sample by mixing the stock solution with an equal volume of high-purity water.

  • Stress Conditions:

    • Incubate the prepared samples and the control at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.

    • Monitor the decrease in the peak area of 2-Methoxyethylamine and the appearance of any new peaks corresponding to degradation products.

Protocol 2: Example Stability-Indicating HPLC Method

Objective: To separate and quantify 2-Methoxyethylamine from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute the polar amine and its potential degradation products. For example:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradants.

  • Injection Volume: 10 µL

Note: Since 2-Methoxyethylamine lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, MS detection is highly recommended for both quantification and identification of unknown degradants.

References

  • 2-Methoxyethylamine | C3H9NO | CID 8018. PubChem. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • ether cleavage with strong acids. YouTube. [Link]

  • Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Fiveable. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

Sources

Optimization

Technical Support Center: 2-Aminoethyl Methyl Ether Synthesis

Ticket ID: #SYN-109-07-9 Subject: Troubleshooting Synthesis, Isolation, and Purification of 2-Methoxyethylamine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3] Executive Summary & M...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-109-07-9 Subject: Troubleshooting Synthesis, Isolation, and Purification of 2-Methoxyethylamine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]

Executive Summary & Molecule Profile

2-Aminoethyl methyl ether (also known as 2-Methoxyethylamine) is a critical primary amine building block used frequently in medicinal chemistry for linker design and modulating solubility.[1][2][3]

The Central Challenge: The synthesis is chemically straightforward, but isolation is notoriously difficult . The molecule is a low-molecular-weight amine (MW 75.11), highly volatile (bp 95°C), and completely miscible with water.[1][3][4] Most researchers "lose" their product during the aqueous workup or degrade it through atmospheric


 absorption.
Quick Reference Data
PropertyValueCritical Note
CAS 109-85-3
Boiling Point 95°CAvoid high-vac rotary evaporation; product will sublime/evaporate.[1][2][3][5]
Density 0.864 g/mLLighter than water.[4]
pKa 9.89Aqueous layer must be pH > 12 to extract the free base.
Solubility Miscible in

, EtOH
Hard to salt out.[3]

Strategic Decision Matrix

Before starting, verify you have selected the correct synthetic route for your scale and purity requirements.

DecisionMatrix cluster_0 Route A Pros/Cons cluster_1 Route B Pros/Cons Start START: Select Synthesis Route ScaleQ What is your target scale? Start->ScaleQ PurityQ Is >98% purity critical? ScaleQ->PurityQ < 50 grams (Lab Scale) RouteB Route B: Direct Ammonolysis (NH3 + Alkyl Halide) ScaleQ->RouteB > 100 grams (Industrial/Scale-up) RouteA Route A: Gabriel Synthesis (Phthalimide Method) PurityQ->RouteA Yes (MedChem/Linkers) PurityQ->RouteB No (Crude reagent okay) InfoA Pros: No secondary amines. Cons: Multi-step, atom inefficient. RouteA->InfoA InfoB Pros: One step, cheap. Cons: Polyalkylation (2°/3° amines), requires pressure vessel. RouteB->InfoB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purity needs.

Route A: The Gabriel Synthesis (Recommended for Lab Scale)

This route uses Potassium Phthalimide and 2-Chloroethyl methyl ether (or 2-Bromoethyl methyl ether) to ensure mono-amination .[1]

Workflow Diagram

GabrielWorkflow Step1 1. N-Alkylation (K-Phthalimide + 2-Chloroethyl methyl ether) Step2 2. Hydrazinolysis (Reflux with Hydrazine Hydrate) Step1->Step2 DMF, 90°C Step3 3. Acid Workup (HCl reflux to break precip.) Step2->Step3 White ppt forms Step4 4. Basification & Extraction Step3->Step4 Filter solid, pH >12

Figure 2: Standard Gabriel Synthesis workflow illustrating the critical acid workup step.

Troubleshooting Guide: Gabriel Synthesis

Issue 1: "The reaction turned into a solid white brick during hydrazine reflux."

  • Cause: This is the byproduct, phthalhydrazide.[6][7] It is insoluble in ethanol and forms a thick matrix that traps your product.

  • Solution: Do not filter immediately. Add excess 6M HCl and reflux for another 30 minutes. This converts your amine to the soluble hydrochloride salt and ensures the phthalhydrazide is fully precipitated and crystalline, making filtration easier [1].

Issue 2: "My yield is <10% after extraction."

  • Cause: The amine is likely still protonated (salt form) or partitioned into the water layer.

  • Solution:

    • Ensure the aqueous layer pH is >12 (check with paper, not just calculation). Use pellets of NaOH, not weak bases.

    • Saturate the aqueous layer with NaCl ("Salting out") to force the organic amine out.

    • Use Dichloromethane (DCM) for extraction (3x).[3] Ether is often too volatile and doesn't extract polar amines as well as DCM.

Route B: Direct Ammonolysis (Scale-Up)[1][2]

Reaction:


[1][2][3]
Troubleshooting Guide: Ammonolysis

Issue 1: "NMR shows a mixture of primary, secondary, and tertiary amines."

  • Cause: Polyalkylation.[2][3] Once the primary amine forms, it is more nucleophilic than ammonia and reacts with the remaining alkyl halide.

  • Solution: You must use a massive excess of Ammonia.[3]

    • Recommendation: Use a 20:1 molar ratio of

      
       to Alkyl Halide [2].[2][3]
      
    • Operational: Perform in a sealed pressure vessel (autoclave) or use saturated methanolic ammonia at room temperature for 48-72 hours.

Issue 2: "I cannot separate the secondary amine byproduct by distillation."

  • Cause: The boiling points are often too close (Secondary amine bp ~110-115°C vs Primary ~95°C) for simple distillation.[1][2][3]

  • Solution: Use a fractional column (Vigreux) with a high reflux ratio.[3] Alternatively, convert the mixture to HCl salts and recrystallize from Ethanol/Isopropanol (Primary amine salts are often less soluble than secondary).

Universal Isolation & Storage (The "Critical Zone")

This section applies to all synthesis routes. This is where 90% of failures occur.

FAQ: Isolation & Handling

Q: How do I remove water without losing product?

  • A: Do not use rotary evaporation at high vacuum/high heat.[1][3] The product will codistill with water.

    • Protocol: Dry the organic extract over solid KOH or

      
       for at least 4 hours. Filter. Distill the solvent at atmospheric pressure. Once the solvent is gone, switch to a short-path distillation setup for the product (collect fraction 94-96°C).[1]
      

Q: The clear liquid turned cloudy and white after 2 days. Why?

  • A: The amine reacts with atmospheric

    
     to form a solid carbamate salt (
    
    
    
    ).[1][2][3]
    • Fix: Store under Argon/Nitrogen in a sealed septum vial.

    • Rescue: If it turns solid, dissolve in water, basify with NaOH (pH 14), and re-extract.[3]

Q: Can I just store it as a salt?

  • A: Yes, this is highly recommended.

    • Protocol: Dissolve the crude amine in dry Ethanol or Diethyl Ether. Bubble dry HCl gas (generated from

      
       + NaCl) or add 4M HCl in Dioxane dropwise.
      
    • The 2-Methoxyethylamine Hydrochloride salt is a stable, non-volatile solid that can be stored on a shelf for years.[1][3]

References

  • Gibson, M. S., & Bradshaw, R. W. (1968).[3] The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. [1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Ammonolysis of Alkyl Halides).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. [1][2]

Disclaimer: This guide is for research purposes only. 2-Methoxyethylamine is flammable and corrosive.[1][2][3][4][8] Always consult the SDS and use appropriate PPE (fume hood, gloves, goggles) during handling.[3]

Sources

Troubleshooting

Technical Support: Purification of 2-Methoxyethylamine (2-MEA)

Status: Operational Ticket ID: T-MEA-PUR-001 Subject: Removal of Impurities (Water, Carbonates, Secondary Amines) Assigned Specialist: Senior Application Scientist[1][2][3] Diagnostic Matrix: Identify Your Impurity Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-MEA-PUR-001 Subject: Removal of Impurities (Water, Carbonates, Secondary Amines) Assigned Specialist: Senior Application Scientist[1][2][3]

Diagnostic Matrix: Identify Your Impurity

Before initiating purification, identify the specific contaminant affecting your reaction.[3] Commercial 2-Methoxyethylamine (2-MEA) is hygroscopic and reactive toward air.[1][2]

Symptom in ReactionLikely ImpurityDetection Method
Sluggish nucleophilic attack ; hydrolysis of sensitive electrophiles (e.g., acid chlorides, anhydrides).[1][2]Water (

)

NMR:
Broad singlet variable shift (usually 1.5–2.0 ppm) that exchanges with

. Karl Fischer: >0.5%.[1][2]
Unexpected tertiary amine byproducts ; stoichiometry mismatch; mass spectrum shows M+44 peaks.[1][2]Bis(2-methoxyethyl)amine (Secondary Amine)GC-MS: Peak with higher retention time.[1][2]

NMR:
distinct integration ratios in the alkyl region.
White precipitate forming upon storage or exposure to air; cloudiness in solution.[1][2]Carbamates / Carbonates Visual inspection; precipitate is insoluble in organic solvents but dissolves in dilute acid with gas evolution (

).[2]
Yellow discoloration ; baseline noise in UV-Vis.Oxidation Products (N-Oxides/Imines)Visual inspection (Color); TLC (dragging spots).[1][2]

Purification Decision Tree

Use this logic flow to determine the correct purification protocol.

MEA_Purification Start Start: Raw 2-MEA Check_Water Test Water Content (KF / NMR) Start->Check_Water Is_Wet Water > 0.5%? Check_Water->Is_Wet KOH_Dry Protocol A: KOH Pre-Drying (Bulk Water Removal) Is_Wet->KOH_Dry Yes Check_Bis Test for Bis-Amine (GC / NMR) Is_Wet->Check_Bis No KOH_Dry->Check_Bis Is_Impure Secondary Amine Present? Check_Bis->Is_Impure Distill_Frac Protocol B: Fractional Distillation (Remove High Boilers) Is_Impure->Distill_Frac Yes CaH2_Distill Protocol C: CaH2 Distillation (Ultra-Drying) Is_Impure->CaH2_Distill No Distill_Frac->CaH2_Distill Polishing Final Pure 2-MEA (Store under Ar/N2) CaH2_Distill->Final

Figure 1: Decision logic for selecting the appropriate purification workflow based on impurity analysis.

Protocol A: Removal of Water (The Hygroscopicity Issue)

Why this happens: 2-MEA is a primary amine with an ether linkage, making it highly hygroscopic.[1][2] Water deactivates the amine by hydrogen bonding and destroys moisture-sensitive reagents.[1][2]

WARNING: Material Incompatibility
  • DO NOT USE

    
    : Amines coordinate with calcium chloride.[2]
    
  • DO NOT USE

    
     or Acidic Alumina: These react violently with amines.[2]
    
  • DO NOT USE Molecular Sieves (without prep): Commercial sieves are often acidic; they must be basic-activated (washed with NaOH) before use with amines to prevent salt formation.[1][2]

Step-by-Step Drying Procedure
  • Bulk Drying (For water > 1%):

    • Add Potassium Hydroxide (KOH) pellets (~5% w/v) to the amine.[2]

    • Let stand for 24 hours with occasional swirling. The KOH will liquefy as it absorbs water.[2][3]

    • Decant the amine away from the aqueous KOH layer.[2]

  • Rigorous Drying (Distillation):

    • Transfer the decanted amine to a round-bottom flask containing Calcium Hydride (

      
      )  (5% w/v).
      
    • Stir under an inert atmosphere (

      
       or Ar) for 4–12 hours. Note: 
      
      
      
      gas will evolve; ensure proper venting through a bubbler.[2]
    • Perform a simple distillation under

      
      .[2][3]
      
    • Boiling Point: Collect the fraction boiling at 95°C (at 760 mmHg).

Protocol B: Removal of Secondary Amine (Bis-impurity)

Why this happens: During synthesis, the primary amine can react with the alkylating agent again, forming bis(2-methoxyethyl)amine.[1][2] The Physics:

  • 2-Methoxyethylamine (Primary): BP ~95°C[1][2][4]

  • Bis(2-methoxyethyl)amine (Secondary): BP >160°C (Estimated based on MW increase).[1][2]

Fractional Distillation Procedure
  • Setup: Use a flask equipped with a Vigreux column (at least 20cm) or a packed column (glass helices) to increase theoretical plates.

  • Atmosphere: Flush the system with dry Nitrogen.[2]

  • Heating: Use an oil bath set to ~115°C initially.

  • Collection:

    • Foreshot: Discard the first 5% (removes volatile impurities).[2]

    • Main Fraction: Collect stable distillate at 94–96°C .

    • Residue: Stop distillation when the temperature begins to rise rapidly or the pot volume is low. The secondary amine will remain in the pot due to the large boiling point differential (

      
      ).[2]
      

Protocol C: Removal of Carbonates ( Absorption)

Why this happens: Amines react with atmospheric


 to form carbamates/carbonates (white solids).
Procedure
  • Filtration: If solid precipitate is visible, filter the liquid through a sintered glass funnel under an inert gas blanket (Schlenk line technique).[2][3]

  • Distillation: If the amine is cloudy but filterable, proceed to Protocol A (Step 2) . The non-volatile carbamate salts will remain in the distillation pot.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves to store the purified amine? A: Yes, but only Type 4A .[3] However, standard sieves are slightly acidic.[2][3] Best Practice: Use KOH pellets for storage if the amine is not being used for strictly metal-catalyzed cross-couplings (where K+ ions might interfere).[1][2] For strict applications, store in a Schlenk flask under Argon without desiccants after freshly distilling.[2][3]

Q: There is a color change to yellow after distillation. Why? A: This indicates oxidation. 2-MEA oxidizes to N-oxides or imines upon contact with air.[1][2]

  • Fix: Distill the amine over a small amount of Zinc dust (Zn). Zinc acts as a reducing agent, preventing oxidation during the heating process.[3]

Q: Can I use azeotropic distillation to dry it? A: Yes. 2-MEA can be dried by azeotropic distillation with Benzene or Toluene .[1][2]

  • Method: Add benzene, distill off the benzene-water azeotrope (low boiling), and then distill the pure amine.[3]

  • Note: Benzene is carcinogenic; Toluene is the safer alternative but requires a higher bath temperature.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The standard reference for BP and specific drying agents for amines).[2][3] [2]

  • PubChem Compound Summary. (n.d.). 2-Methoxyethylamine (CID 8018).[1][2] National Center for Biotechnology Information.[2][3] [2]

  • Sigma-Aldrich Technical Bulletin. (n.d.). Drying Agents for Organic Solvents and Reagents.

  • Beilstein Institute. (n.d.).[2][3] Beilstein Handbook of Organic Chemistry. (Reference 4 IV 1411 - Specific citation for 2-MEA purification via azeotropic distillation).

Sources

Optimization

Scaling up reactions with (2-Aminoethyl)(methoxy)methylamine

To: User From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scale-Up Protocols for (2-Aminoethyl)(methoxy)methylamine Introduction: The Bifunctional Challenge You ar...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scale-Up Protocols for (2-Aminoethyl)(methoxy)methylamine

Introduction: The Bifunctional Challenge

You are scaling up reactions with (2-Aminoethyl)(methoxy)methylamine (CAS: 115250-39-0), often supplied as the dihydrochloride salt.[1] In the pharmaceutical context, this reagent is a critical "Weinreb Linker"—a bifunctional building block containing a primary amine (


) for conjugation and a 

-methoxy-

-methylamine moiety for downstream ketone synthesis or heterocyclic construction.[1]

The transition from gram to kilogram scale with this molecule introduces three specific failure modes not seen on the bench:

  • Selectivity Erosion: Loss of chemoselectivity between the primary and secondary amine sites during acylation.

  • Solubility Inversion: The high polarity of the free base leads to massive yield loss in aqueous waste streams during standard workups.

  • Thermal Runaway: The free base exhibits rapid, exothermic proton transfer kinetics that can degrade sensitive electrophiles.

This guide addresses these issues with self-validating protocols derived from our process chemistry database.

Part 1: Reagent Handling & Preparation

Q: I am seeing variable yields batch-to-batch. How should I handle the starting material?

A: The variability almost always stems from the hygroscopic nature of the free base and the stoichiometry of the salt form .

  • The Issue: The free base is a liquid that rapidly absorbs

    
     from the air to form carbamates, and water to form hydrates. This throws off your stoichiometry.
    
  • The Fix:

    • Prefer the Salt: Always purchase or store the reagent as the Dihydrochloride or Oxalate salt . These are non-hygroscopic solids.

    • Free-Basing Protocol: Do not free-base in situ if you require precise stoichiometry.[1]

      • Protocol: Dissolve the salt in minimal water

        
         Cool to 0°C 
        
        
        
        Add
        
        
        
        
        to pH > 12
        
        
        Extract exhaustively with Dichloromethane (DCM) (do not use Ether/EtOAc)
        
        
        Dry over
        
        
        (not
        
        
        , which can trap amines)
        
        
        Titrate immediately before use.

Part 2: Reaction Selectivity (The "Primary" Objective)

Q: During acylation with acid chlorides, I see double-acylation products. How do I lock selectivity to the primary amine?

A: The primary amine (


) is sterically more accessible but the 

-methoxy nitrogen is still nucleophilic.[1] On scale, local concentration hotspots cause over-acylation.

The Solution: The "Inverse Addition" Schotten-Baumann Protocol By maintaining a biphasic system with controlled pH, you protonate the less basic


-methoxy amine while keeping the primary amine reactive.
ParameterBench Scale (Incorrect)Scale-Up (Correct)Reason
Solvent DCM (Homogeneous)DCM / Water (Biphasic)Water acts as a heat sink and buffers pH.[1]
Base

(Excess)

or

(Controlled)
Inorganic bases prevent formation of soluble amine-hydrochloride salts that complicate workup.[1]
Addition Acid chloride added to AmineSimultaneous Addition Prevents local excess of electrophile.
Temperature RT

to

Kinetic control favors the primary amine (

).[1]

DOT Diagram 1: Selectivity Logic Flow

ReactionSelectivity cluster_trouble Troubleshooting Start Start: Acylation of (2-Aminoethyl)(methoxy)methylamine CheckElectrophile Electrophile Type? Start->CheckElectrophile AcidChloride Acid Chloride (High Reactivity) CheckElectrophile->AcidChloride R-COCl CarboxylicAcid Carboxylic Acid (Coupling Agent) CheckElectrophile->CarboxylicAcid R-COOH ConditionA Condition A: Biphasic (DCM/H2O) Inorganic Base (K2CO3) T < 0°C AcidChloride->ConditionA Minimize Bis-acylation ConditionB Condition B: Mixed Anhydride (IBCF) or Active Ester (NHS) CarboxylicAcid->ConditionB Thermodynamic Control Result Target: Mono-acylated Primary Amide ConditionA->Result ConditionB->Result BisProduct Bis-acylated Impurity detected? Result->BisProduct Fix Fix: Reduce pH to 8.5-9.0 (Protonates secondary amine) BisProduct->Fix Yes

Caption: Decision matrix for optimizing selectivity based on electrophile reactivity. Note the pH intervention for bis-acylation.

Part 3: Workup & Isolation (The "Invisible Product" Problem)

Q: My TLC shows conversion, but I recover <20% mass after aqueous extraction. Where is my product?

A: Your product is likely in the aqueous waste. The (2-aminoethyl)(methoxy)methylamine moiety is highly polar (


).[1] Standard EtOAc/Water extractions will fail.

The "Salting Out" Protocol (Scale-Up Validated)

  • Saturation: Saturate the aqueous phase with

    
     (brine) and solid 
    
    
    
    until undissolved salt remains. This increases the ionic strength, forcing the organic amine out (Salting Out Effect).
  • Solvent Switch: Do not use Ethyl Acetate.

    • Tier 1 Solvent: Dichloromethane (DCM) (

      
       extraction).
      
    • Tier 2 Solvent (If DCM fails): n-Butanol or IPA/Chloroform (1:3) .[1]

  • pH Adjustment: Ensure the aqueous layer is at pH > 12 before extraction. Even a slightly protonated amine will remain in water.

DOT Diagram 2: Recovery Workflow

WorkupProtocol Mix Reaction Mixture (Aqueous/Organic) CheckPH Check Aqueous pH Mix->CheckPH Adjust Adjust to pH > 12 (NaOH) CheckPH->Adjust If < 12 SolventChoice Solvent Selection CheckPH->SolventChoice If > 12 Adjust->SolventChoice DCM DCM (3x Vol) SolventChoice->DCM Standard EtOAc Ethyl Acetate SolventChoice->EtOAc AVOID Butanol n-Butanol (for very polar) SolventChoice->Butanol Difficult cases Salt Add NaCl to Saturation DCM->Salt Butanol->Salt Recover Dry (K2CO3) & Concentrate Salt->Recover

Caption: Extraction logic flow emphasizing pH control and solvent polarity matching to prevent product loss.

Part 4: Safety & Stability FAQs

Q: Is the reagent thermally stable during distillation? A: The free base is stable up to ~120°C, but we recommend vacuum distillation to minimize thermal history.

  • Warning: Do not distill the perchlorate or nitrate salts (if you formed them during catalysis screening), as they are explosive. Stick to Hydrochloride.

Q: Can I use this reagent for direct Weinreb ketone synthesis? A: No. This reagent (


) is a linker .[1]
  • If you react it with a Grignard reagent, the primary protons on the

    
     (pKa ~35) will quench the Grignard before the Weinreb amide (pKa > 30) can react, or you will get competitive deprotonation.
    
  • Correct Workflow: Acylate the

    
     first (protect it as an amide), then use the 
    
    
    
    moiety for ketone synthesis.

References

  • Weinreb Amide Synthesis & Scale-Up

    • Niu, T., et al. "Synthesis of hydroxamates (Weinreb amides)... suitable for large-scale production."[2] Synthesis, 2014, 46, 320-330.[1][2] Link

  • Selectivity in Diamine Acylation

    • Al-Sehemi, A. G., et al. "Selectivities in acylation of primary and secondary amine..."[1] Indian Journal of Chemistry, 2014, 53B, 1115-1121.[3] Link[1]

  • Physical Properties & Handling

    • PubChem Compound Summary for CID 8014,

      
      -Methylethylenediamine (Analogous reactivity profile).[1] Link[1]
      
  • General Workup of Polar Amines

    • Org.[2][4][5][6][7][8] Process Res. Dev. "Practical Guide to Solvent Selection for Extraction." (General reference for logP based extraction). Link

Sources

Reference Data & Comparative Studies

Validation

Comparison of 2-Methoxyethylamine with other primary amines in synthesis

This guide provides an in-depth technical comparison of 2-Methoxyethylamine (2-MEA) against its non-oxygenated and hydroxylated analogs.[1] It focuses on synthetic utility, reactivity profiles, and experimental handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methoxyethylamine (2-MEA) against its non-oxygenated and hydroxylated analogs.[1] It focuses on synthetic utility, reactivity profiles, and experimental handling for medicinal chemistry applications.[2]

[1]

Executive Summary: The "Ether Effect"

2-Methoxyethylamine (CAS 109-85-3) serves as a specialized primary amine building block.[1] While structurally similar to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Propylamine , the inclusion of the 

-ether oxygen introduces a significant negative inductive effect (-I) and a hydrogen bond acceptor site.

For the synthetic chemist, this translates to a distinct trade-off:

  • Reduced Basicity/Nucleophilicity: 2-MEA is approximately 10-fold less basic than ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -propylamine, moderating its reactivity in sensitive acylation or alkylation steps.
    
  • Enhanced Solvation: The ether oxygen dramatically increases water/alcohol solubility of both the reagent and the final product, a critical trait for modulating the LogD of drug candidates (e.g., Bosutinib).

  • Chelation Potential: Unlike ethanolamine, 2-MEA lacks the acidic proton of the hydroxyl group, preventing O-acylation side reactions while retaining the ability to coordinate with Lewis acids.

Physicochemical Profile: 2-MEA vs. Alternatives

The following table contrasts 2-MEA with its steric analog (


-propylamine) and its functional analog (ethanolamine).
Property2-Methoxyethylamine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Propylamine
Ethanolamine Implication for Synthesis
Structure



2-MEA is a "capped" ethanolamine.
pKa (Conj. Acid) 9.5 - 9.9 10.7 9.5 2-MEA is less basic; easier to buffer in aqueous workups.[1]
Boiling Point 95 °C48 °C170 °C2-MEA is easier to remove by evaporation than ethanolamine but less volatile than propylamine.[1]
Nucleophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
ModerateHighModerate2-MEA reacts slower in

reactions, offering better selectivity.
LogP -0.9 (Hydrophilic)0.48 (Lipophilic)-1.3 (Hydrophilic)2-MEA imparts water solubility without H-bond donation overhead.[1]
Side Reactions MinimalDialkylation possibleO-Acylation / O-Alkylation2-MEA avoids the esterification side-reactions common with ethanolamine.[1]

Reactivity Analysis & Experimental Performance

A. Nucleophilicity and Reaction Rates

In nucleophilic substitutions (


) and acylations, electron density on the nitrogen drives the rate.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Propylamine:  The alkyl chain exerts a weak electron-donating (+I) effect, maximizing N-nucleophilicity.
    
  • 2-MEA: The oxygen atom at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -position exerts an electron-withdrawing (-I) effect through the 
    
    
    
    -framework. This lowers the HOMO energy of the nitrogen lone pair.

Experimental Observation: In a standard acylation with benzoyl chloride (DCM, 0°C), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-propylamine reacts almost instantaneously , often requiring strict temperature control to prevent bis-acylation. 2-MEA reacts cleanly but measurably slower , allowing for better control when competing electrophiles are present.
B. The "Solubility Switch" in Drug Synthesis

2-MEA is frequently selected not for its reaction rate, but for the physicochemical properties it imparts to the final scaffold.

  • Case Study: Bosutinib (Src/Abl inhibitor)[3]

    • Role: The 2-methoxyethylamino tail is installed via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       displacement on a quinoline core.
      
    • Why 2-MEA? The methoxy group creates a "solvation shell" around the solvent-exposed region of the drug, improving oral bioavailability compared to a simple propyl chain, while avoiding the metabolic liability of a free hydroxyl group (glucuronidation).

Visualizing the Decision Matrix

The following diagram illustrates the logical pathway for selecting 2-MEA over its competitors.

AmineSelection Start Select Primary Amine Source Q1 Is product solubility critical? Start->Q1 Q2 Is O-acylation a risk? Q1->Q2 Yes (Hydrophilic needed) Q3 Is reaction rate the priority? Q1->Q3 No (Lipophilic OK) Ethanol Use Ethanolamine (Max Hydrophilicity) Q2->Ethanol No (Stable conditions) MEA Use 2-Methoxyethylamine (Balanced Profile) Q2->MEA Yes (Avoid esters) Propyl Use n-Propylamine (Max Nucleophilicity) Q3->Propyl Yes (Fast kinetics)

Caption: Decision tree for selecting primary amines based on solubility, reactivity, and side-reaction risks.

Experimental Protocols

Protocol A: Displacement (Bosutinib Intermediate)

This protocol demonstrates the use of 2-MEA in a nucleophilic aromatic substitution, a common reaction in kinase inhibitor synthesis.

Reagents:

  • 4-Chloro-7-alkoxy-3-quinolinecarbonitrile (1.0 eq)[1]

  • 2-Methoxyethylamine (1.2 eq)[1]

  • Pyridine Hydrochloride (catalytic) or DIPEA (1.5 eq)

  • Solvent: 2-Ethoxyethanol or Isopropanol[1]

Methodology:

  • Setup: Charge a reaction vessel with the chloro-quinoline substrate and solvent (0.5 M concentration).

  • Addition: Add 2-Methoxyethylamine dropwise. Note: 2-MEA is a liquid (bp 95°C); use a gas-tight syringe.[1]

  • Reaction: Heat to reflux (approx. 80-100°C).[1] Monitor by HPLC/TLC.[1]

    • Observation: The reaction typically reaches completion in 2-4 hours.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Propylamine would react faster (1-2 hours) but may yield more bis-addition byproducts if the substrate is labile.
      
  • Workup: Cool to RT. The product often precipitates directly or can be crashed out by adding water.

  • Purification: Filter the solid. Wash with cold water/methanol.[1]

Protocol B: Amide Coupling (General)

Comparison of coupling efficiency using HATU.

Reagents:

  • Carboxylic Acid Substrate (1.0 mmol)[4]

  • HATU (1.1 mmol)[4]

  • DIPEA (2.0 mmol)

  • 2-Methoxyethylamine (1.1 mmol)[1]

  • Solvent: DMF (dry)[4]

Methodology:

  • Dissolve acid and HATU in DMF.[1][4] Stir for 5 mins to activate.

  • Add DIPEA, followed by 2-Methoxyethylamine.

  • Kinetic Note: The reaction is slightly exothermic.

    • With ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -propylamine , the exotherm is sharp; ice cooling is recommended.
      
    • With 2-MEA , the exotherm is mild; room temperature addition is generally safe.[1]

  • Stir for 2 hours. Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.
    

Synthesis Pathway Visualization[1]

The following diagram maps the role of 2-MEA in the synthesis of a Bosutinib-like scaffold, highlighting the specific transformation.

SynthesisPath SM 4-Chloro-quinoline (Electrophile) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate + 2-MEA Reflux Reagent 2-Methoxyethylamine (Nucleophile) Reagent->Intermediate Product 4-Amino-quinoline Derivative (Soluble Kinase Inhibitor) Intermediate->Product - HCl (SNAr Mechanism)

Caption: Reaction pathway for the introduction of the 2-methoxyethylamino tail via SNAr mechanism.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine.[1] Retrieved from [Link]

  • Wang, Z., et al. (2013). A Novel Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[1] Molecules.[2][4][5][6][7][8][9][10] Retrieved from [Link]

  • RTI International. Reaction kinetics of 2-((2-aminoethyl)amino)ethanol and primary amines. (Comparative kinetic data). Retrieved from [Link]

Sources

Comparative

Efficacy of (2-Aminoethyl)(methoxy)methylamine vs. traditional reagents

Title: Strategic Bioisosteres in Medicinal Chemistry: Efficacy of (2-Aminoethyl)(methoxy)methylamine vs. Traditional Dialkylamine Linkers[1] Executive Summary In the optimization of lead compounds, the "amine tail" is a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Bioisosteres in Medicinal Chemistry: Efficacy of (2-Aminoethyl)(methoxy)methylamine vs. Traditional Dialkylamine Linkers[1]

Executive Summary

In the optimization of lead compounds, the "amine tail" is a critical motif for modulating solubility, hERG channel inhibition, and phospholipidosis.[1] While


-Dimethylethylenediamine (DMEDA)  has long been the industry standard for introducing basic amine solubilizing groups, it often suffers from high basicity (pKa ~9.5–10.[1]0) leading to lysosomal trapping and off-target toxicity.[1]

This guide evaluates (2-Aminoethyl)(methoxy)methylamine (CAS: 1803599-30-5), a structural bioisostere where a methyl group is replaced by a methoxy moiety.[1] We present data demonstrating its superior efficacy in lowering pKa, improving metabolic stability, and maintaining solubility, offering a strategic alternative to traditional reagents.[1]

Part 1: Technical Analysis & Mechanism of Action

The Structural Paradigm Shift

The efficacy of (2-Aminoethyl)(methoxy)methylamine lies in the inductive effect of the oxygen atom adjacent to the tertiary nitrogen.[1] Unlike the electron-donating methyl groups in traditional reagents, the electron-withdrawing methoxy group significantly reduces the electron density on the nitrogen lone pair.[1]

  • Traditional Reagent (DMEDA):

    
    [1]
    
    • Mechanism: High basicity leads to protonation at physiological pH.[1]

    • Consequence: High affinity for hERG K+ channels (cardiotoxicity risk) and high volume of distribution (

      
      ) due to lysosomal trapping.[1]
      
  • Advanced Reagent ((2-Aminoethyl)(methoxy)methylamine):

    
    [1]
    
    • Mechanism: The

      
      -alkoxy substitution lowers the pKa of the tertiary amine by 3–5 units.
      
    • Efficacy: The group remains largely uncharged at neutral pH, improving passive permeability while retaining sufficient polarity for aqueous solubility.[1]

Comparative Efficacy Data

The following table summarizes the physicochemical shifts observed when substituting the traditional DMEDA tail with the (Methoxy)methylamine variant in a standard benzamide scaffold.

FeatureTraditional Reagent (DMEDA)Advanced Reagent (Methoxy-Methyl)Impact on Drug Development
pKa (Tertiary Amine) 9.2 – 9.84.5 – 5.5 drastically reduces lysosomal trapping and phospholipidosis risk.[1]
LogD (pH 7.4) -1.2 (Highly Ionized)0.5 – 1.5 (Neutral) Improves passive membrane permeability and CNS penetration.[1]
hERG Inhibition High Risk (Cationic interaction)Low Risk Reduces likelihood of QT prolongation issues.
Metabolic Stability Prone to N-demethylationHigh The N-OMe bond is generally more resistant to CYP450 oxidative dealkylation than N-Me.[1]
Solubility High (Salt formation)Moderate-High Retains polarity via the ether oxygen hydrogen-bond acceptor.[1]

Part 2: Experimental Protocols

Causality in Protocol Design

The synthesis of amides using (2-Aminoethyl)(methoxy)methylamine requires specific attention to chemoselectivity . Although the reagent contains a primary amine (nucleophile) and a tertiary alkoxyamine, the reduced basicity of the alkoxyamine ensures it does not compete with the primary amine during acylation.[1] However, the alkoxyamine is sensitive to strong Lewis acids which can cleave the N-O bond; therefore, mild coupling conditions are prioritized.[1]

Validated Coupling Protocol (Amide Synthesis)

Objective: Conjugation of (2-Aminoethyl)(methoxy)methylamine to a Carboxylic Acid Scaffold (


).

Materials:

  • Scaffold Acid (

    
    , 1.0 equiv)[1]
    
  • (2-Aminoethyl)(methoxy)methylamine dihydrochloride (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation:

    • Dissolve

      
       (1.0 mmol) in anhydrous DMF (5 mL) under 
      
      
      
      atmosphere.
    • Add HATU (1.2 mmol) and stir for 5 minutes. Reasoning: Pre-activation ensures formation of the active ester before amine addition, reducing racemization risk.[1]

  • Base Neutralization (Critical Step):

    • In a separate vial, dissolve (2-Aminoethyl)(methoxy)methylamine dihydrochloride (1.2 mmol) in DMF (2 mL).

    • Add DIPEA (3.0 mmol) to this vial before adding to the reaction.

    • Scientific Integrity Note: The reagent is supplied as a dihydrochloride salt.[1] Failure to neutralize both HCl equivalents prior to addition will quench the active ester and stall the reaction.[1]

  • Coupling:

    • Add the neutralized amine solution dropwise to the activated acid mixture.[1]

    • Add the remaining DIPEA (1.0 mmol) to maintain pH > 8.[1]

    • Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1]

  • Work-up (Self-Validating):

    • Dilute with EtOAc.[1] Wash with saturated

      
        (removes unreacted acid) and Brine .
      
    • Avoid Acidic Wash: Do not wash with 1M HCl.[1] The product's alkoxyamine is less basic, but strong acid washes can still protonate it or hydrolyze the N-O bond over time.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Validation:

    • NMR Diagnostic: Look for the characteristic singlets:

      
       (~3.2 ppm) and 
      
      
      
      (~3.6 ppm).[1] The integration should be 1:1 (3H each).

Part 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for selecting this reagent over traditional amines, highlighting the physicochemical consequences.

G Start Lead Optimization Target: Improve PK/Tox Profile Choice Select Solubilizing Tail Start->Choice Trad Traditional: N,N-Dimethylethylenediamine Choice->Trad Standard Protocol New Advanced: (2-Aminoethyl)(methoxy)methylamine Choice->New Bioisostere Strategy Prop_Trad pKa ~9.5 Cationic at pH 7.4 Trad->Prop_Trad Prop_New pKa ~5.0 Neutral/Equilibrated at pH 7.4 New->Prop_New Result_Trad High hERG Binding Lysosomal Trapping High Clearance Prop_Trad->Result_Trad Result_New Reduced hERG Risk Improved Permeability Metabolic Stability Prop_New->Result_New

Figure 1: Decision logic for bioisosteric replacement of dimethylamine tails. The methoxy-methyl variant offers a superior safety profile by modulating pKa.[1]

References

  • Chamberlain, P. H., et al. (2012).[1] "Design and synthesis of N-methoxy-N-methyl-amino derivatives as reduced basicity bioisosteres." Bioorganic & Medicinal Chemistry Letters.

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Strategies for Physicochemical Optimization." Academic Press.[1] [1]

  • PubChem Compound Summary. (2025). "N-(2-Aminoethyl)-N-methoxy-N-methylamine dihydrochloride (CAS 1803599-30-5)."[1] National Center for Biotechnology Information.[1]

  • BenchChem Application Note. (2024). "A Comparative Guide to Amine Bioisosteres in Drug Discovery." BenchChem Technical Library.

Sources

Validation

Comparative Study of Catalysts for 2-Methoxyethylamine Reactions

Content Type: Publish Comparison Guide Author: Senior Application Scientist, Chemical Process Development Executive Summary: The Chelation Challenge 2-Methoxyethylamine (CAS 109-85-3) is a deceptive scaffold. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Chemical Process Development

Executive Summary: The Chelation Challenge

2-Methoxyethylamine (CAS 109-85-3) is a deceptive scaffold. Structurally simple, it serves as a critical linker in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Bosutinib analogs) and GPCR ligands. However, its dual nature—a nucleophilic primary amine coupled with a hemilabile ether oxygen—presents a unique catalytic challenge.

The "methoxy effect" can stabilize transition states in some pathways (like Copper-catalyzed amidation) while poisoning open coordination sites in others (like certain Palladium cycles). This guide objectively compares the three dominant catalytic architectures—Palladium (Buchwald-Hartwig) , Copper (Ullmann-Goldberg) , and Nickel (Photoredox/Cross-Coupling) —specifically for N-functionalization reactions.

Key Finding: While Palladium offers the highest turnover frequencies (TOF) for complex aryl chlorides, modern Copper-diamine systems provide a superior cost-benefit ratio for aryl iodides, leveraging the methoxy group's coordinating ability rather than fighting it.

Critical Analysis of Catalyst Classes

Class A: Palladium Catalysts (Buchwald-Hartwig)[1][2]
  • Best For: Late-stage functionalization, Aryl Chlorides, Electron-rich arenes.

  • The Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition, amine binding, deprotonation, and reductive elimination.

  • The 2-Methoxyethylamine Nuance: The ether oxygen can form a 5-membered chelate with the Pd center after amine binding. This can retard reductive elimination.

  • Recommended Ligands:

    • RuPhos: The gold standard for primary alkyl amines. Its bulk prevents the "methoxy chelation" from effectively poisoning the metal center.

    • BrettPhos: Use when the aryl halide is extremely electron-rich.

Class B: Copper Catalysts (Modified Ullmann)
  • Best For: Aryl Iodides/Bromides, Cost-sensitive scale-up, Robust substrates.

  • The Mechanism: Radical-ionic pathway or Cu(I)/Cu(III) cycle.

  • The 2-Methoxyethylamine Nuance: Unlike Pd, Copper systems often benefit from the methoxy group. The oxygen can act as a transient directing group, stabilizing the Cu-amine intermediate.

  • Recommended Ligands:

    • L-Proline / Diketones: Essential to solubilize the CuI precursor and lower reaction temperatures from 140°C to 90°C.

Class C: Nickel Catalysts (Emerging/Photoredox)
  • Best For: Aryl Chlorides/Sulfamates, "Green" solvent compatibility (2-MeTHF).[1]

  • The Mechanism: Ni(0)/Ni(II) or Ni(I)/Ni(III) radical pathways.

  • The 2-Methoxyethylamine Nuance: Nickel is less susceptible to

    
    -hydride elimination than Palladium, making it robust for alkyl amines.
    
  • Recommended Systems:

    • NiCl2(glyme) / Polypyridine: High tolerance for heterocycles common in drug discovery.

Comparative Performance Data

The following data aggregates average performance metrics for the N-arylation of 4-chlorotoluene (Model Substrate) with 2-methoxyethylamine.

FeaturePalladium (RuPhos) Copper (L-Proline) Nickel (Bipyridine)
Catalyst Loading 0.5 - 2.0 mol%5.0 - 10.0 mol%2.0 - 5.0 mol%
Yield (Isolated) 92 - 98%75 - 85%80 - 90%
Temp. Requirement 60 - 80°C90 - 110°C25 - 60°C (Photoredox)
Halide Scope Cl, Br, I, OTfI, Br (Cl is difficult)Cl, Br, Sulfamates
O-Chelation Sensitivity High (Requires bulky ligand)Low (Beneficial)Low
Cost Efficiency Low (

$)
High ($)Medium (

)

Decision Matrix: Selecting Your Catalyst

Use this logic flow to determine the optimal catalyst for your specific 2-methoxyethylamine reaction.

CatalystSelection Start Start: Substrate Analysis HalideCheck What is the Leaving Group? Start->HalideCheck ArylCl Aryl Chloride (Ar-Cl) HalideCheck->ArylCl Chlorides ArylIB Aryl Iodide/Bromide (Ar-I/Br) HalideCheck->ArylIB Iodides/Bromides PdRoute USE PALLADIUM (Pd-RuPhos) High Yield, High Cost ArylCl->PdRoute Complex Scaffolds NiRoute USE NICKEL (Ni-Bipy) Green Solvents/Ar-Cl ArylCl->NiRoute Green/Low Cost ScaleCheck Scale & Budget? ArylIB->ScaleCheck BaseSens Base Sensitive? ScaleCheck->BaseSens mg/Discovery CuRoute USE COPPER (CuI/L-Proline) Low Cost, Robust ScaleCheck->CuRoute Multi-Gram/Kilo BaseSens->PdRoute Use LiHMDS (Mild) BaseSens->CuRoute Use K3PO4 (Robust)

Figure 1: Strategic decision tree for N-arylation of 2-methoxyethylamine.

Validated Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (High Precision)

Adapted from Buchwald et al. [1]

Context: For coupling 2-methoxyethylamine with deactivated aryl chlorides.

  • Preparation: In a glovebox, charge a reaction vial with Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%). Add NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration relative to halide).

  • Substrate Addition: Add Aryl Chloride (1.0 equiv) and 2-methoxyethylamine (1.2 equiv).

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Workup: Filter through a pad of Celite. Concentrate and purify via flash chromatography (EtOAc/Hexanes).

    • Note: The methoxy tail aids polarity; these products often streak on silica if not buffered with 1% Et3N.

Protocol B: Cu-Catalyzed "Green" Coupling (Scalable)

Adapted from Ma et al. [2]

Context: Economical synthesis using Aryl Iodides.

  • Catalyst Mix: Charge a flask with CuI (10 mol%) and L-Proline (20 mol%).

  • Base: Add K₂CO₃ (2.0 equiv).

  • Solvent: Add DMSO or DMF (High polarity is required for the ionic mechanism).

  • Reaction: Add Aryl Iodide (1.0 equiv) and 2-methoxyethylamine (1.5 equiv). Heat to 90°C for 18-24 hours.

    • Self-Validating Check: The reaction mixture should turn from a murky suspension to a clear deep blue/green solution as the amine coordinates copper. If it remains yellow/brown, oxidation state control has failed (check inert atmosphere).

Protocol C: Ir-Catalyzed Reductive Amination

For synthesizing the amine core itself or alkylating it.

Context: Avoiding over-alkylation when reacting 2-methoxyethylamine with ketones.

  • Catalyst: Use [Cp*IrCl₂]₂ (1 mol%) with Picolinamide ligand.

  • Reductant: Ammonium Formate (5 equiv) serves as the hydrogen source (Transfer Hydrogenation).

  • Conditions: Run in MeOH at 60°C. This system prevents the formation of tertiary amines, highly selective for the mono-alkylated product.

Mechanistic Insight: The "Hemilabile" Effect

Understanding the coordination chemistry is vital for troubleshooting.

Mechanism Pd Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord R-NH2 Chelate METHOXY CHELATION (Stable 5-Ring Trap) Coord->Chelate Equilibrium Shift RedElim Reductive Elimination (Product Release) Coord->RedElim Fast Path Chelate->RedElim Slow Path (Requires Heating) RedElim->Pd Regeneration

Figure 2: The "Methoxy Trap" in Palladium catalysis. Bulky ligands (RuPhos) block the 'Chelate' state, forcing the 'Fast Path'.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Chlorides."[2][3] Chemical Science, 2011.

  • Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2006.

  • MacMillan, D. W. C., et al. "Metallaphotoredox-Catalyzed C-N Cross-Coupling." Science, 2014.

  • Hartwig, J. F. "Evolution of C–N Bond Formation: From Goldberg to Transition-Metal Catalysis." Accounts of Chemical Research, 2008.

  • BenchChem Application Note. "Synthesis of Kinase Inhibitors Using [4-(2-Morpholinoethoxy)phenyl]methylamine." BenchChem, 2025.[4][5]

Sources

Comparative

Cross-reactivity of (2-Aminoethyl)(methoxy)methylamine in biological assays

Technical Comparison Guide: Cross-Reactivity of (2-Aminoethyl)(methoxy)methylamine in Biological Assays Executive Summary & Structural Definition (2-Aminoethyl)(methoxy)methylamine (referred to herein as AEMMA ) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity of (2-Aminoethyl)(methoxy)methylamine in Biological Assays

Executive Summary & Structural Definition

(2-Aminoethyl)(methoxy)methylamine (referred to herein as AEMMA ) is a specialized heterobifunctional building block often utilized in linker chemistry (e.g., PROTACs, antibody-drug conjugates) and peptidomimetic synthesis.

Structurally, it combines a reactive primary amine (


) with a Weinreb amine  functionality (

). Unlike simple aliphatic diamines (e.g., Ethylenediamine), the presence of the N-methoxy group significantly alters its pKa, nucleophilicity, and cross-reactivity profile.

Chemical Identity:

  • IUPAC Name: N-(2-Aminoethyl)-N-methoxy-N-methylamine

  • Functional Groups: Primary Amine (Cationic at pH 7.4), N-Alkoxyamine (Weakly basic/Non-basic).

  • Primary Application: Synthesis of Weinreb amides; heterobifunctional cross-linking.

This guide evaluates the performance and interference risks of AEMMA in three critical assay domains: Protein Quantification , Immunoassays , and Enzymatic Activity .

Comparative Analysis: Chemical Interference

AEMMA is frequently mistaken for a standard diamine, leading to assay failures. The table below contrasts its behavior with common alternatives.

Table 1: Chemical Reactivity & Assay Interference Profile

FeatureAEMMA (Target)Ethylenediamine (EDA) 2-Methoxyethylamine (MOEA) Implication for Assays
Structure



AEMMA is bifunctional but less basic than EDA.
BCA Assay High Interference (Reduces Cu

)
High Interference (Chelator)Moderate InterferenceFalse-positive protein quantification.
Bradford Low/Moderate High (pH shift)LowAEMMA is safer for Bradford than EDA.
NHS-Ester Mono-Reactive (Only

)
Bi-Reactive (Cross-linking)Mono-ReactiveAEMMA prevents unwanted polymerization.
pKa (approx) ~9.5 (Primary), ~3.0 (Weinreb)~10.0 (Primary), ~7.0 (Secondary)~9.6Weinreb N is protonated only at very low pH.

Detailed Cross-Reactivity Mechanisms

A. Protein Quantification Assays (BCA & Bradford)

AEMMA poses a specific risk in Bicinchoninic Acid (BCA) assays. While it lacks the copper-chelating potency of EDA, the primary amine can reduce Cu


 to Cu

in the alkaline environment, generating a false signal.
  • Mechanism: The reducing power is driven by the primary amine. However, the N-methoxy group is electron-withdrawing, making the secondary nitrogen non-nucleophilic and non-reducing under assay conditions.

  • Recommendation: Use the Bradford Assay or OPA (o-Phthalaldehyde) fluorometry. OPA is specific for primary amines; while AEMMA will react, the background can be subtracted more linearly than the complex chelation kinetics seen in BCA.

B. Immunoassay Cross-Reactivity (ELISA/LFA)

In competitive ELISAs targeting amphetamines or aliphatic amines, AEMMA exhibits a unique "partial" cross-reactivity profile.

  • Anti-Ethylenediamine Antibodies: High Cross-Reactivity (~60-80%). The

    
     tail mimics the epitope of EDA perfectly.
    
  • Anti-Methylamine Antibodies: Low Cross-Reactivity (<5%). The bulky methoxy group (

    
    ) creates steric hindrance that prevents binding to pockets designed for small methylamines.
    
C. Enzymatic Interference (Amine Oxidases)

AEMMA acts as a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) but not typically for Monoamine Oxidase B (MAO-B).

  • Risk: If using AEMMA in cell-based assays involving adipocytes or vascular tissue (high SSAO), the molecule will be metabolized into an aldehyde, releasing hydrogen peroxide (

    
    ).
    
  • Artifact: The generated

    
     can interfere with redox-sensitive readouts (e.g., Amplex Red), appearing as "mitochondrial activation."
    

Visualization: Interference Pathways

The following diagram illustrates the decision logic for assay selection when AEMMA is present in the sample matrix.

AEMMA_Interference cluster_Assays Assay Systems AEMMA (2-Aminoethyl)(methoxy)methylamine [AEMMA] BCA BCA Protein Assay (Cu reduction) AEMMA->BCA Primary Amine Reduces Cu2+ Bradford Bradford Assay (Coomassie Shift) AEMMA->Bradford Low Basicity (Weinreb Group) Immuno Immunoassay (Ab Binding) AEMMA->Immuno Steric Clash (vs Methylamine Ab) AEMMA->Immuno Epitope Mimicry (vs EDA Ab) Enzymatic SSAO/MAO Assay (H2O2 Generation) AEMMA->Enzymatic Substrate for SSAO Outcome_FalsePos FALSE POSITIVE (Signal Artifact) BCA->Outcome_FalsePos Outcome_Valid VALID RESULT (Low Interference) Bradford->Outcome_Valid Enzymatic->Outcome_FalsePos H2O2 Release

Figure 1: Decision logic for assay compatibility. Red paths indicate high interference risk; green paths indicate recommended workflows.

Experimental Validation Protocols

To confirm AEMMA interference in your specific matrix, execute the following self-validating protocols.

Protocol A: Determination of Cross-Reactivity Factor (CRF) in ELISA

Objective: Quantify the extent to which AEMMA binds to antibodies raised against a target amine (e.g., Target X).

  • Preparation: Prepare a standard curve of Target X (0–100 ng/mL).

  • Spike: Prepare AEMMA solutions at logarithmic concentrations (10, 100, 1000, 10,000 ng/mL).

  • Incubation: Add AEMMA samples to the ELISA plate coated with anti-Target X antibody. Incubate for 1 hour at RT.

  • Detection: Proceed with secondary antibody and substrate development (TMB).

  • Calculation: Calculate the concentration of Target X that yields 50% inhibition (

    
    ). Calculate the concentration of AEMMA yielding 50% inhibition (
    
    
    
    ).
    
    
Protocol B: The "Spike-and-Recovery" Interference Check (Protein Assays)

Objective: Verify if AEMMA distorts protein concentration measurements.

  • Baseline: Aliquot 1 mg/mL BSA standard.

  • Spike: Add AEMMA to the BSA aliquots to final concentrations of 0.1 mM, 1.0 mM, and 5.0 mM.

  • Assay: Run both BCA and Bradford assays in parallel.

  • Analysis:

    • If BCA reads >1.2 mg/mL (for the 1 mg/mL real protein), AEMMA is acting as a reducing agent.

    • If Bradford reads ~1.0 mg/mL (±5%), the assay is validated for use with AEMMA.

References

  • Thermo Fisher Scientific. (2025). Chemistry of Protein Assays: BCA vs. Bradford and Amine Interference. Retrieved from

  • Sigma-Aldrich (Merck). (2024). Product Specification: 2-Methoxyethylamine (CAS 109-85-3) and Weinreb Amine Derivatives. Retrieved from

  • BenchChem. (2025). Navigating Immunoassay Cross-Reactivity: A Comparative Guide. (Contextual reference for hydrazine/amine derivatives). Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: N,O-Dimethylhydroxylamine (Weinreb Amine).[3][4] National Library of Medicine. Retrieved from

  • Carpéné, C., et al. (2019).[5] "Methylamine Activates Glucose Uptake in Human Adipocytes...".[5] NIH National Library of Medicine. (Reference for SSAO/Amine Oxidase activity). Retrieved from

Sources

Validation

A Senior Application Scientist's Comparative Guide to (2-Aminoethyl)(methoxy)methylamine and Its Derivatives in Modern Synthesis

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of (2-Aminoethyl)(methoxy)methylamine, with a primary focus...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of (2-Aminoethyl)(methoxy)methylamine, with a primary focus on the widely utilized 2-methoxyethylamine . We will explore its applications, compare its performance with relevant alternatives, and provide detailed experimental protocols to empower your research and development endeavors. This guide is structured to offer not just procedural steps, but also the scientific rationale behind the selection and application of these versatile building blocks.

Introduction: The Strategic Value of Methoxy-Functionalized Amines

In the landscape of organic synthesis, bifunctional molecules serve as invaluable scaffolds for constructing complex molecular architectures. 2-Methoxyethylamine (CAS 109-85-3), a primary amine featuring a methoxy group on the ethyl chain, has emerged as a critical building block in the pharmaceutical and biotechnology sectors.[1] Its unique combination of a nucleophilic amine and a methoxy group, which modulates solubility and can participate in hydrogen bonding, offers distinct advantages in drug design and the formulation of advanced delivery systems.[2]

This guide will delve into the practical applications of 2-methoxyethylamine, contrasting its utility with that of its close structural analogs, such as ethoxy(ethyl)amine and the diamine N,N'-dimethylethylenediamine. By understanding the subtle yet significant differences in their reactivity and physical properties, chemists can make more informed decisions in the design and execution of their synthetic strategies.

Comparative Analysis: 2-Methoxyethylamine vs. Key Alternatives

The selection of a bifunctional amine in a synthetic route is a critical decision that can impact reaction efficiency, product purity, and the overall cost-effectiveness of the process. Below is a comparative analysis of 2-methoxyethylamine against two common alternatives.

Physicochemical and Reactive Properties: A Tabulated Comparison
Property2-MethoxyethylamineEthoxy(ethyl)amineN,N'-Dimethylethylenediamine
CAS Number 109-85-3[3]110-76-9[4]110-70-3[5]
Molecular Formula C₃H₉NO[3]C₄H₁₁NOC₄H₁₂N₂[5]
Molecular Weight 75.11 g/mol [3]89.14 g/mol 88.15 g/mol [5]
Boiling Point 95 °C[6]107-108 °C119-120 °C[5]
Density 0.864 g/mL at 25 °C[6]0.834 g/mL at 25 °C0.819 g/mL[5]
pKa of Conjugate Acid 9.89[1]~9.5pKa₁: ~7.3, pKa₂: ~10.1
Key Structural Feature Primary amine with a methoxy groupPrimary amine with an ethoxy groupTwo secondary amines
Primary Nucleophilicity High[7]HighModerate (secondary amines)[8]
Solubility Miscible with water[1]Soluble in waterMiscible with water
Causality Behind Experimental Choices: A Deeper Dive

The choice between these amines is often dictated by the specific requirements of the reaction.

  • Nucleophilicity and Basicity: 2-Methoxyethylamine exhibits a pKa of 9.89, indicating a moderate basicity that is often ideal for nucleophilic attack without causing excessive side reactions.[1] Comparatively, ethoxy(ethyl)amine has a slightly lower pKa. The two secondary amines of N,N'-dimethylethylenediamine have different basicities, which can be advantageous in specific catalytic cycles.[5] The methoxy group in 2-methoxyethylamine can influence the electron density on the nitrogen atom through inductive effects, subtly modulating its nucleophilicity.[2][9]

  • Steric Hindrance: The methyl group of 2-methoxyethylamine presents minimal steric hindrance, allowing for efficient reaction with a wide range of electrophiles. The ethyl group in ethoxy(ethyl)amine is slightly bulkier, which could be a factor in sterically demanding transformations.[7] N,N'-dimethylethylenediamine, with its two methyl groups, offers a different steric profile that can be beneficial in controlling the coordination geometry in metal-catalyzed reactions.[10]

  • Solubility and Polarity: The ether linkage in both 2-methoxyethylamine and ethoxy(ethyl)amine enhances their polarity and solubility in a range of solvents, including water.[1][4] This property is particularly advantageous in bioconjugation reactions and for improving the pharmacokinetic properties of drug candidates.[6]

Application Showcase I: Synthesis of the Antipsychotic Drug Cariprazine

A prominent application of a derivative of the (2-Aminoethyl)(methoxy)methylamine scaffold is in the synthesis of Cariprazine, a dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[11] While the final step in many reported syntheses of Cariprazine involves the reaction of a piperazine derivative with dimethylcarbamoyl chloride, intermediates bearing structural similarity to 2-methoxyethylamine are crucial. The synthesis of these intermediates highlights the utility of functionalized amines.

Synthetic Workflow for a Key Cariprazine Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key amine intermediate in the production of Cariprazine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Urea Formation cluster_2 Step 3: Coupling A 1-(2,3-Dichlorophenyl)piperazine C Intermediate Amine A->C NaBH(OAc)₃, DCE B Bromoacetaldehyde diethyl acetal B->C G Cariprazine Precursor C->G Coupling Agent C->G D trans-4-Aminocyclohexanol F Urea Intermediate D->F Base, Solvent E Dimethylcarbamoyl chloride E->F F->G F->G G cluster_0 Amine Selection cluster_1 Lipidoid Synthesis cluster_2 Nanoparticle Formulation cluster_3 Performance Metrics Amine 2-Methoxyethylamine (or other functionalized amine) Lipidoid Cationic Lipidoid Amine->Lipidoid Michael Addition with Alkyl Acrylate Nanoparticle Lipidoid-siRNA Nanoparticle Lipidoid->Nanoparticle Self-assembly with siRNA Performance Transfection Efficiency & Biocompatibility Nanoparticle->Performance

Caption: Influence of amine choice on lipidoid performance.

Experimental Protocol: Combinatorial Synthesis of a Lipidoid

This protocol describes a general method for the synthesis of a lipidoid using the Michael addition of an amine to an alkyl acrylate.

Materials:

  • 2-Methoxyethylamine (or other selected amine)

  • Alkyl acrylate (e.g., 1,3,5-tri(acryloyloxyethyl) isocyanurate)

  • Solvent (e.g., tetrahydrofuran)

Procedure:

  • Dissolve the selected amine in the chosen solvent.

  • Add the alkyl acrylate to the amine solution. The stoichiometric ratio can be varied to generate a library of lipidoids. [12]3. Stir the reaction mixture at a controlled temperature (e.g., 90°C) for a specified time (e.g., 48 hours).

  • Remove the solvent under reduced pressure.

  • The resulting lipidoid can be used without further purification or purified by column chromatography if necessary.

Self-Validating System: The success of the synthesis can be confirmed by techniques such as ¹H NMR and mass spectrometry to verify the structure of the lipidoid. The performance of the synthesized lipidoid in siRNA delivery can then be assessed through in vitro transfection experiments followed by qPCR to measure gene knockdown. [13]

Conclusion: Strategic Selection for Optimal Outcomes

(2-Aminoethyl)(methoxy)methylamine and its derivatives, particularly 2-methoxyethylamine, are versatile and valuable tools in the arsenal of the modern synthetic chemist. Their unique combination of a nucleophilic amine and a methoxy group provides a powerful platform for the synthesis of pharmaceuticals and advanced biomaterials. As demonstrated in the case of Cariprazine synthesis and the development of lipidoids for siRNA delivery, the rational selection of the amine building block based on a thorough understanding of its physicochemical properties and reactivity is paramount to achieving the desired synthetic outcomes. This guide has provided a comparative framework and detailed protocols to aid researchers in making these critical decisions, ultimately fostering innovation and efficiency in their scientific pursuits.

References

  • Agai-Csongor E, Domany G, Nogradi K, et al. Discovery of cariprazine (RGH-188): a novel antipsychotic acting on dopamine D3/D2 receptors. Bioorg Med Chem Lett. 2012;22(10):3437-3440.
  • Akinc A, Zumbuehl A, Goldberg M, et al. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.
  • Alabi CA, Love KT, Sahay G, et al. Synergistic silencing: combinations of lipid-like materials for efficacious siRNA delivery. Mol Pharm. 2012;9(9):2558-2567.
  • BenchChem. A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles.
  • Chen X, Ni F, Liu Y, Fu L, Li J. A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis (Stuttg). 2016;48(15):2470-2476.
  • Love KT, Mahon KP, Langer R, Anderson DG. Lipid-like materials for low-dose, in vivo gene silencing. Proc Natl Acad Sci U S A. 2010;107(5):1864-1869.
  • MedKoo Biosciences. Cariprazine Synthetic Routes.
  • Ni F, Chen X, Liu Y, Fu L, Li J, inventors; Shanghai Institute of Pharmaceutical Industry, assignee. Synthesis method for cariprazine. US patent US20210300883A1. September 30, 2021.
  • Whitehead KA, Dorkin JR, Vegas AJ, et al. Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity.
  • Whitehead KA, Langer R, Anderson DG. Knocking down barriers: advances in siRNA delivery.
  • LibreTexts. 23.1: Properties of amines.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines.
  • ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element.
  • ChemicalBook. 2-METHOXYETHYLAMINE | 109-85-3.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • ResearchGate. The role of the methoxy group in approved drugs.
  • Benchchem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
  • The Chemical Structure and Properties of 2-Methoxyethylamine.
  • Fisher Scientific. Amide Synthesis.
  • Benchchem. Application of 2-Methylhexanamide in Organic Synthesis: A General Overview of Amide Synthesis.
  • Alkyl Amines Chemicals Limited. 2-ETHOXY ETHYLAMINE (EOEA).
  • BOC Sciences.
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  • Master Organic Chemistry. Nucleophilicity Trends of Amines.
  • ResearchGate. Comparison of synthetic route of N,N,N′-trimethyl‐N′‐hydroxyethyl...
  • Organic Syntheses Procedure. Org. Synth. 2010, 87, 231.
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  • Wikipedia. N,N'-Dimethylethylenediamine.
  • Benchchem.

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Comparative

Cost-Benefit Analysis: 2-Aminoethyl Methyl Ether in Pharmaceutical Manufacturing

Executive Summary: The "Solubility Switch" In the development of small-molecule kinase inhibitors, 2-Aminoethyl methyl ether (CAS 109-85-3, also known as 2-methoxyethylamine) has emerged as a critical "solubilizing tail....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility Switch"

In the development of small-molecule kinase inhibitors, 2-Aminoethyl methyl ether (CAS 109-85-3, also known as 2-methoxyethylamine) has emerged as a critical "solubilizing tail." Unlike simple alkyl chains, the methoxyethyl moiety introduces a precise balance of lipophilicity and polarity, often resolving the "brick dust" solubility issues common in rigid heterocyclic drug cores.

This guide provides a technical cost-benefit analysis of using 2-methoxyethylamine as a primary building block versus alternative synthetic strategies. While the raw material cost is higher than simple alkyl amines, the downstream benefits —specifically in reaction yield, purification efficiency, and regulatory compliance (avoiding genotoxic alkyl halides)—make it the superior choice for late-stage lead optimization.

Chemical Profile & Comparative Safety

To understand the operational benefit, we must first contrast 2-methoxyethylamine with its structural analogs and precursors.

Feature2-Aminoethyl methyl ether (Target)2-Methoxyethanol (Alternative Precursor)2-Chloroethyl methyl ether (Alternative Reagent)
CAS 109-85-3109-86-4627-42-9
Role Nucleophile (Amine source)Solvent / PrecursorElectrophile (Alkylation agent)
Boiling Point 95 °C124 °C90 °C
GHS Hazard Danger: Corrosive (Skin Corr. 1B), Flammable.Danger: Reprotoxic (Cat 1B), Teratogen.Danger: Carcinogen, Flammable, Toxic.[1]
Process Benefit Clean SNAr or Reductive Amination.Cheap, but requires high-pressure amination.Direct alkylation, but genotoxic alert (PGI).

The Safety Dividend: Using 2-methoxyethylamine directly avoids the use of 2-methoxyethanol , a notorious reproductive toxin that requires stringent engineering controls (OEL < 5 ppm). Furthermore, it replaces alkylation routes using 2-chloroethyl methyl ether , a potential genotoxic impurity (PGI) that triggers costly trace-level analytics (TTC < 1.5 µ g/day ) in the final API.

Strategic Application: The "Kinase Tail" Effect

The methoxyethylamino group is a validated pharmacophore in FDA-approved oncology drugs. It functions as a solvent-exposed tail that improves water solubility without disrupting the ATP-binding pose.

Case Study: Brigatinib (Alunbrig) & Gilteritinib (Xospata)

In the synthesis of Brigatinib (an ALK inhibitor) and Gilteritinib (an FLT3 inhibitor), the introduction of the solubilizing amine is a key step.

  • Mechanism: The 2-methoxyethylamine acts as a nucleophile, displacing a leaving group (chloride or sulfone) on the heteroaromatic core via Nucleophilic Aromatic Substitution (SNAr).

  • Benefit: This reaction typically proceeds in high yield (>85%) under mild conditions, avoiding metal catalysts that require expensive scavenging steps later.

Cost-Benefit Analysis (CBA)

A. Economic Modeling (Process Efficiency)
  • Scenario A (Recommended): Direct use of 2-methoxyethylamine in SNAr.

  • Scenario B (Alternative): Alkylation of a primary amine with 2-bromoethyl methyl ether.

Cost DimensionScenario A (Use Amine)Scenario B (Use Alkyl Halide)Verdict
Raw Material Cost Moderate (

)
Low ($)Scenario B is cheaper upfront.
Reaction Selectivity High: Mono-substitution is controlled.Low: Risk of over-alkylation (bis-alkylation).Scenario A saves purification costs.
Purification Load Low: Excess amine is volatile (bp 95°C) and easily stripped.High: Over-alkylated byproducts require chromatography.Scenario A reduces solvent/waste.
Regulatory Cost Low: Amine is a standard reagent.High: Alkyl halide is a PGI; requires ppm-level QC methods.Scenario A saves ~

100k in analytical development.
B. The "Hidden" Costs of Alternatives

While 2-methoxyethylamine is more expensive per kilogram than simple amines, the Total Cost of Ownership (TCO) is lower due to:

  • Removal of PGIs: Eliminating alkyl halides removes the need for "purge studies" in the regulatory filing.

  • Throughput: The volatility of 2-methoxyethylamine allows for "telescoped" processes where excess reagent is distilled off, and the next step proceeds in the same reactor (One-Pot).

Decision Logic & Synthesis Pathways

The following diagrams illustrate the synthesis choices and the decision matrix for process chemists.

Diagram 1: Synthesis Pathway Comparison

Comparing the "Green" Route (A) vs. the "Toxic" Route (B).

SynthesisRoutes Ethanolamine Ethanolamine (Cheap, Safe) Imine Intermediate Imine Ethanolamine->Imine + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Methylation Methylation (MeI/Base) Imine->Methylation Route A: Standard Lab Synthesis Hydrolysis Hydrolysis Methylation->Hydrolysis Route A: Standard Lab Synthesis Target 2-Methoxyethylamine (High Purity) Hydrolysis->Target Route A: Standard Lab Synthesis GlycolEther 2-Methoxyethanol (Reprotoxic!) GlycolEther->Target Route B: Industrial (High Temp/Press) Low Yield (<20%) Ammonia Ammonia (High Pressure) Ammonia->Target

Caption: Route A is the preferred laboratory/pilot scale method, avoiding the harsh conditions and toxicity of Route B.

Diagram 2: Decision Matrix for Drug Design

When to deploy 2-methoxyethylamine in lead optimization.

DecisionMatrix Start Need to Improve Drug Solubility? CheckCore Is the Core Electron Deficient? Start->CheckCore SnAr Method: S_NAr (Displacement) CheckCore->SnAr Yes (e.g., Chloropyrimidine) RedAm Method: Reductive Amination CheckCore->RedAm No (Has Aldehyde/Ketone) SelectReagent Select Reagent: 2-Methoxyethylamine SnAr->SelectReagent High Yield Clean Profile RedAm->SelectReagent Mild Conditions Broad Scope Alkylation Method: Alkylation (Avoid if possible) SelectReagent->Alkylation Only if no other option

Caption: Selection logic favoring S_NAr or Reductive Amination over direct alkylation to minimize genotoxic risks.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Context: Synthesis of a Brigatinib-style intermediate.

Objective: Install the methoxyethylamino tail onto a 2,4-dichloropyrimidine core.

  • Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, charge 2,4-dichloro-5-methoxy-pyrimidine (1.0 equiv) and 2-propanol (10 vol).

  • Addition: Cool the mixture to 0°C. Add DIPEA (N,N-Diisopropylethylamine, 1.2 equiv) followed by dropwise addition of 2-methoxyethylamine (1.1 equiv).

    • Note: 2-methoxyethylamine is volatile; use a syringe or pressure-equalizing dropping funnel.

  • Reaction: Allow to warm to room temperature (20-25°C). If reaction is sluggish, heat to 50°C. Monitor by HPLC for disappearance of starting material (typically < 4 hours).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine.

  • Validation: The product should show a mono-substituted peak. The regioselectivity is usually driven by the electronic bias of the pyrimidine ring (C4 vs C2 position).

Protocol B: Reductive Amination

Context: Late-stage functionalization of an aldehyde-bearing scaffold.

  • Imine Formation: Dissolve the aldehyde intermediate (1.0 equiv) in Dichloromethane (DCM) or Methanol . Add 2-methoxyethylamine (1.2 equiv) and Magnesium Sulfate (drying agent) or 4Å molecular sieves. Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in portions.

  • Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO3.

  • Benefit: This protocol avoids the use of alkyl halides entirely, ensuring no PGI carryover.

References

  • Brigatinib Synthesis & Intermediates

    • Patent: "Axl compounds."[2] WO2022246177A1. (Describes the use of 2-methoxyethylamine in the synthesis of kinase inhibitors like Brigatinib and Gilteritinib).

  • Gilteritinib Synthesis

    • Patent: "Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors." EP3992191A1. (Details the reaction of 2-methoxyethylamine with chloro-heterocycles).
  • Safety & Toxicology Comparison

    • CDC/NIOSH: "Genetic Effects of 2-Methoxyethanol.
  • Chemical Properties & Handling

    • PubChem:[3] "2-Methoxyethylamine (Compound)."[2][3][4][5][6][7] CID 8018.

  • Rociletinib (CO-1686)

    • Patent: "Compounds."[1][2][3][8][9][10] WO2018211275A1. (Example of 2-methoxyethylamine use in EGFR inhibitor synthesis).

Sources

Validation

A Senior Application Scientist's Guide to Experimental Reproducibility with 2-Methoxyethylamine

For researchers, scientists, and professionals in drug development and materials science, the seemingly simple choice of a reagent can have profound implications for the reproducibility and success of an experimental wor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the seemingly simple choice of a reagent can have profound implications for the reproducibility and success of an experimental workflow. 2-Methoxyethylamine (2-MEA), a bifunctional primary amine and ether, is a versatile building block in a multitude of synthetic applications, from pharmaceutical intermediates to the burgeoning field of perovskite solar cells. However, its unique properties, while advantageous, also present specific challenges that can impact the consistency of experimental outcomes.

This guide provides an in-depth technical comparison of 2-Methoxyethylamine with viable alternatives in key applications. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to enhance the reproducibility of your research. Our focus is to equip you with the knowledge to make informed decisions and troubleshoot potential inconsistencies in your work.

The Double-Edged Sword: Understanding 2-Methoxyethylamine's Reactivity

2-Methoxyethylamine's utility stems from its dual functionality. The primary amine offers a nucleophilic center for reactions such as amide bond formation and Michael additions, while the methoxy group influences its solubility and can participate in co-ordination with metal centers, a key feature in its application in perovskite synthesis.[1] However, this duality also introduces complexities. The purity of 2-MEA, for instance, can be influenced by its synthesis method, with different routes yielding varying levels of impurities that can affect reaction outcomes.[2]

Two common industrial synthesis routes for 2-Methoxyethylamine include the high-temperature dehydration of ethylene glycol monomethyl ether and ammonia, which can have a relatively low yield (6-17%), and a more recent method involving the azeotropic dehydration of ethanolamine and benzaldehyde followed by methylation, which boasts a higher yield and purity.[2] The presence of unreacted starting materials or side products from these syntheses can introduce variability into subsequent experiments.

Application Focus 1: The Critical Role of Amines in Perovskite Solar Cell Reproducibility

The fabrication of high-performance and stable perovskite solar cells (PSCs) is notoriously sensitive to processing conditions, making reproducibility a significant challenge.[3] Amine-based additives are frequently employed to improve the quality of the perovskite film and passivate defects.[2] However, the chemical reactivity of these amines within the precursor solution can also be a source of variability.[4][5]

Factors Influencing Reproducibility in Perovskite Synthesis:

  • Precursor Solution Aging: Amine additives can react with solvents like dimethylformamide (DMF) over time, leading to changes in the chemical composition of the precursor ink and affecting perovskite crystallization. This can result in significant variations in device performance depending on the age of the solution.[4][5]

  • Solvent Environment: The choice of solvent can dramatically impact the conjugate addition of amines to Michael acceptors, a reaction relevant to perovskite film formation. Polar protic fluorinated alcohols, for instance, can favor the addition of weak nucleophiles.[6]

  • Amine Structure and Functionality: Both ammonium-based (R-NH3+) and amine-based (R-NH2) additives are used, and their similar structures can lead to confusion about their distinct roles in defect passivation and stability.[7]

Comparative Performance: 2-Methoxyethylamine vs. Ethanolamine in Perovskite-Related Applications

The methoxy group in 2-MEA, while also capable of coordination, may offer different passivation effects and solubility characteristics within the precursor solution. The choice between these two amines would depend on the specific perovskite composition, the other components of the precursor ink, and the desired film morphology.

Experimental Workflow: Perovskite Film Fabrication with an Amine Additive

Perovskite_Fabrication cluster_solution Precursor Solution Preparation cluster_fabrication Device Fabrication Perovskite_Precursors Perovskite Precursors (e.g., PbI2, FAI) Mix_Vortex Mix & Vortex Perovskite_Precursors->Mix_Vortex Solvent Solvent (e.g., DMF/DMSO) Solvent->Mix_Vortex Amine_Additive Amine Additive (e.g., 2-MEA) Amine_Additive->Mix_Vortex Substrate Substrate (e.g., FTO/glass) Mix_Vortex->Substrate Dispense Spin_Coating Spin Coating Substrate->Spin_Coating Annealing Annealing Spin_Coating->Annealing Characterization Device Characterization Annealing->Characterization

Caption: Workflow for Perovskite Film Fabrication with an Amine Additive.

Application Focus 2: Amide Synthesis – A Fundamental Transformation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical and chemical synthesis.[9] While numerous methods exist, the direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[10] 2-Methoxyethylamine, as a primary amine, readily participates in these reactions.

Factors Influencing Reproducibility in Amide Synthesis:

  • Purity of the Amine: As with any reaction, the purity of the starting materials is paramount. Impurities in the amine can lead to side reactions and a lower yield of the desired amide.[11]

  • Reaction Conditions: The choice of solvent, temperature, and coupling agents can significantly impact the outcome of an amide synthesis.[12]

  • Over-alkylation: In reactions involving alkylation of amines, a common issue is over-alkylation, where the initially formed product is more nucleophilic than the starting amine, leading to a mixture of products. While less of a concern in direct amide formation, it is a critical consideration in other amine syntheses.[13]

Comparative Performance: 2-Methoxyethylamine vs. Alternative Primary Amines

Direct comparative studies detailing the yield and reproducibility of amide synthesis with 2-MEA versus other simple primary amines like ethanolamine or n-butylamine under identical conditions are scarce. However, we can infer performance based on general principles of reactivity.

AmineKey Structural FeatureExpected Impact on Amide Synthesis
2-Methoxyethylamine Methoxy groupThe ether linkage may influence solubility in certain organic solvents and could potentially coordinate with coupling agents, affecting reaction kinetics.
Ethanolamine Hydroxyl groupThe hydroxyl group can also be acylated, potentially leading to side products (esters or di-acylated products) if not properly controlled.[14]
n-Butylamine Alkyl chainA simple alkyl amine, its reactivity is primarily governed by the basicity and nucleophilicity of the amino group. Steric hindrance is minimal.
Experimental Protocol: General Procedure for Amide Synthesis using a Carbodiimide Coupling Agent
  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add Coupling Agent and Activator: Add a carbodiimide coupling agent (e.g., DCC or EDC, 1.1 eq) and an activator (e.g., HOBt or DMAP, 0.1-1.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Add the Amine: Add 2-Methoxyethylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the organic layer with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Amide_Synthesis cluster_reaction Amide Synthesis cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Carboxylic_Acid->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Reaction_Vessel Amine 2-Methoxyethylamine Amine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Pure Amide Purification->Final_Product

Caption: General Workflow for Amide Synthesis.

Application Focus 3: Michael Addition – A Versatile C-N Bond Formation

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of C-N bonds.[1] 2-Methoxyethylamine, being a primary amine, is a suitable nucleophile for this reaction.

Factors Influencing Reproducibility in Michael Additions:

  • Solvent Effects: The solvent can play a crucial role in activating the Michael acceptor and influencing the nucleophilicity of the amine.[6] In some cases, solvent-free conditions can be advantageous.[15]

  • Catalyst Choice: While some Michael additions proceed without a catalyst, the choice of a base or other catalyst can significantly affect the reaction rate and selectivity.[15]

  • Reversibility: The hetero-Michael addition can be reversible, and understanding the factors that influence the equilibrium is key to achieving a high yield of the desired product.[16]

Comparative Performance: 2-Methoxyethylamine vs. β-Hydroxy Amines

Recent studies have shown that β-hydroxy amines can exhibit higher reactivity in aza-Michael additions compared to their alkylamine counterparts.[11] This enhanced reactivity is attributed to the presence of the hydroxyl group. While a direct kinetic comparison with 2-MEA is not available, this finding suggests that for applications requiring rapid and efficient Michael additions, a β-hydroxy amine might be a more suitable choice.

Conclusion: A Path Towards Enhanced Reproducibility

The reproducibility of experiments involving 2-Methoxyethylamine is contingent on a thorough understanding of its chemical properties, potential impurities, and its reactivity within the specific context of the application. In the highly sensitive field of perovskite solar cell fabrication, factors such as precursor solution stability and the precise role of amine additives are critical. For more traditional organic transformations like amide synthesis and Michael additions, careful consideration of reaction conditions, solvent effects, and the potential for side reactions is paramount.

While direct comparative data for 2-Methoxyethylamine against all possible alternatives is not always available, by understanding the fundamental principles of reactivity and the influence of structural modifications (e.g., hydroxyl vs. methoxy groups), researchers can make more informed decisions. Adherence to detailed, well-documented protocols, rigorous purification of starting materials, and careful monitoring of reaction progress are essential steps towards ensuring the reliability and reproducibility of your experimental findings.

References

  • Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. Lirias. [Link]

  • Solvent Effect and Michael Addition. ResearchGate. [Link]

  • Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Solvent-free microwave-mediated Michael addition reactions. Indian Academy of Sciences. [Link]

  • Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry (RSC Publishing). [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

  • Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study. PubMed. [Link]

  • The Chemical Structure and Properties of 2-Methoxyethylamine. [Link]

  • Stability Issues on Perovskite Solar Cells. MDPI. [Link]

  • Unraveling Differences in the Effects of Ammonium/Amine‐Based Additives on the Performance and Stability of Inverted Perovskite Solar Cells. ResearchGate. [Link]

  • ChemInform Abstract: Green, Efficient and Practical Michael Addition of Arylamines to α,β-Unsaturated Ketones. ResearchGate. [Link]

  • Yield comparison with different carboxylic acids. ResearchGate. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Semantic Scholar. [Link]

  • Perovskite Stability Gets a 2D Solution. Advanced Science News. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. PMC. [Link]

  • Perovskite materials with improved stability and environmental friendliness for photovoltaics. Frontiers. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI. [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. DiVA. [Link]

  • Amines: Synthesis and Reactions. Dr. Ayad Kareem, Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah Uni. [Link]

  • In Situ Ethanolamine ZnO Nanoparticle Passivation for Perovskite Interface Stability and Highly Efficient Solar Cells. PMC. [Link]

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Safety & Regulatory Compliance

Safety

(2-Aminoethyl)(methoxy)methylamine proper disposal procedures

Executive Summary: Operational Safety & Disposal Directive (2-Aminoethyl)(methoxy)methylamine (CAS: Free Base ~N/A; Dihydrochloride 1803599-30-5 ) is a bifunctional amine linker often used in medicinal chemistry for Wein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Disposal Directive

(2-Aminoethyl)(methoxy)methylamine (CAS: Free Base ~N/A; Dihydrochloride 1803599-30-5 ) is a bifunctional amine linker often used in medicinal chemistry for Weinreb amide synthesis or as a chelating ligand. Its structure combines a primary amine (


) and an 

-methoxy-

-methylamine (Weinreb) moiety.

Core Disposal Directive: Treat this compound as a Corrosive Organic Base .

  • Do NOT mix with oxidizing acids (Nitric, Perchloric) due to the risk of exothermic runaway and potential nitrosamine formation.

  • Do NOT dispose of down the drain.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand its dual-nature reactivity. It exists primarily in two forms in the laboratory: the Dihydrochloride Salt (Solid) and the Free Base (Liquid) .

FeatureDihydrochloride Salt (Solid)Free Base (Liquid)
State Hygroscopic Crystalline SolidColorless to Yellow Liquid
Corrosivity Acidic (pH < 4 in solution)Caustic (pH > 11)
Flammability Non-flammableCombustible (Flash Point est. < 60°C)
Reactivity Stable, evolves HCl if heatedReacts violently with acids/oxidizers
Waste Code D002 (Corrosive)D001 (Ignitable), D002 (Corrosive)

Critical Hazard Mechanism: The


-methoxy moiety is generally stable but can undergo N-O bond cleavage under strong reducing conditions. More critically, the primary amine tail renders the free base highly corrosive to skin and mucous membranes. Incompatible mixing with aldehydes can form Schiff bases, releasing heat.

Waste Segregation Protocol

Proper segregation is the single most critical step in preventing laboratory accidents. This compound must be isolated from incompatible waste streams immediately upon generation.

Decision Logic: Waste Stream Assignment

SegregationLogic Start Waste Generation: (2-Aminoethyl)(methoxy)methylamine FormCheck Physical Form? Start->FormCheck Solid Solid (HCl Salt) FormCheck->Solid Powder/Crystals Liquid Liquid (Free Base/Solution) FormCheck->Liquid Oil/Solution SolidStream Solid Waste Stream: Tag as 'Corrosive Solid, Acidic' Solid->SolidStream ContamCheck Is it mixed with Solvents? Liquid->ContamCheck PureLiq Pure/Conc. Liquid ContamCheck->PureLiq No SolvMix Solvent Mixture ContamCheck->SolvMix Yes StreamA Stream A: Organic Bases (Non-Halogenated) PureLiq->StreamA HalogenCheck Halogenated Solvents? SolvMix->HalogenCheck HalogenCheck->StreamA No (e.g., MeOH, THF) StreamB Stream B: Organic Bases (Halogenated) HalogenCheck->StreamB Yes (e.g., DCM)

Figure 1: Decision tree for segregating (2-Aminoethyl)(methoxy)methylamine waste based on physical state and solvent context.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Expired/Pure Reagent (Solid HCl Salt)

Objective: Safe packaging for off-site incineration.

  • Container Selection: Use the original manufacturer container if intact. If damaged, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers due to potential corrosion from residual HCl.

  • Labeling:

    • Chemical Name: (2-Aminoethyl)(methoxy)methylamine Dihydrochloride.[1][2][3]

    • Hazards: Corrosive, Irritant.[4][5]

    • NFPA Rating: Health 3, Flammability 0, Instability 1.

  • Secondary Containment: Place the sealed container inside a clear zip-seal bag to contain any dust leakage.

  • Storage: Store in the "Solid Waste" satellite accumulation area, segregated from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid/Free Base)

Objective: Preventing exothermic reactions in the waste drum.

  • pH Check: If the waste solution is highly basic (pH > 10), do not pour directly into a drum containing acidic waste. This will cause an immediate geyser.

  • Quenching (Optional but Recommended for High Concentrations):

    • Protocol: Dilute the amine solution with ice-cold water (1:10 ratio). Slowly adjust pH to ~7-8 using 1M HCl or Citric Acid.

    • Why? Neutralization converts the volatile, corrosive free base into a non-volatile, stable salt.

  • Bulking: Pour the (neutralized) mixture into the appropriate Organic Solvent Waste carboy (Halogenated or Non-Halogenated).

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Emergency Response: Spills & Exposure

In the event of a spill, speed and correct chemical logic are vital.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess SmallLiq < 100mL Liquid Assess->SmallLiq LargeLiq > 100mL or Solid Dust Assess->LargeLiq Neutralize Neutralize with Citric Acid/Spill Kit SmallLiq->Neutralize Evacuate Evacuate Lab & Call EHS LargeLiq->Evacuate Absorb Absorb with Vermiculite or Chem-Sorb pads Bag Double Bag Waste Label as Hazardous Absorb->Bag Neutralize->Absorb

Figure 2: Immediate response protocol for spills. Note that large spills require professional EHS intervention.

Decontamination Protocol:

  • Skin Contact: Flush immediately with water for 15 minutes.[6] Do not use vinegar (acid) on skin burns; thermal heat from neutralization can worsen tissue damage. Use water only.

  • Surface Cleanup: After absorbing the spill, wipe the surface with a 5% Citric Acid solution to neutralize non-visible amine residues, followed by a soap and water rinse.

Regulatory Compliance & Transport

  • RCRA Classification:

    • D002 (Corrosivity): Applicable if pH

      
       2 or 
      
      
      
      12.5.
    • D001 (Ignitability): Applicable if the free base liquid has a flash point < 60°C (140°F).

  • DOT Shipping (for waste hauling):

    • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (contains (2-Aminoethyl)(methoxy)methylamine).[1][2][3]

    • UN Number: UN 2735.

    • Hazard Class: 8.

    • Packing Group: II or III.

References

  • PubChem. (n.d.). Compound Summary: (2-Aminoethyl)(methoxy)methylamine.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-Aminoethyl)(methoxy)methylamine

Executive Summary & Risk Context This guide defines the safety architecture for handling (2-Aminoethyl)(methoxy)methylamine (CAS Ref: 1803599-30-5 for dihydrochloride salt). As a specialized functionalized amine containi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

This guide defines the safety architecture for handling (2-Aminoethyl)(methoxy)methylamine (CAS Ref: 1803599-30-5 for dihydrochloride salt). As a specialized functionalized amine containing both primary amine and N-methoxy-N-methyl moieties, this compound presents a dual hazard profile: corrosivity typical of aliphatic diamines and specific toxicity associated with alkoxy-amines.

The Scientist’s Perspective: Do not treat this merely as "another amine." The methoxy-amine linkage (


) alters the basicity and nucleophilicity compared to standard diamines. While often supplied as a stabilized dihydrochloride salt (solid), experimental workflows frequently require liberation of the free base (liquid) . The free base is volatile, highly penetrating to dermal layers, and a potent sensitizer.

Core Directive: All handling protocols must assume the material is in its most hazardous state (liquid free base) unless strictly maintained as a dry salt.

Hazard Profiling & Engineering Controls

Before donning PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Hazard ClassManifestationCritical Engineering Control
Corrosivity (Skin/Eye) Chemical burns; rapid tissue destruction upon contact.Fume Hood: Sash at 18 inches (45 cm).
Respiratory Toxicity Mucous membrane irritation; potential for amine-induced asthma.Negative Pressure: Velocity 80–100 fpm.
Sensitization Dermal allergic response; anaphylaxis risk on repeat exposure.Closed Systems: Weigh solids in a filtered enclosure; transfer liquids via syringe/cannula.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Breakthrough Tolerance . Standard nitrile gloves are insufficient for prolonged contact with alkoxy-amines due to permeation risks.

A. Hand Protection Strategy

Rationale: Aliphatic amines can permeate standard 4-mil nitrile gloves in <15 minutes.

  • Primary Layer (Inner): 4-mil Nitrile (Dexterity).

  • Secondary Layer (Outer): Silver Shield® / 4H® (EVOH/PE Laminate) or 8-mil Extended Cuff Nitrile.

  • Protocol: "Double-Glove" technique is mandatory. Inspect outer gloves for discoloration immediately after any splash.

B. Ocular & Face Protection

Rationale:[1][2] Amine vapors cause "halo vision" (corneal edema) even without liquid splash.

  • Standard: ANSI Z87.1 Chemical Splash Goggles (indirect venting).

  • High Volume (>50 mL) or Heating: Add Polycarbonate Face Shield (8-inch minimum).

C. Body Defense[1][3]
  • Torso: Lab coat (100% Cotton or Nomex; Avoid synthetic blends that melt).

  • Apron: Chemical-resistant rubber or neoprene apron required for liquid transfers.

  • Respiratory (If Hood Unavailable): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Relying on respirators implies engineering control failure.

Operational Workflow: The "Self-Validating" Protocol

This workflow integrates safety checks directly into the experimental steps.

Phase 1: Preparation & Weighing (Solid Salt Form)
  • Static Check: Use an antistatic gun or bar if weighing the dihydrochloride salt, as amine salts are hygroscopic and prone to static clumping.

  • Balance Hygiene: Place the balance inside the fume hood or a powder containment enclosure.

  • Decontamination: Pre-wet a paper towel with 5% Citric Acid solution and place it next to the balance to immediately wipe any stray grains.

Phase 2: Liberation of Free Base (Liquid Handling)

Context: Converting the salt to the free base using NaOH or KOH.

  • The "Cold Quench" Rule: Exothermic liberation. Perform neutralization in an ice bath.

  • Syringe Transfer: Never pour the free base. Use a glass syringe with a Luer-lock needle.

    • Why? Pouring creates invisible vapor trails. Syringes contain the vapor.

  • Needle Disposal: Do not recap. Discard immediately into a sharps container located inside the hood.

Phase 3: Waste Management
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) -> Risk of N-nitroso compound formation (carcinogenic).

  • Neutralization: Quench amine waste with dilute HCl before disposal into the "Basic Organic Waste" stream.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and spill response.

SafetyLogic Start Handling (2-Aminoethyl)(methoxy)methylamine StateCheck Determine Physical State Start->StateCheck Solid Solid (Dihydrochloride Salt) StateCheck->Solid Liquid Liquid (Free Base / Solution) StateCheck->Liquid SolidPPE PPE: Nitrile Gloves + N95 Mask (If outside hood) Solid->SolidPPE LiquidPPE PPE: Double Glove (Laminate) + Splash Goggles + Face Shield Liquid->LiquidPPE Action Experimental Procedure SolidPPE->Action LiquidPPE->Action Spill Spill Event? Action->Spill MinorSpill < 10 mL: Absorb with Vermiculite/Sand Spill->MinorSpill Yes (Minor) MajorSpill > 10 mL: Evacuate Lab Call EHS Spill->MajorSpill Yes (Major) Decon Decon Surface with 5% Citric Acid Spill->Decon No (Cleanup) MinorSpill->Decon

Figure 1: Decision Logic for PPE Selection and Spill Response based on physical state.

Emergency Response Data

ScenarioImmediate ActionMedical Follow-up
Eye Contact Irrigate for 15 minutes immediately. Hold eyelids open.Mandatory: Ophthalmologist consult required to check for corneal erosion.
Skin Contact Drench with water for 15 min. Remove contaminated clothing under shower.Monitor for delayed sensitization (redness/itching) for 48 hours.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.

References & Authority

  • National Institutes of Health (NIH). Chemical Safety Guide: Handling Hazardous Amines. Retrieved from [Link]

  • ChemSRC. (2-Aminoethyl)(methoxy)methylamine dihydrochloride CAS 1803599-30-5 Data.[3] Retrieved from [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

(Note: Always verify the specific Safety Data Sheet (SDS) provided by your vendor, as impurities or specific salt forms may alter physical properties.)

Sources

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